(1S,2S)-2-fluorocyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1S,2S)-2-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262266 | |
| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-14-8, 105919-34-4 | |
| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127199-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-2-Fluorocyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1S,2S)-2-Fluorocyclopropanecarboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Fluorocyclopropanecarboxylic acid, with the CAS number 127199-14-8, is a chiral, fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring a strained cyclopropane ring, a fluorine atom, and a carboxylic acid functional group, imparts distinct chemical properties that make it a valuable building block for the synthesis of complex, biologically active molecules.[1][2] The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates, while the rigid cyclopropane scaffold provides conformational constraint, and the chiral centers allow for stereospecific interactions with biological targets.[2]
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, intended to serve as a comprehensive resource for professionals in research and drug development.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. It is important to note that many of these values are predicted through computational models due to a lack of extensive experimental data in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₄H₅FO₂ | [1][3] |
| Molecular Weight | 104.08 g/mol | [3][4] |
| CAS Number | 127199-14-8 | [1] |
| Appearance | Data not available | [1] |
| Melting Point | Data not available | [1] |
| Boiling Point (Predicted) | 202.3 ± 33.0 °C | [1] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 3.78 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Data not available | [1] |
Synonyms:
-
Cyclopropanecarboxylic acid, 2-fluoro-, (1S,2S)-[1]
-
(cis)-2-fluorocyclopropanecarboxylic acid (relative stereochemistry)[1]
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a side chain for the broad-spectrum quinolone antibacterial agent, sitafloxacin.[5] The synthesis of this chiral fragment is often challenging and costly, prompting the development of novel and efficient synthetic routes.[5]
Experimental Protocols
A five-step synthesis route starting from allyl alcohol has been reported with an overall yield of 35.3%.[6] The structures of the intermediates and the final product were confirmed using ¹H NMR and Mass Spectrometry.[6]
Experimental Workflow:
Caption: Five-step synthesis of 2-fluorocyclopropanecarboxylic acid.
Detailed Protocol:
-
Protection: The hydroxyl group of allyl alcohol is protected with a benzyl group to form allyl benzyl ether.
-
Cyclopropanation: The allyl benzyl ether undergoes a cyclopropanation reaction. Optimal conditions involve a reactant ratio of n(allylbenzyl ether) : n(dibromofluoromethane) = 1:1.2, using benzyl triethylammonium chloride as a phase transfer catalyst.[6]
-
Deprotection: The benzyl group is removed to yield the corresponding alcohol.
-
Debromination: The resulting intermediate is treated with zinc powder as a reducing agent at 70°C to remove bromine atoms.[6]
-
Oxidation: The final oxidation step is carried out in a mixed solvent of acetone and water (4:1 volume ratio) to yield 2-fluorocyclopropanecarboxylic acid.[6]
A patented method describes a different approach to synthesizing 2-fluorocyclopropanecarboxylic acid.[5]
Experimental Workflow:
Caption: Synthesis of 2-fluorocyclopropanecarboxylic acid via a phenyl sulfide intermediate.
Detailed Protocol:
-
Phenyl Sulfide Formation: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a base to form a phenyl sulfide intermediate.[5]
-
Oxidation: The intermediate is oxidized using Oxone.[5]
-
Elimination: The oxidized product undergoes an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonylethylene.[5]
-
Cyclopropanation: An addition reaction with ethyl diazoacetate in the presence of a catalyst forms the cyclopropane intermediate.[5]
-
Hydrolysis and Acidification: A final elimination reaction under basic conditions, followed by acidification, yields the target 2-fluorocyclopropanecarboxylic acid.[5]
Spectroscopic Data
Characterization of this compound and its intermediates is typically performed using standard analytical techniques.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and its fragments.[6]
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a highly sought-after building block in pharmaceutical and chemical research.[1]
Caption: Relationship between structure and applications.
-
Pharmaceutical Research: This compound is a key intermediate for preparing various drugs.[1] Its incorporation into molecules can lead to new medicinal agents with improved therapeutic profiles, efficacy, and selectivity.[1] It is notably used in the synthesis of novel chiral (aminoazaspiroheptanyl)(fluorocyclopropyl)quinolone antibacterial agents.[3]
-
Organic Synthesis: It serves as a versatile building block for creating a wide range of biologically active compounds.[1] The cis-stereoisomer, in particular, has been shown to be more potent against Gram-positive bacteria in certain quinolone derivatives compared to the trans counterpart.[8][9]
Safety and Handling
While specific safety data for the (1S,2S) isomer is limited, GHS hazard information for the related (1R,2S) isomer indicates potential hazards.[4] Users should handle this chemical with appropriate precautions, including the use of personal protective equipment.
-
May cause respiratory irritation.[4]
-
May be harmful if swallowed.[4]
-
May cause skin irritation or severe skin burns and eye damage.[4]
It is recommended to store the compound at 2-8°C in a dry, sealed container.[1][10]
Conclusion
This compound is a specialized chiral building block with significant potential in drug discovery and organic synthesis. Its distinct combination of a fluorinated cyclopropane ring and a carboxylic acid functional group provides a powerful tool for medicinal chemists to design next-generation therapeutics with enhanced properties. While the synthesis can be complex, ongoing research into more efficient methods highlights its importance. Further experimental characterization of its physical and chemical properties will be invaluable to the scientific community.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 105919-34-4 [chemicalbook.com]
- 4. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 6. finechemicals.com.cn [finechemicals.com.cn]
- 7. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum [chemicalbook.com]
- 8. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. | Semantic Scholar [semanticscholar.org]
- 10. (1S,2R)-2-Fluorocyclopropanecarboxylic acid [myskinrecipes.com]
An In-depth Technical Guide to (1S,2S)-2-Fluorocyclopropanecarboxylic Acid
CAS Number: 105919-34-4
This technical guide provides a comprehensive overview of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key chiral building block in modern pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its significant applications, particularly in the synthesis of advanced therapeutic agents.
Core Compound Properties
This compound is a fluorinated derivative of cyclopropanecarboxylic acid with a specific stereochemistry that is crucial for its application in the synthesis of enantiomerically pure drug candidates. The introduction of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and potency of the final drug molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 105919-34-4 | [1][2] |
| Molecular Formula | C₄H₅FO₂ | [1] |
| Molecular Weight | 104.08 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 41-42 °C | [1] |
| Boiling Point (Predicted) | 202.3 ± 33.0 °C | [3] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 3.78 ± 0.20 | [1] |
| MDL Number | MFCD04972869 | [1] |
Synthesis and Characterization
The synthesis of this compound is a challenging process, which contributes to its high cost and limited availability. However, its importance as a pharmaceutical intermediate has driven the development of several synthetic routes.
Experimental Protocol: A Novel Synthetic Approach
A patented method provides a scalable route to 2-fluorocyclopropanecarboxylic acid. While this method produces a racemic mixture, it can be adapted for an asymmetric synthesis to yield the desired (1S,2S) enantiomer, for instance, through the use of a chiral rhodium catalyst. The general steps are outlined below.
Experimental Workflow for the Synthesis of 2-Fluorocyclopropanecarboxylic Acid
References
An In-depth Technical Guide to the Structure and Stereochemistry of 2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure and stereochemistry of 2-fluorocyclopropanecarboxylic acid, a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the broad-spectrum antibiotic, sitafloxacin. This document details the stereoisomers of the molecule, summarizes available spectroscopic data, and provides representative experimental protocols for its analysis. Furthermore, it illustrates the stereochemical relationships and the biochemical pathway relevant to its application in drug development.
Introduction
2-Fluorocyclopropanecarboxylic acid is a fascinating small molecule that incorporates two key structural features prevalent in modern pharmaceuticals: a cyclopropane ring and a fluorine atom. The rigid, three-membered ring of cyclopropane introduces conformational constraint, while the fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The stereochemistry of 2-fluorocyclopropanecarboxylic acid is of particular importance, as the spatial arrangement of the fluorine and carboxylic acid substituents gives rise to distinct isomers with potentially different biological activities. This guide will delve into the nuances of its structure, the characterization of its stereoisomers, and its relevance in the context of drug discovery.
Structure and Stereoisomerism
2-Fluorocyclopropanecarboxylic acid possesses two stereocenters, leading to the existence of four stereoisomers. These can be categorized into two diastereomeric pairs: cis and trans. Within each diastereomeric pair, there are two enantiomers.
-
Cis Isomers: The fluorine atom and the carboxylic acid group are on the same side of the cyclopropane ring. The two enantiomers are (1R,2R)-2-fluorocyclopropanecarboxylic acid and (1S,2S)-2-fluorocyclopropanecarboxylic acid.
-
Trans Isomers: The fluorine atom and the carboxylic acid group are on opposite sides of the cyclopropane ring. The two enantiomers are (1R,2S)-2-fluorocyclopropanecarboxylic acid and (1S,2R)-2-fluorocyclopropanecarboxylic acid.
The specific stereoisomer, this compound, is a crucial precursor for the synthesis of the antibacterial agent sitafloxacin.
Physicochemical and Spectroscopic Data
General Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₅FO₂ | N/A |
| Molecular Weight | 104.08 g/mol | N/A |
Spectroscopic Data for cis-2-Fluorocyclopropanecarboxylic Acid
| Parameter | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.92–4.68 (m, 1H), 1.90–1.77 (m, 2H), 1.29–1.16 (m, 1H) | [1] |
| ¹³C NMR (151 MHz, CDCl₃) | δ 175.4, 72.2 (d, J = 350.3 Hz), 19.7, 13.3 | [1] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -220.14 – -220.42 (m) | [1] |
| IR (ATR) | 1686, 1211 cm⁻¹ | [2] |
| Mass Spec. (ESI⁻) | m/z: 103 (M-H)⁻ | [2] |
| Melting Point | 54.6–56.4 °C | [1] |
Spectroscopic Data for trans-2-Fluorocyclopropanecarboxylic Acid (Racemic)
| Parameter | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.23 (t, J = 7.3 Hz, 3H), 2.02 (dt, J = 7.9, 9.8 Hz, 1H), 2.15 (dt, J = 7.9, 18.4 Hz, 1H), 2.84 (ddd, J = 3.1, 7.9, 10.4 Hz, 1H), 4.11–4.21 (m, 2H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.0, 15.7, 15.8, 24.8, 24.9, 61.9, 89.1, 91.9, 129.2, 129.5, 134.8, 135.9, 165.4, 165.5 | [2] |
| IR (ATR) | 1735, 1145 cm⁻¹ | [2] |
| Mass Spec. (CI⁺) | m/z: 273 (MH⁺) for ethyl ester derivative | [2] |
Experimental Protocols
The following sections provide representative, detailed methodologies for the synthesis and analysis of 2-fluorocyclopropanecarboxylic acid and its stereoisomers. These are generalized protocols and may require optimization for specific applications.
Representative Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
A stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid can be achieved via a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazoacetate, followed by removal of the phenylsulfonyl group.[2]
Protocol:
-
Cyclopropanation: To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄). To this mixture, add a solution of ethyl diazoacetate dropwise at room temperature. Stir the reaction mixture until the starting materials are consumed (monitored by TLC).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate.
-
Desulfonylation and Hydrolysis: Dissolve the purified cyclopropane intermediate in methanol. Add magnesium turnings and stir the mixture at room temperature. After completion of the desulfonylation, add an aqueous solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester.
-
Isolation: Cool the reaction mixture, acidify with aqueous HCl, and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-2-fluorocyclopropanecarboxylic acid.
NMR Spectroscopic Analysis
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification and stereochemical analysis.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of 2-fluorocyclopropanecarboxylic acid isomer (5-10 mg)
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the 2-fluorocyclopropanecarboxylic acid isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The carboxylic acid proton typically appears as a broad singlet between δ 10-13 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
The carbonyl carbon is expected in the range of δ 170-180 ppm. The carbons of the cyclopropane ring will show characteristic C-F coupling.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The chemical shift and coupling patterns will be indicative of the stereochemistry.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard.
Chiral HPLC for Enantiomeric Separation
Objective: To separate and quantify the enantiomers of a specific diastereomer of 2-fluorocyclopropanecarboxylic acid.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Acidic modifier (e.g., trifluoroacetic acid, acetic acid)
Protocol:
-
Sample Preparation: Prepare a stock solution of the 2-fluorocyclopropanecarboxylic acid isomer in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Representative):
-
Column: Chiralpak® AD-H (or similar polysaccharide-based CSP)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape for the carboxylic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. Method optimization (e.g., adjusting the mobile phase composition and temperature) may be necessary to achieve baseline separation.
Biological Relevance and Signaling Pathway
The primary biological relevance of 2-fluorocyclopropanecarboxylic acid lies in its role as a key precursor to the cis-2-fluorocyclopropylamine side chain of sitafloxacin. Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4]
Like other fluoroquinolones, sitafloxacin's mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[5][6] These enzymes are crucial for DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Introduces negative supercoils into bacterial DNA, which is necessary for the initiation of replication and transcription.
-
Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for cell division.
Sitafloxacin binds to the complex formed between these enzymes and bacterial DNA, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[3][6] The unique fluorocyclopropyl moiety contributes to the potent and broad-spectrum activity of sitafloxacin.
Conclusion
2-Fluorocyclopropanecarboxylic acid is a structurally simple yet stereochemically rich molecule with significant importance in the field of drug development. Its distinct cis and trans diastereomers, and their respective enantiomers, offer a versatile scaffold for medicinal chemists. The spectroscopic data and analytical protocols outlined in this guide provide a foundation for the characterization and quality control of this key synthetic intermediate. Understanding its structure and stereochemistry is paramount for the synthesis of complex molecules like sitafloxacin, where the precise three-dimensional arrangement of atoms is critical for its potent antibacterial activity. Future research may focus on obtaining detailed crystallographic data to further elucidate its conformational preferences and on exploring the biological activities of the other stereoisomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical Properties of Chiral Fluorocyclopropanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of chiral fluorocyclopropanecarboxylic acids. These compounds are of significant interest in medicinal chemistry and drug development due to their unique stereochemical and electronic properties, which can profoundly influence biological activity. This document consolidates available data, outlines detailed experimental protocols for their characterization, and visualizes key synthetic and biological pathways.
Core Physical Properties
The physical properties of fluorocyclopropanecarboxylic acids are highly dependent on their specific stereoisomerism. The introduction of a fluorine atom and the rigid cyclopropane ring create distinct chiral centers, leading to four possible stereoisomers for 1-fluoro-2-cyclopropanecarboxylic acid: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis and trans relationship between the fluorine and carboxylic acid groups significantly impacts their physical characteristics.
Quantitative Data Summary
| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | pKa (Predicted) |
| (1R,2R) -2-fluorocyclopropane-1-carboxylic acid | 127199-13-7 | C₄H₅FO₂ | 104.08 | 50 - 70[1] | 202.4 ± 33.0 at 760 mmHg[1] | 1.4 ± 0.1[1] | 1.438[1] | |
| (1S,2S) -2-fluorocyclopropane-1-carboxylic acid | 127199-14-8 | C₄H₅FO₂ | 104.08 | N/A | 202.3 ± 33.0 (Predicted)[2] | 1.35 ± 0.1 (Predicted)[2] | N/A | 3.78 ± 0.20[2] |
| (1S,2R) -2-fluorocyclopropane-1-carboxylic acid | 167073-07-6 | C₄H₅FO₂ | 104.08 | 110-113[3] | 202.4 ± 33.0 at 760 mmHg[4] | 1.4 ± 0.1[4] | 1.438[4] | 3.8 (approx.)[3] |
| (1R,2S) -2-fluorocyclopropane-1-carboxylic acid | 167073-08-7 | C₄H₅FO₂ | 104.08 | N/A | N/A | N/A | N/A | |
| 1-fluoro -cyclopropanecarboxylic acid | 137081-41-5 | C₄H₅FO₂ | 104.08 | N/A | N/A | N/A | N/A |
Note: "N/A" indicates that the data was not available in the searched sources. Predicted values are noted accordingly.
Experimental Protocols
Detailed and accurate characterization of chiral fluorocyclopropanecarboxylic acids is paramount for their application in research and development. The following sections provide representative experimental protocols for their synthesis and the determination of key physical properties.
Enantioselective Synthesis of Chiral Fluorocyclopropanecarboxylic Acids (General Approach)
The synthesis of specific stereoisomers of fluorocyclopropanecarboxylic acids requires precise control of stereochemistry. Asymmetric catalysis is a common and effective strategy.[5] The following is a generalized workflow based on enantioselective cyclopropanation techniques.
Objective: To synthesize a specific enantiomer of 1-fluoro-2-cyclopropanecarboxylic acid.
Materials:
-
A suitable chiral catalyst (e.g., a chiral rhodium or copper complex)
-
A diazoacetate reagent (e.g., ethyl diazoacetate)
-
A fluorinated alkene
-
Appropriate solvents (e.g., dichloromethane, diethyl ether)
-
Reagents for hydrolysis (e.g., lithium hydroxide, hydrochloric acid)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Cyclopropanation: In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst in a suitable solvent. Cool the solution to the optimal reaction temperature.
-
Slowly add the fluorinated alkene and the diazoacetate reagent to the catalyst solution.
-
Allow the reaction to proceed for the specified time, monitoring its progress by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting cyclopropane ester using column chromatography to isolate the desired diastereomer.
-
Hydrolysis: Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water).
-
Add a base (e.g., lithium hydroxide) and stir the mixture at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with an acid (e.g., HCl) to protonate the carboxylate.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the final chiral fluorocyclopropanecarboxylic acid.
-
Characterize the final product by NMR, mass spectrometry, and determine its melting point and specific rotation.
Melting Point Determination
The melting point is a critical indicator of purity for crystalline solids.
Objective: To determine the melting point range of a solid chiral fluorocyclopropanecarboxylic acid sample.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[6]
-
Capillary tubes (sealed at one end)[7]
-
Thermometer
Procedure:
-
Finely powder a small amount of the crystalline sample.[7]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]
-
Place the capillary tube in the heating block of the melting point apparatus.[6]
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[9]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).[6]
-
A sharp melting range (0.5-1°C) is indicative of a pure compound. Impurities typically depress and broaden the melting range.[6]
Specific Rotation Measurement
Optical activity is the defining characteristic of chiral compounds. The specific rotation is a standardized measure of this property.
Objective: To determine the specific rotation of a chiral fluorocyclopropanecarboxylic acid.
Apparatus:
Procedure:
-
Sample Preparation: Accurately weigh a sample of the chiral fluorocyclopropanecarboxylic acid and dissolve it in a known volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to obtain a precise concentration (c, in g/mL).[10][11]
-
Instrument Calibration: Turn on the polarimeter and allow it to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.[10]
-
Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring there are no air bubbles.[10]
-
Place the cell in the polarimeter and record the observed optical rotation (α) in degrees.[10] Note the temperature (T) and the wavelength of the light source (typically the sodium D-line, λ = 589 nm).[11]
-
Calculation: Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l * c) where:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For fluorocyclopropanecarboxylic acids, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Objective: To obtain the NMR spectra of a chiral fluorocyclopropanecarboxylic acid for structural elucidation.
Apparatus:
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
-
Spectral Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and coupling constants of the proton signals to determine the connectivity of hydrogen atoms.
-
¹³C NMR: Identify the number of unique carbon environments.
-
¹⁹F NMR: The chemical shift of the fluorine signal will provide information about its electronic environment. Coupling between fluorine and adjacent protons (²JHF and ³JHF) will be observable in both the ¹H and ¹⁹F spectra and is highly diagnostic of the stereochemistry.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Objective: To confirm the molecular weight and fragmentation pattern of a chiral fluorocyclopropanecarboxylic acid.
Apparatus:
-
Mass spectrometer (e.g., ESI-MS, GC-MS)
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent.
-
Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analysis: The mass of the molecular ion should correspond to the calculated molecular weight of the fluorocyclopropanecarboxylic acid. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral fluorocyclopropanecarboxylic acid.
Caption: General workflow for the synthesis and characterization of chiral fluorocyclopropanecarboxylic acids.
Biological Signaling Pathway: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Chiral fluorocyclopropanecarboxylic acids are key components of some fluoroquinolone antibiotics, such as Sitafloxacin. These antibiotics exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[13][14][15] The cis-stereoisomers of such compounds have been shown to be more potent against certain bacteria.[16]
The diagram below illustrates the mechanism of action of a fluoroquinolone antibiotic containing a fluorocyclopropyl moiety.
Caption: Mechanism of action of fluoroquinolone antibiotics targeting bacterial DNA gyrase and topoisomerase IV.
References
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 127199-14-8,(1S,2S)-2-Fluorocyclopropanecarboxylic acid | lookchem [lookchem.com]
- 3. CAS#:167073-07-6 | Cyclopropanecarboxylic acid, 2-fluoro-, (1S,2R)- | Chemsrc [chemsrc.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (1S,2R)-2-fluorocyclopropane-1-carboxylic acid 97% | CAS: 167073-07-6 | AChemBlock [achemblock.com]
- 8. m.youtube.com [m.youtube.com]
- 9. (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxyl ic acid CAS#: [m.chemicalbook.com]
- 10. Enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives: en route to mGluR 2 receptor agonist MGS0028 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Enantioselective synthesis of cyclopropanes that contain fluorinated tertiary stereogenic carbon centers: a chiral α-fluoro carbanion strategy. | Semantic Scholar [semanticscholar.org]
- 12. The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to (1S,2S)-2-fluorocyclopropanecarboxylic acid: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral, fluorinated building block of significant interest in the pharmaceutical industry. Its unique structural and stereochemical properties make it a valuable intermediate in the synthesis of complex molecular architectures, most notably as a key component in certain fluoroquinolone antibiotics. This technical guide provides an in-depth overview of its fundamental molecular properties, a detailed experimental protocol for its synthesis, and a summary of relevant analytical techniques for its characterization.
Molecular Properties
This compound is a derivative of cyclopropanecarboxylic acid with a fluorine atom at the 2-position, featuring a specific cis stereochemistry. The molecular formula and weight are fundamental parameters for any chemical entity.
| Property | Value |
| Molecular Formula | C4H5FO2[1] |
| Molecular Weight | 104.08 g/mol [1][2] |
| Appearance | White solid[2] |
| CAS Number | 105919-34-4[1] |
Synthesis Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The following is a representative synthetic route:
Experimental Protocol: Synthesis of 2-fluorocyclopropanecarboxylic acid
This protocol outlines a general method for the synthesis of 2-fluorocyclopropanecarboxylic acid. It is important to note that the stereospecific synthesis of the (1S,2S) isomer often involves chiral catalysts or starting materials, which may not be fully detailed in this generalized scheme.
Step 1: Synthesis of Phenyl Sulfide Intermediate
-
1,1-dichloro-1-fluoroethane is reacted with thiophenol in the presence of a base to form a phenyl sulfide intermediate.
Step 2: Oxidation
-
The phenyl sulfide intermediate undergoes an oxidation reaction with an oxidizing agent such as Oxone.
Step 3: Elimination
-
The product from the oxidation step is subjected to an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonylethylene.
Step 4: Cyclopropanation
-
1-fluoro-1-benzenesulfonylethylene is reacted with ethyl diazoacetate in the presence of a suitable catalyst to form a cyclopropane intermediate.
Step 5: Hydrolysis and Acidification
-
The cyclopropane intermediate undergoes an elimination reaction in the presence of a base, followed by acidification to yield 2-fluorocyclopropanecarboxylic acid.
This is a generalized protocol and may require optimization of reagents, solvents, and reaction times for specific applications.
Role in Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its incorporation can significantly influence the biological activity and pharmacokinetic properties of the final drug molecule. A notable application is in the synthesis of chiral (aminoazaspiroheptanyl)(fluorocyclopropyl)quinolone antibacterial agents.
Below is a diagram illustrating the logical workflow from the synthesis of this compound to its incorporation into a final drug product.
Caption: Synthetic workflow of this compound and its use.
Analytical Methodologies
The characterization and quality control of this compound require a suite of analytical techniques, particularly those capable of resolving chiral compounds.
Chromatographic Methods
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying the enantiomers of this compound. Chiral stationary phases (CSPs) are employed to achieve enantioseparation. The choice of CSP and mobile phase is critical for optimal resolution.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule, helping to confirm the cyclopropane ring structure and the relative positions of substituents.
-
¹³C NMR: Identifies the carbon skeleton of the molecule.
-
¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the fluorine atom. Chiral solvating or derivatizing agents can be used in NMR to distinguish between enantiomers.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule, such as the carboxylic acid (C=O and O-H stretches).
The logical relationship for the analytical characterization of this compound is depicted in the following diagram.
Caption: Analytical workflow for the characterization of the target compound.
Conclusion
This compound is a fundamentally important chiral building block in modern medicinal chemistry. A thorough understanding of its properties, a robust synthetic strategy, and comprehensive analytical characterization are essential for its effective application in the development of novel therapeutics. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in their work with this valuable compound.
References
- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Analysis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral fluorinated cyclopropane derivative of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom and the rigid cyclopropane ring into a molecule can profoundly influence its conformational preferences, metabolic stability, and biological activity. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in synthetic and medicinal chemistry applications.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule. Key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| H1 (CH-COOH) | 2.0 - 2.5 | ddd | JH1-H2, JH1-H3a, JH1-H3b |
| H2 (CH-F) | 4.8 - 5.2 | dtm | JH2-F (geminal), JH2-H1, JH2-H3a, JH2-H3b |
| H3a (CH₂) | 1.2 - 1.6 | m | JH3a-H3b (geminal), JH3a-H1, JH3a-H2, JH3a-F |
| H3b (CH₂) | 0.8 - 1.2 | m | JH3b-H3a (geminal), JH3b-H1, JH3b-H2, JH3b-F |
| COOH | 10.0 - 12.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Coupling to ¹⁹F (J, Hz) (Predicted) |
| C=O | 175 - 180 | Small or negligible |
| C1 (CH-COOH) | 25 - 35 | JC1-F (2-bond) ≈ 15-25 |
| C2 (CH-F) | 75 - 85 | JC2-F (1-bond) ≈ 200-250 |
| C3 (CH₂) | 10 - 20 | JC3-F (2-bond) ≈ 5-15 |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (in CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| F | -180 to -200 | ddd | JF-H2 (geminal), JF-H1 (vicinal), JF-H3a (vicinal), JF-H3b (vicinal) |
Experimental Protocol: NMR Spectroscopy
A detailed experimental protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced internally.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a proton frequency of 400 MHz.
-
Use a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at a carbon frequency of 100 MHz.
-
Use a spectral width of approximately 220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good spectrum.
-
-
¹⁹F NMR:
-
Acquire the spectrum at a fluorine frequency of 376 MHz.
-
Use a spectral width appropriate for fluorinated organic compounds (e.g., -50 to -250 ppm).
-
Proton decoupling can be used to simplify the spectrum and confirm F-H couplings by comparing coupled and decoupled spectra.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal or external standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the carboxylic acid and the C-F bond.
Data Presentation
Table 4: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| C-H (Cyclopropane) | Stretching | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong, Sharp |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |
| C-F | Stretching | 1000-1100 | Strong |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | 920-950 | Broad, Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key absorption peaks.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.
Data Presentation
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Predicted) | Interpretation |
| 104 | [M]⁺ (Molecular Ion) |
| 87 | [M - OH]⁺ |
| 85 | [M - F]⁺ |
| 59 | [COOH]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
For a volatile compound, direct insertion probe (DIP) or gas chromatography (GC) can be used.
-
For less volatile samples, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC) would be suitable.
-
-
Ionization:
-
Electron Ionization (EI): Typically performed at 70 eV to induce fragmentation.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate) and infused into the source. This is a softer ionization technique that often yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
-
Mass Analysis:
-
A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap.
-
Acquire the spectrum over a suitable mass range (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the molecular ion peak (if present) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.
-
IV. Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, is essential for its unambiguous identification and characterization. This technical guide provides the expected spectroscopic data and detailed experimental protocols to aid researchers in their synthetic and drug development endeavors. While the presented data is predictive, it serves as a robust framework for the interpretation of experimental results.
The Advent and Ascendance of Fluorinated Cyclopropanes: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated motifs, the fluorinated cyclopropane ring has emerged as a uniquely powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. This in-depth technical guide explores the discovery and history of these fascinating derivatives, provides detailed experimental protocols for their synthesis, and presents their application in drug discovery, supported by quantitative data and mechanistic insights.
A Historical Perspective: From Serendipity to Rational Design
The journey into the world of fluorinated cyclopropanes began in the mid-20th century. A pivotal moment arrived in 1954 , with the first report of difluorocarbene chemistry by Doering. This reactive intermediate laid the groundwork for future syntheses. However, it was in the early 1960s that the first deliberate synthesis of a partially fluorinated cyclopropane was achieved by Frank Misani . These early explorations set the stage for a rapid expansion of synthetic methodologies and a deeper understanding of the unique properties conferred by the fluorine-cyclopropane combination.
The development of various difluorocarbene precursors, such as sodium chlorodifluoroacetate, and later, more versatile reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), propelled the field forward. These advancements transformed the synthesis of gem-difluorocyclopropanes from a chemical curiosity into a routine and indispensable tool for medicinal chemists.
Synthetic Methodologies: A Toolkit for the Modern Chemist
The construction of the fluorinated cyclopropane ring can be broadly categorized based on the degree of fluorination. This section provides an overview of key synthetic strategies and detailed experimental protocols for the preparation of mono-, di-, and trifluoromethylated cyclopropanes.
Monofluorocyclopropanes
The introduction of a single fluorine atom onto a cyclopropane ring offers a subtle yet powerful means to alter molecular properties. One common strategy involves the cyclopropanation of fluoro-substituted alkenes.
Experimental Protocol: Synthesis of 2-Fluoro-2-phenylcyclopropylamine
This protocol is adapted from methodologies aimed at producing monofluorinated phenylcyclopropylamine analogues.
Step 1: Synthesis of a Fluorinated Alkene Precursor A suitable phenyl-substituted allylic alcohol is subjected to fluorination using a reagent such as diethylaminosulfur trifluoride (DAST) to yield the corresponding fluoroalkene.
Step 2: Cyclopropanation The fluoroalkene is then subjected to a Simmons-Smith cyclopropanation reaction. To a solution of the fluoroalkene in an anhydrous solvent such as dichloromethane, is added a solution of diethylzinc, followed by the slow addition of diiodomethane at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, as monitored by TLC or GC-MS.
Step 3: Conversion to the Amine The resulting monofluorinated cyclopropane can then be converted to the desired amine through a series of standard functional group transformations, such as conversion of a hydroxyl group to an azide followed by reduction.
Gem-Difluorocyclopropanes
The gem-difluorocyclopropane moiety is a prevalent motif in medicinal chemistry, valued for its ability to act as a bioisostere for carbonyl groups and to modulate lipophilicity and metabolic stability.
Experimental Protocol: Microwave-Assisted Difluorocyclopropanation of Styrene
This protocol is based on a rapid and efficient microwave-mediated method.[1]
-
Reactants: Styrene (1.0 mmol), Sodium chlorodifluoroacetate (3.0 mmol)
-
Solvent: Tetrahydrofuran (THF), 2.0 mL
-
Apparatus: Microwave reactor
Procedure:
-
In a microwave reactor vessel, dissolve styrene and sodium chlorodifluoroacetate in THF.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300 W, maintaining a temperature of 170 °C for 5 minutes.
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexanes as the eluent to afford 1,1-difluoro-2-phenylcyclopropane.
Trifluoromethyl-Substituted Cyclopropanes
The trifluoromethyl group is a key functional group in many pharmaceuticals. Its introduction onto a cyclopropane ring can significantly impact a molecule's electronic properties and binding interactions.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation with a Trifluoromethyldiazoethane
This method provides an enantioselective route to trifluoromethyl-substituted cyclopropanes.[2]
-
Reactants: Styrene (1.0 equiv), 1-Aryl-2,2,2-trifluorodiazoethane (1.2 equiv)
-
Catalyst: Dirhodium complex, such as Rh₂(S-PTAD)₄ (1 mol%)
-
Solvent: Anhydrous dichloromethane
Procedure:
-
To a solution of the dirhodium catalyst in anhydrous dichloromethane is added the styrene derivative.
-
The 1-aryl-2,2,2-trifluorodiazoethane, dissolved in dichloromethane, is then added slowly to the reaction mixture at room temperature.
-
The reaction is stirred until the diazo compound is consumed, as indicated by the disappearance of its characteristic color.
-
The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the trifluoromethyl-substituted cyclopropane.
Applications in Drug Discovery: Modulating Biology with Fluorinated Cyclopropanes
The unique steric and electronic properties of fluorinated cyclopropanes make them attractive motifs for drug design. They can serve as bioisosteres, influence metabolic stability, and modulate receptor binding affinity and selectivity.
Case Study: 5-HT₂C Receptor Agonists
A notable example of the successful application of fluorinated cyclopropanes is in the development of selective serotonin 2C (5-HT₂C) receptor agonists for the potential treatment of obesity and other central nervous system disorders.[3][4] The introduction of a fluorine atom onto the cyclopropane ring of 2-phenylcyclopropylamine derivatives has been shown to fine-tune their potency and selectivity.
Quantitative Data: In Vitro Activity of Fluorinated 2-Phenylcyclopropylamine Derivatives at 5-HT₂ Receptors
| Compound | 5-HT₂C EC₅₀ (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) |
| (+)-1 | 5.2 | >10,000 | 37 |
| (+)-21a | 4.7 | >10,000 | 9.4 |
| (+)-21b | 4.8 | 68 | >10,000 |
| (+)-21c | 14.1 | 18.2 | 3.0 |
| (+)-21d | 8.9 | 10.1 | 2.1 |
| (±)-12 | 598 | >10,000 | >10,000 |
Data extracted from Zhang et al., Eur J Med Chem, 2019.[3][4]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of drugs is paramount in their development. For fluorinated cyclopropane derivatives targeting G-protein coupled receptors like the 5-HT₂C receptor, this involves elucidating the downstream signaling cascade.
5-HT₂C Receptor Signaling Pathway
Activation of the 5-HT₂C receptor by an agonist initiates a well-defined signaling cascade. This pathway is crucial for the receptor's physiological effects, including the regulation of appetite and mood.
Experimental Workflow: Synthesis of a Fluorinated Cyclopropylamine
The synthesis of a novel fluorinated cyclopropylamine for structure-activity relationship studies follows a logical workflow, from the commercially available starting materials to the final target compound.
Conclusion and Future Directions
The discovery and development of fluorinated cyclopropane derivatives represent a significant advancement in medicinal chemistry. From their early, challenging syntheses to the modern, efficient protocols available today, these unique structural motifs have proven their value in the design of novel therapeutics. The ability to fine-tune physicochemical and pharmacological properties through the strategic placement of fluorine on a cyclopropane ring continues to provide new opportunities for drug discovery. Future research will undoubtedly focus on the development of novel, even more efficient and stereoselective synthetic methods, as well as the exploration of fluorinated cyclopropanes in a wider range of biological targets and therapeutic areas. The rich chemistry and profound biological effects of these compounds ensure that they will remain a focal point of innovation in the years to come.
References
- 1. Two distinct action mechanisms of immunophilin-ligand complexes for the blockade of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faced Nature of Fluorine in Cyclopropane Rings: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. When incorporated into the strained three-membered ring of cyclopropane, fluorine's influence becomes particularly profound, creating a delicate interplay between electronic effects and inherent ring strain that significantly alters the molecule's stability and reactivity. This technical guide provides a comprehensive analysis of the role of fluorine in cyclopropane ring stability and reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The Impact of Fluorine on Cyclopropane Ring Stability
The inherent strain of the cyclopropane ring, with its C-C-C bond angles compressed to 60°, makes it a unique scaffold. The introduction of fluorine, the most electronegative element, further perturbs this delicate system.
Electronic and Structural Effects
Fluorine's high electronegativity leads to a significant inductive withdrawal of electron density from the carbon atom to which it is attached. This has several consequences for the cyclopropane ring's structure and stability:
-
Bond Length and Angle Distortion: Fluorine substitution alters the hybridization of the ring carbons. To accommodate the electronegative fluorine, the carbon atom utilizes orbitals with higher p-character for the C-F bond. Consequently, the C-C bonds of the cyclopropane ring gain more s-character, leading to a shortening of the adjacent C-C bonds and a lengthening of the distal C-C bond. Computational studies have shown that fluorination increases the C–(F)–C bond angle compared to the C–C–C angle in cyclopropane (60°). For instance, in monofluorocyclopropane, the C-C-C angle adjacent to the fluorine is widened to approximately 61.5°, and in 1,1-difluorocyclopropane, this angle increases further to around 63.5°.[1][2][3]
-
Increased Ring Strain: The electronic effects of fluorine generally lead to a destabilization of the cyclopropane ring, resulting in increased ring strain.[4] This is attributed to the fluorine substituent "stealing" p-character from the C-C bonds, which are already rich in p-character due to the ring's geometry.[4] Theoretical calculations of strain energy, often estimated from heats of hydrogenation, indicate a significant increase upon fluorination. For example, the strain energy of 1,1-difluorocyclopropane is estimated to be around 42.4 kcal/mol, a substantial increase from the 27.1 kcal/mol of cyclopropane.[5]
Thermodynamic Stability
Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often used in computational chemistry to assess the thermodynamic stability of molecules. Studies on fluorinated cyclopropanes have revealed that the overall stability is a complex interplay of various factors.
Generally, the formation of fluorinated cyclopropanes from cyclopropane and methyl fluoride is exothermic, with the exception of all-cis-1,2,3-trifluorocyclopropane.[1][6][7] Compounds with geminal fluorine atoms (two fluorine atoms on the same carbon) exhibit particular stability.[1][6][7] This stabilization is attributed to anomeric-like hyperconjugative interactions, where the lone pair electrons of one fluorine atom donate into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF).[1][2][3] This electron delocalization provides a stabilizing effect of approximately 14.3 kcal/mol per interaction in 1,1-difluorocyclopropane.[2][8][9]
Conversely, cis-vicinal C-F bonds are generally less favored than their trans counterparts. This is not primarily due to steric hindrance but rather to less favorable stabilizing electron-delocalization interactions.[1][6][7]
Quantitative Data on Fluorinated Cyclopropane Stability
The following tables summarize key quantitative data from computational studies on the stability of fluorinated cyclopropanes.
| Compound | C-C-C Angle (°) | C-F Bond Length (Å) | C-C (adjacent) Bond Length (Å) | C-C (distal) Bond Length (Å) |
| Cyclopropane | 60.0 | N/A | 1.510 | 1.510 |
| Monofluorocyclopropane | ~61.5 | ~1.36 | ~1.50 | ~1.53 |
| 1,1-Difluorocyclopropane | ~63.5 | ~1.35 | ~1.49 | ~1.55 |
| cis-1,2-Difluorocyclopropane | ~62.0 | ~1.37 | ~1.49 | ~1.52 |
| trans-1,2-Difluorocyclopropane | ~62.0 | ~1.37 | ~1.49 | ~1.52 |
Table 1: Computed Geometric Parameters of Selected Fluorinated Cyclopropanes. Data is compiled from various computational studies. Actual values may vary slightly depending on the level of theory and basis set used.
| Isodesmic Reaction | ΔH⁰ (kcal/mol) | ΔG⁰ (kcal/mol) |
| cyclopropane + CH₃F → monofluorocyclopropane + CH₄ | -7.2 | -7.0 |
| cyclopropane + 2 CH₃F → 1,1-difluorocyclopropane + 2 CH₄ | -14.2 | -13.1 |
| cyclopropane + 2 CH₃F → cis-1,2-difluorocyclopropane + 2 CH₄ | -6.4 | -5.2 |
| cyclopropane + 2 CH₃F → trans-1,2-difluorocyclopropane + 2 CH₄ | -8.0 | -7.5 |
| cyclopropane + 3 CH₃F → 1,1,2-trifluorocyclopropane + 3 CH₄ | -16.5 | -14.8 |
| cyclopropane + 3 CH₃F → all-cis-1,2,3-trifluorocyclopropane + 3 CH₄ | +1.3 | +3.1 |
Table 2: Calculated Enthalpy (ΔH⁰) and Gibbs Free Energy (ΔG⁰) Changes for Isodesmic Reactions of Fluorocyclopropanes. Data from B3LYP/6-311++G(d,p) level of theory.[10]
Reactivity of Fluorinated Cyclopropanes
The increased ring strain and the presence of the polar C-F bond significantly influence the reactivity of fluorinated cyclopropanes, making them susceptible to a variety of ring-opening reactions.
Thermal Rearrangements
Fluorinated cyclopropanes are generally less thermally stable than their hydrocarbon counterparts. For instance, hexafluorocyclopropane undergoes thermal decomposition at much lower temperatures than cyclopropane.[11] The primary decomposition pathway for many polyfluorinated cyclopropanes is the extrusion of difluorocarbene (:CF₂).[11][12]
Ring-Opening Reactions
The strained C-C bonds of fluorinated cyclopropanes are susceptible to cleavage under various conditions, leading to the formation of 1,3-difunctionalized propane derivatives. These reactions can be initiated by electrophiles, nucleophiles, or radicals.
-
Electrophilic Ring Opening: The increased π-character of the C-C bonds in cyclopropanes allows them to react with electrophiles. In fluorinated cyclopropanes, this reactivity is further modulated by the electronic effects of fluorine. For example, 1,1-disubstituted cyclopropanes can undergo iodonium-mediated ring-opening to yield 1,3-difluorinated or 1,3-oxyfluorinated products.[13][14]
-
Radical Ring Opening: The strained C-C bonds can also be cleaved homolytically. For instance, highly fluorinated cyclopropanes react with halogens at elevated temperatures to give 1,3-dihalopropanes.[11][15][16] This reaction is thought to proceed through a radical mechanism.
Role in Drug Development and Medicinal Chemistry
The unique structural and electronic properties of the fluorinated cyclopropane motif have made it an attractive component in the design of novel therapeutic agents. The incorporation of a cyclopropane ring can impart conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets.[4][17][18][19] Fluorination, in turn, can modulate lipophilicity, pKa, and metabolic stability of the C-F bond.[20][21]
A prominent example of a drug containing a cyclopropane moiety is Zosuquidar , a potent inhibitor of P-glycoprotein (P-gp).[1][2] While the cyclopropane ring in Zosuquidar is not directly fluorinated, its mechanism of action provides a valuable case study for the role of such rigid scaffolds in modulating biological pathways.
Zosuquidar and the P-glycoprotein Efflux Pump
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from cells.[1] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer.[1]
Zosuquidar acts as a competitive inhibitor of P-gp, binding to the transporter's drug-binding pocket and preventing the efflux of chemotherapeutic agents.[1][2] This restores the intracellular concentration of the anticancer drugs, thereby resensitizing resistant cancer cells to treatment.
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by Zosuquidar.
Figure 1: P-gp inhibition by Zosuquidar.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature concerning the study of fluorinated cyclopropanes.
Synthesis of Fluorinated Cyclopropanes
A common method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) to an alkene.
General Procedure for Difluorocyclopropanation:
-
Generation of Difluorocarbene: Difluorocarbene can be generated from various precursors. A common laboratory method involves the thermal decomposition of sodium chlorodifluoroacetate or the reaction of a fluoroform-derived reagent (e.g., (trifluoromethyl)trimethylsilane, TMSCF₃) with a suitable initiator.
-
Cycloaddition Reaction: The generated difluorocarbene is highly reactive and readily adds across the double bond of an alkene in a sealed reaction vessel at elevated temperatures or under photolytic conditions.
-
Purification: The resulting fluorinated cyclopropane is typically purified by distillation or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of fluorinated cyclopropanes.
Typical NMR Spectroscopy Protocol:
-
Sample Preparation: A small amount of the purified fluorinated cyclopropane (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: Provides information about the protons in the molecule. The coupling constants between protons and adjacent fluorine atoms (JHF) are particularly informative for stereochemical assignments.
-
¹³C NMR: Shows the chemical shifts of the carbon atoms. The carbon atoms bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF).
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The chemical shifts and coupling constants between fluorine atoms (JFF) and between fluorine and hydrogen atoms (JHF) are used to determine the structure and stereochemistry of the molecule. Generally, cis vicinal JHF and JFF coupling constants are larger than their trans counterparts.[6]
-
Thermochemical Calculations
Computational chemistry plays a vital role in understanding the stability of fluorinated cyclopropanes.
Typical Computational Protocol (using Density Functional Theory - DFT):
-
Structure Optimization: The geometry of the fluorinated cyclopropane is optimized using a suitable DFT method (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)).[10]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Isodesmic Reaction Calculation: To determine the relative stability, the energies of all reactants and products in a chosen isodesmic reaction are calculated, and the reaction enthalpy and Gibbs free energy are determined.
The following diagram illustrates a typical workflow for the computational analysis of fluorinated cyclopropane stability.
Figure 2: Computational workflow for stability analysis.
Conclusion
The incorporation of fluorine into the cyclopropane ring introduces a fascinating dichotomy. While the inherent ring strain is amplified, leading to decreased thermal stability and increased reactivity, specific substitution patterns, particularly geminal difluorination, can introduce stabilizing electronic effects. This dual nature makes fluorinated cyclopropanes not only intriguing subjects for fundamental chemical research but also valuable building blocks in the design of novel pharmaceuticals. Understanding the intricate balance between strain and electronic effects is paramount for harnessing the full potential of these unique chemical entities in the development of next-generation therapeutics. The case of Zosuquidar, while not involving a directly fluorinated cyclopropane, highlights the power of the rigid cyclopropane scaffold in modulating complex biological processes like multidrug resistance, paving the way for future drug design strategies that leverage the unique properties of fluorinated three-membered rings.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-2-Fluorocyclopropanecarboxylic acid , a chiral fluorinated cyclopropane derivative, is a critical building block in the synthesis of advanced pharmaceutical agents. Its unique structural and electronic properties, imparted by the fluorine atom and the strained cyclopropane ring, make it a valuable component in drug design, notably as a key intermediate for the broad-spectrum antibacterial agent Sitafloxacin.[1][2][3] This technical guide provides a comprehensive review of the primary synthetic strategies for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Asymmetric Synthesis from Flouromethylphenylsulfone and Chiral Glycidyl Derivatives
A highly stereoselective and scalable asymmetric synthesis of cis-2-fluorocyclopropanecarboxylic acid has been developed, demonstrating excellent control over both stereo- and regioselectivity.[1][2] This route commences with commercially available starting materials and proceeds through a six-step reaction sequence, achieving a notable overall yield of 45% without the need for noble metal catalysts or chiral separation techniques.[2][4]
Logical Flow of the Asymmetric Synthesis
Caption: Asymmetric synthesis of this compound.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | Fluoromethylphenylsulfone, Chiral Glycidyl Derivative | - | Intermediate 10 | 77% |
| 2 | Intermediate 10 | LHMDS, THF, -78 °C to -40 °C | Intermediate 11 | - |
| 3 | Intermediate 11 | BCl3, DCM, -78 °C to RT | Compound 4 | - |
| 4-6 | Compound 4 | Subsequent steps | (S,S)-3 | - |
| Overall | - | - | This compound | 45% |
Detailed Experimental Protocols
Synthesis of Compound 11: [1][2] To a solution of compound 10 (150 mmol, 75.8 g) in THF (500 mL) at -78 °C, LHMDS (1 M, 2 equiv) was added dropwise. The reaction mixture was stirred for an additional hour at -78 °C and then warmed to -40 °C. After stirring for 12 hours, the reaction was quenched with saturated aqueous NH4Cl (500 mL) and extracted with EtOAc (3 x 200 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (PE/EtOAc = 5/1−3/1) on silica gel to afford the product.
Synthesis of Compound 4: [1] To a solution of compound 11 (120 mmol, 40.8 g) in DCM (500 mL) at -78 °C, BCl3 (1 M, 2.1 equiv) was added dropwise and the mixture was then warmed to room temperature. After stirring for 2 hours at room temperature, the reaction was quenched by pouring it into MeOH (500 mL). The mixture was concentrated in a vacuum, and the residue was diluted with water (200 mL). The aqueous layer was extracted with EtOAc (3 x 50 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
Synthesis from Allyl Alcohol
An alternative five-step synthesis of 2-fluorocyclopropanecarboxylic acid commences from allyl alcohol.[5] This pathway involves protection of the alcohol, a cyclopropanation reaction, deprotection, debromination, and a final oxidation step to yield the target compound with an overall yield of 35.3%.[5]
Experimental Workflow from Allyl Alcohol
Caption: Synthesis of 2-fluorocyclopropanecarboxylic acid from allyl alcohol.
Quantitative Data
| Step | Description | Key Reagents/Conditions | Yield |
| 1 | Protection | Benzyl group | - |
| 2 | Cyclization | Dibromofluoromethane, Benzyl triethylammonium chloride | - |
| 3 | Deprotection | - | - |
| 4 | Debromination | Zinc powder, 70°C | - |
| 5 | Oxidation | Acetone/water (4:1) | - |
| Overall | - | - | 35.3% |
Optimized Reaction Conditions[5]
-
Cyclization: The optimal molar ratio of allylbenzyl ether to dibromofluoromethane is 1:1.2, using benzyl triethylammonium chloride as a phase transfer catalyst.
-
Debromination: Zinc powder is utilized as the reducing agent at a temperature of 70°C.
-
Oxidation: The most effective solvent for the oxidation step is a mixture of acetone and water in a 4:1 volume ratio.
Patented Synthesis via Phenyl Sulfide Intermediate
A novel synthetic method for 2-fluorocyclopropanecarboxylic acid has been disclosed in a patent, which proceeds through a phenyl sulfide intermediate.[3]
Synthetic Pathway via Phenyl Sulfide Intermediate
Caption: Patented synthesis of 2-fluorocyclopropanecarboxylic acid.
Key Steps and Reagents[3]
-
Phenyl Sulfide Formation: Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of a base.
-
Oxidation: Oxidation of the phenyl sulfide intermediate using Oxone.
-
Elimination: Elimination reaction to form 1-fluoro-1-benzenesulfonylethylene.
-
Cyclopropanation: Addition reaction with ethyl diazoacetate in the presence of a catalyst (e.g., a rhodium catalyst).
-
Final Conversion: Elimination reaction of the cyclopropane intermediate followed by acidification to yield the final product.
This patented route offers an alternative approach, although detailed quantitative data on yields for each step are not publicly available.
Conclusion
The synthesis of this compound has been approached through several distinct and innovative strategies. The asymmetric synthesis starting from fluoromethylphenylsulfone and chiral glycidyl derivatives stands out for its high stereoselectivity and good overall yield on a significant scale. The route from allyl alcohol provides a viable alternative with a respectable yield. The patented method proceeding through a phenyl sulfide intermediate showcases another synthetic design. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as scalability, cost of starting materials, and the desired level of stereochemical purity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the efficient and effective synthesis of this crucial pharmaceutical intermediate.
References
Methodological & Application
Asymmetric Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral fluorinated cyclopropane derivative of significant interest in medicinal chemistry. Its rigid cyclopropane scaffold combined with the unique electronic properties of fluorine makes it a valuable building block for the synthesis of novel therapeutic agents. The controlled introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Sitafloxacin.
Applications in Drug Discovery
This compound and its derivatives are crucial components in the development of new pharmaceuticals. The primary application lies in its role as a key chiral building block for Sitafloxacin.[1] The cis-stereochemistry of the fluorocyclopropylamine moiety derived from this carboxylic acid is vital for the drug's potent antibacterial activity and favorable pharmacokinetic profile.[1] The mechanism of action of Sitafloxacin involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3][4] This dual-targeting mechanism may also contribute to a reduced likelihood of developing bacterial resistance.[3]
Signaling Pathway of Sitafloxacin
Caption: Mechanism of action of Sitafloxacin.
Asymmetric Synthetic Strategies
Several strategies have been developed for the asymmetric synthesis of 2-fluorocyclopropanes. Key approaches include metal-catalyzed cyclopropanation of fluoro-substituted alkenes and nucleophilic additions to chiral synthons. Below are summaries and protocols for prominent methods.
Rhodium-Catalyzed Asymmetric Cyclopropanation
Rhodium(II) carboxylate complexes are effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. Chiral rhodium catalysts, such as those developed by Hashimoto and Davies, can provide high levels of enantioselectivity in the formation of fluorocyclopropane derivatives.[2]
General Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation
Caption: Rhodium-catalyzed asymmetric cyclopropanation workflow.
Quantitative Data for Rhodium-Catalyzed Cyclopropanation
| Catalyst | Substrate | Diazo Reagent | Solvent | Yield (%) | dr | ee (%) |
| Rh2((S)-TCPTTL)4 | Fluoroacrylate | Donor-acceptor diazo | CH2Cl2 | High | High | High |
| Rh2((S)-BTPCP)4 | Fluoroalkene | Acceptor-acceptor diazo | CH2Cl2 | High | High | High |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation (General Procedure)
-
To a solution of the chiral rhodium(II) catalyst (e.g., Rh2(S-TCPTTL)4, 0.01 mmol) in anhydrous dichloromethane (2 mL) under an inert atmosphere, add the fluoro-substituted alkene (1.0 mmol).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of the diazo ester (e.g., ethyl diazoacetate, 1.2 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the corresponding fluorocyclopropyl ester.
-
For the carboxylic acid, dissolve the ester in a mixture of THF and water.
-
Add LiOH (or another suitable base) and stir at room temperature until hydrolysis is complete.
-
Acidify the reaction mixture with aqueous HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.
Enantioselective Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for cyclopropanation. Enantioselective variants, often employing chiral ligands with a zinc carbenoid, are effective for the synthesis of chiral cyclopropanes. The use of a chiral dioxaborolane ligand with a zinc carbenoid for the cyclopropanation of fluoro-substituted allylic alcohols provides an efficient route to enantiomerically enriched fluorocyclopropanes.[5]
Quantitative Data for Enantioselective Simmons-Smith Cyclopropanation
| Substrate (Fluoroallylic Alcohol) | Yield (%) | ee (%) |
| (Z)-2-Fluoro-3-phenylallyl alcohol | 90 | 95 |
| (E)-2-Fluoro-3-phenylallyl alcohol | 58 | 89 |
| (Z)-3-Fluoro-3-phenylallyl alcohol | 84 | 93 |
Experimental Protocol: Enantioselective Simmons-Smith Cyclopropanation [5]
-
To a stirred solution of freshly distilled diiodomethane (2.23 mmol) in dichloromethane (2 mL) at 0 °C, add diethylzinc (1.16 mmol) dropwise.
-
After 10 minutes, add a solution of the fluoro-substituted allylic alcohol (0.50 mmol) and the chiral dioxaborolane ligand (0.55 mmol) in dichloromethane (3 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and treat with aqueous NaOH and H2O2.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with aqueous HCl, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the fluorocyclopropyl methanol.
-
The alcohol can then be oxidized to the carboxylic acid using standard procedures (e.g., Jones oxidation, TEMPO-catalyzed oxidation).
Synthesis from Chiral Glycidyl Derivatives
A highly stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid has been developed from commercially available fluoromethylphenylsulfone and chiral glycidyl derivatives. This multi-step route provides the target molecule with excellent stereoselectivity and on a large scale.
Synthetic Pathway from Chiral Glycidyl Derivatives
Caption: Synthesis from chiral glycidyl derivatives.
Quantitative Data for Synthesis from Chiral Glycidyl Derivatives
| Starting Materials | Overall Yield (%) | Stereoselectivity |
| Fluoromethylphenylsulfone, Chiral Glycidyl Derivative | 45 | Excellent |
Experimental Protocol: Synthesis from Chiral Glycidyl Derivatives (Key Steps)
-
Synthesis of Intermediate 11 (Cyclization Precursor): To a solution of the precursor alcohol (150 mmol) in THF (500 mL) at -78 °C, LHMDS (1 M, 2 equiv) is added dropwise. The reaction mixture is stirred for 1 hour at -78 °C, then warmed to -40 °C and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by flash column chromatography.
-
Synthesis of the Final Carboxylic Acid (Deprotection): To a solution of the protected cyclopropane intermediate (120 mmol) in DCM (500 mL) at -78 °C, BCl3 (1 M, 2.1 equiv) is added dropwise. The mixture is warmed to room temperature and stirred for 2 hours. The reaction is quenched with methanol and concentrated. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified.
Conclusion
The asymmetric synthesis of this compound is a critical step in the production of advanced pharmaceuticals like Sitafloxacin. The methods outlined above, including rhodium-catalyzed cyclopropanation, enantioselective Simmons-Smith reactions, and synthesis from chiral precursors, offer viable routes to this important molecule. The choice of method will depend on factors such as substrate availability, desired scale, and required stereochemical purity. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development.
References
- 1. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. youtube.com [youtube.com]
- 3. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes: Enantioselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
Introduction
cis-2-Fluorocyclopropanecarboxylic acid and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of a fluorine atom into a cyclopropane ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased cell permeability, and improved biological activity.[1][2] The rigid cyclopropane scaffold combined with the unique electronic properties of fluorine makes these compounds valuable building blocks for novel therapeutics.[1][2][3] A notable application is in the synthesis of the antibacterial agent sitafloxacin, where cis-2-fluorocyclopropylamine is a key structural component responsible for the drug's potent activity and favorable pharmacokinetic profile.[4] The development of efficient and highly stereoselective synthetic routes to enantiomerically pure cis-2-fluorocyclopropanecarboxylic acid is therefore a critical area of research.[4][5][6]
Synthetic Strategies
Several strategies have been developed for the enantioselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, broadly categorized into metal-catalyzed cyclopropanations, organocatalytic methods, and biocatalytic approaches.
1. Metal-Catalyzed Cyclopropanation:
Transition metal catalysis, particularly with rhodium and copper complexes, is a widely employed method for asymmetric cyclopropanation.[7] One approach involves the reaction of a fluoro-substituted alkene with a diazo compound in the presence of a chiral catalyst. For instance, the rhodium-catalyzed reaction of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester has been shown to be an effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acids.[6] However, the use of expensive noble metal catalysts can be a drawback for large-scale industrial production.[6]
Another strategy utilizes zinc carbenoids in a Simmons-Smith type reaction. The enantioselective cyclopropanation of fluoro-substituted allylic alcohols using a chiral dioxaborolane ligand with zinc carbenoids has been reported to produce fluorocyclopropanes in high yields and excellent enantioselectivities.[8]
2. Asymmetric Synthesis from Chiral Precursors:
A highly effective and scalable approach involves the use of commercially available chiral starting materials. A recently developed high-precision asymmetric synthetic route to cis-2-fluorocyclopropanecarboxylic acid starts from fluoromethylphenylsulfone and chiral glycidyl derivatives.[4][5][6] This multi-step synthesis is notable for its excellent stereoselectivity, regioselectivity, and high overall yield, making it suitable for industrial-scale production without the need for noble metal catalysts or chiral separation reagents.[5][6]
3. Biocatalytic Approaches:
Biocatalysis has emerged as a powerful tool for stereoselective synthesis. Engineered enzymes, such as myoglobin-based catalysts, have been successfully employed for the cyclopropanation of fluorinated alkenes with high diastereoselectivity and enantioselectivity.[2][7] This method offers a green and sustainable alternative to traditional chemical catalysis, although substrate scope and scalability can sometimes be limiting factors.
Quantitative Data Summary
The following table summarizes the quantitative data for different enantioselective synthetic methods for producing fluorinated cyclopropanes, including precursors to cis-2-fluorocyclopropanecarboxylic acid.
| Method | Starting Materials | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Asymmetric Synthesis | Fluromethylphenylsulfone, Chiral Glycidyl Derivatives | LHMDS | 45 (overall) | High | High | [6] |
| Rhodium-Catalyzed Cyclopropanation | 1-fluoro-1-(phenylsulfonyl)ethylene, Diazo Ester | Rhodium Catalyst | Moderate to High | - | Moderate to High | [6] |
| Zinc Carbenoid Cyclopropanation | Fluoro-substituted Allylic Alcohols | Chiral Dioxaborolane Ligand | 84-93 | - | >90 | [8] |
| Biocatalytic Cyclopropanation | gem-difluoro alkenes, diazoacetonitrile | Engineered Myoglobin | up to 99 | up to 99:1 | up to 99 | [7] |
Experimental Protocols
Protocol: Asymmetric Synthesis of (S,S)-cis-2-Fluorocyclopropanecarboxylic Acid from Chiral Glycidyl Derivatives [4]
This protocol is based on the highly selective route developed for the synthesis of a key precursor to sitafloxacin.[4][6]
Materials and Reagents:
-
Fluoromethylphenylsulfone
-
Chiral (R)-glycidyl nosylate or a similar chiral glycidyl derivative
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Chiral Intermediate (Compound 10 in the reference)
-
Prepare a solution of the chiral glycidyl derivative in anhydrous THF.
-
In a separate flask, dissolve fluoromethylphenylsulfone in anhydrous THF and cool the solution to -78 °C.
-
Slowly add LHMDS (1 M in THF) to the fluoromethylphenylsulfone solution and stir for 30 minutes at -78 °C.
-
Add the solution of the chiral glycidyl derivative dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (PE/EtOAc = 5/1 to 3/1) to afford the chiral intermediate as a white solid.
Step 2: Cyclization to form the Fluorocyclopropane Ring (Compound 11 in the reference)
-
Dissolve the purified chiral intermediate from Step 1 in anhydrous THF and cool to -78 °C.
-
Add LHMDS (1 M in THF, 2 equivalents) dropwise to the solution.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Warm the reaction to -40 °C and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product is the fluorocyclopropyl derivative.
Step 3: Conversion to cis-2-Fluorocyclopropanecarboxylic Acid
Further standard synthetic transformations, such as removal of the sulfonyl group and hydrolysis of the ester (if present), are required to obtain the final cis-2-fluorocyclopropanecarboxylic acid. The specific steps will depend on the exact nature of the chiral glycidyl derivative used.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of cis-2-fluorocyclopropanecarboxylic acid.
Caption: Key strategies for the enantioselective synthesis of cis-2-fluorocyclopropanecarboxylic acid.
References
Application Notes and Protocols for Simmons-Smith Cyclopropanation of Fluoroallylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][2] This protocol is particularly valuable in medicinal chemistry, as the cyclopropane motif is a key structural component in numerous biologically active compounds, imparting unique conformational rigidity and metabolic stability.[2] This document provides detailed protocols for the Simmons-Smith cyclopropanation of fluoroallylic alcohols, a reaction that has gained prominence for its ability to generate chiral fluorinated building blocks for drug discovery.[3] The presence of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]
Overview of the Reaction
The Simmons-Smith reaction involves an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple or diethylzinc (Et₂Zn), which reacts with an alkene to form a cyclopropane ring.[1][2] The reaction is a cheletropic process where the methylene group is delivered to both carbons of the double bond simultaneously, ensuring that the stereochemistry of the alkene is preserved in the cyclopropane product.[1][5]
For allylic alcohols, the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity.[6][7] This directing effect is a key feature exploited in the synthesis of complex molecules. However, the introduction of a fluorine atom on the allylic alcohol can influence the reactivity of the alkene, sometimes requiring modified conditions for optimal results.[8]
Experimental Protocols
Two primary methods for the Simmons-Smith cyclopropanation are the use of a zinc-copper couple and the Furukawa modification, which employs diethylzinc.[1] The latter is often preferred for its reproducibility.[1] An enantioselective variant using a chiral ligand is also presented.
General Diastereoselective Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is adapted from established procedures for Simmons-Smith reactions and is suitable for achieving high diastereoselectivity with fluoroallylic alcohols.[3][9]
Materials:
-
Fluoroallylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)[3]
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)[10]
-
Diiodomethane (CH₂I₂)[10]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or ammonium chloride (NH₄Cl) solution[10]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the fluoroallylic alcohol (1.0 equiv) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition:
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 to 18 hours.[8][10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ or NH₄Cl solution.[10]
-
Continue stirring until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the fluorocyclopropylmethanol.[3]
Enantioselective Simmons-Smith Cyclopropanation of Fluoroallylic Alcohols
This protocol utilizes a chiral dioxaborolane ligand to induce enantioselectivity and is based on the work of Charette and co-workers.[8]
Materials:
-
(Z)- or (E)-Fluoroallylic alcohol
-
Chiral dioxaborolane ligand[8]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Complexing agent (e.g., DME, Et₂O, THF - note: these may decrease reaction rate)[8]
Procedure:
-
Carbenoid Preparation: In a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane and cool to 0 °C. To this, slowly add diiodomethane (2.2 equiv) followed by the dropwise addition of diethylzinc (1.1 equiv). Stir the resulting solution at 0 °C.[8]
-
Substrate Addition: In a separate flask, prepare a solution of the fluoroallylic alcohol (1.0 equiv) and the chiral dioxaborolane ligand (1.0 equiv) in anhydrous dichloromethane.
-
Reaction: Add the solution of the fluoroallylic alcohol and ligand to the pre-formed bis(iodomethyl)zinc species at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 16 hours.[8]
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 2.1.
Data Presentation
The following tables summarize representative quantitative data for the Simmons-Smith cyclopropanation of various fluoroallylic alcohols.
Table 1: Enantioselective Cyclopropanation of (Z)-2-Fluoroallylic Alcohols [8]
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| (Z)-2-fluoro-3-phenylprop-2-en-1-ol | (1R,2R)-1-(fluoromethyl)-2-phenylcyclopropan-1-ol | 90 | 95 |
| (Z)-2-fluoro-3-(4-methoxyphenyl)prop-2-en-1-ol | (1R,2R)-1-(fluoromethyl)-2-(4-methoxyphenyl)cyclopropan-1-ol | >90 | 95 |
| (Z)-2-fluoro-3-(p-tolyl)prop-2-en-1-ol | (1R,2R)-1-(fluoromethyl)-2-(p-tolyl)cyclopropan-1-ol | >90 | 95 |
| (Z)-2-fluoro-3-(naphthalen-2-yl)prop-2-en-1-ol | (1R,2R)-1-(fluoromethyl)-2-(naphthalen-2-yl)cyclopropan-1-ol | >90 | 95 |
Table 2: Continuous-Flow Simmons-Smith Cyclopropanation of Various Alkenes [11]
| Substrate | Product | Yield (%) |
| Cinnamyl alcohol | 2-phenylcyclopropyl)methanol | 92 |
| 4-Methoxycinnamyl alcohol | (2-(4-methoxyphenyl)cyclopropyl)methanol | 99 |
| 4-Chlorocinnamyl alcohol | (2-(4-chlorophenyl)cyclopropyl)methanol | 85 |
| 4-(Trifluoromethyl)cinnamyl alcohol | (2-(4-(trifluoromethyl)phenyl)cyclopropyl)methanol | 68* |
| Cyclohex-2-en-1-ol | Bicyclo[4.1.0]heptan-2-ylmethanol | 75 |
*Reaction performed with the addition of 10 mol% Et₂Zn.
Mandatory Visualizations
Caption: Experimental workflow for the Simmons-Smith cyclopropanation of fluoroallylic alcohols.
Caption: The directing effect of the hydroxyl group in Simmons-Smith cyclopropanation.
Safety Precautions
-
Diethylzinc (Et₂Zn): Pyrophoric and reacts violently with water and air. Must be handled under an inert atmosphere using appropriate syringe techniques.[10]
-
Diiodomethane (CH₂I₂): A dense, toxic, and light-sensitive liquid. Handle in a well-ventilated fume hood and protect from light.[10]
-
Exothermic Reaction: The reaction can be exothermic. Ensure proper temperature control, especially during the addition of reagents.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Simmons-Smith Reactions of Fluoroallyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. repositorio.uam.es [repositorio.uam.es]
Application Notes and Protocols: (1S,2S)-2-Fluorocyclopropanecarboxylic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a synthetically versatile chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl scaffold introduces conformational constraint, while the fluorine atom can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The specific stereochemistry of this building block allows for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets. These application notes provide an overview of its use in the development of potent and selective kinase inhibitors and antibacterial agents, complete with detailed protocols and supporting data.
I. Application in the Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors
The (1S,2S)-2-fluorocyclopropyl moiety has been successfully incorporated into reversible inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor signaling. Dysregulation of Btk is implicated in various B-cell malignancies and autoimmune diseases. The stereochemistry of the fluorocyclopropyl group has been shown to be a critical determinant of target engagement and off-target activity.
Data Presentation: In Vitro Activity of Btk Inhibitors
The following table summarizes the in vitro potency of a series of Btk inhibitors incorporating the 2-fluorocyclopropyl amide moiety. The data highlights the impact of the stereochemistry of the fluorocyclopropyl group on Btk inhibition.
| Compound | Stereoisomer | Btk IC50 (nM)[1] |
| 1 | (1S,2S) | 2.4 |
| 2 | (1R,2R) | 3.2 |
| 3 | trans-fluoro | Less Potent |
Experimental Protocol: Synthesis of a (1S,2S)-2-Fluorocyclopropyl Btk Inhibitor Intermediate
This protocol describes the amide coupling of this compound with a representative aromatic amine, a key step in the synthesis of many Btk inhibitors.
Materials:
-
This compound
-
Amine precursor (e.g., 4-amino-N-(4-methoxybenzyl)benzamide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine precursor (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide product.
Signaling Pathway: Btk Signaling and Inhibition
II. Application in the Synthesis of the Antibacterial Agent Sitafloxacin
This compound is a key chiral fragment in the synthesis of sitafloxacin, a broad-spectrum fluoroquinolone antibiotic. The incorporation of this moiety contributes to the potent antibacterial activity of the final drug molecule.
Data Presentation: Synthesis Yields for Sitafloxacin Intermediates
The following table outlines the reported yields for key steps in a synthetic route to sitafloxacin.
| Reaction Step | Product | Yield (%) |
| Amide Coupling | (1S,2S)-2-fluoro-N-[α(R)-methylbenzyl]cyclopropanecarboxamide | Not specified, but used for diastereomeric resolution |
| Hydrolysis | 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 76.2[1] |
| Condensation | Sitafloxacin Precursor | Not specified |
| Deprotection | Sitafloxacin | High |
Experimental Protocol: Synthesis of a Key Sitafloxacin Intermediate
This protocol outlines a crucial step in the synthesis of sitafloxacin, which involves the reaction of a quinolone core with an amine derived from this compound.
Materials:
-
8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
(S)-7-amino-5-azaspiro[2.4]heptane derivative (amine component)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile
-
Hydrochloric acid (for hydrolysis of protecting groups)
Procedure:
-
To a suspension of 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile, add triethylamine (3.0 eq).
-
Add the (S)-7-amino-5-azaspiro[2.4]heptane derivative (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue, containing the protected sitafloxacin, is then subjected to a deprotection step, typically by treatment with a strong acid like hydrochloric acid, to yield sitafloxacin.
-
The final product is purified by crystallization.
Experimental Workflow: Chiral Drug Synthesis
III. Application in the Synthesis of Antiviral Nucleoside Analogues
The unique structural features of this compound make it an attractive building block for the synthesis of novel nucleoside analogues with potential antiviral activity. The fluorocyclopropyl group can act as a bioisosteric replacement for the ribose or deoxyribose sugar moiety in natural nucleosides.
Data Presentation: Antiviral Activity of a Fluorocyclopropyl Nucleoside Analogue
| Compound | Virus | Activity (EC₅₀) |
| Uracil analogue with fluorocyclopropyl moiety | HCMV | 10.61 µg/mL[2] |
Experimental Protocol: General Strategy for Synthesis of Fluorocyclopropyl Nucleoside Analogues
The synthesis of fluorocyclopropyl nucleoside analogues from this compound would typically involve the following key transformations. A detailed, step-by-step protocol for a specific target molecule would require further methods development.
Conceptual Steps:
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality of this compound is reduced to the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Activation of the Hydroxyl Group: The resulting primary alcohol is then activated for nucleophilic substitution. This is typically done by converting it into a good leaving group, such as a tosylate, mesylate, or halide.
-
Coupling with a Nucleobase: The activated fluorocyclopropylmethyl intermediate is then coupled with a desired nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil). This is often carried out in the presence of a base to deprotonate the nucleobase and facilitate the nucleophilic attack.
-
Deprotection (if necessary): If the nucleobase contains protecting groups, a final deprotection step is required to yield the target nucleoside analogue.
Further optimization of reaction conditions would be necessary to achieve good yields and stereoselectivity.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its application in the development of Btk inhibitors and the antibacterial agent sitafloxacin demonstrates its utility in introducing key structural and physicochemical properties that can lead to potent and selective drug candidates. The exploration of this building block in the design of novel antiviral agents represents a promising avenue for future drug discovery efforts. The provided protocols and data serve as a foundation for researchers to utilize this important chiral synthon in their own research and development programs.
References
Applications of Fluorocyclopropyl Groups in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorocyclopropyl groups into small molecules represents a significant strategy in modern medicinal chemistry. This structural motif often imparts favorable physicochemical and pharmacokinetic properties, leading to enhanced potency, selectivity, and metabolic stability of drug candidates. This document provides detailed application notes on the utility of fluorocyclopropyl groups in various therapeutic areas, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in their drug discovery efforts.
Bruton's Tyrosine Kinase (Btk) Inhibitors for Autoimmune Diseases
The fluorocyclopropyl group has been successfully employed in the design of reversible Btk inhibitors for the treatment of chronic immune diseases like rheumatoid arthritis and lupus.[1] The introduction of a fluorocyclopropyl amide can lead to potent and selective inhibitors with improved drug-like properties.
Structure-Activity Relationship (SAR) and Physicochemical Properties
The stereochemistry of the fluorocyclopropyl group is crucial for both Btk potency and off-target activity. For instance, in a series of noncovalent Btk inhibitors, the (R,R)-stereoisomer of a 2-fluoro-cyclopropylamide derivative demonstrated superior Btk inhibition and an improved safety profile, particularly concerning hERG inhibition.[1]
Key observations include:
-
Potency: The cis-2-fluorocyclopropane substitution can lead to improved potency compared to non-fluorinated cyclopropyl amides.[2]
-
Solubility: Introduction of the fluorocyclopropyl moiety can enhance kinetic solubility.
-
Lipophilicity: Fluorination on the cyclopropyl group can decrease lipophilicity, which may contribute to a reduced risk of hERG inhibition.
-
hERG Inhibition: While cyclopropyl amides can introduce a hERG liability, the strategic incorporation of fluorine can mitigate this risk.
Quantitative Data
| Compound | Btk IC50 (nM) | Kinetic Solubility (μg/mL) | hERG % Inhibition @ 10 μM |
| Cyclopropyl Amide (8) | 7.1 | 15 | ≥60 |
| (S,S)-cis-2-Fluorocyclopropyl Amide (19) | 2.3 | 45 | ND |
| (R,R)-cis-2-Fluorocyclopropyl Amide (20) | 3.8 | 48 | ND |
| Compound 21 (Polar H3 motif) | 98 | >200 | 25 |
| Compound 25 ((R,R)-stereoisomer) | Potent | Favorable | Low |
ND: Not Disclosed
Signaling Pathway
Btk is a key enzyme in the B-cell receptor (BCR) signaling pathway. Its inhibition blocks the downstream signaling cascade that leads to B-cell proliferation and activation.
Caption: Btk Signaling Pathway and Point of Inhibition.
Experimental Protocols
This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by Btk.
Materials:
-
Btk enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound dilutions
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add Btk enzyme in kinase buffer.
-
Add the diluted test compound or DMSO (control) to the wells and incubate for 60 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of the biotinylated peptide substrate and ATP in kinase buffer.
-
Incubate for 120 minutes at room temperature.
-
Stop the reaction by adding a stop solution containing the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50 value.[3][4]
This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of cardiovascular risk.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture medium
-
Extracellular and intracellular solutions for patch clamp recording
-
Test compound dilutions
-
Positive control (e.g., E-4031)
-
Automated patch clamp system (e.g., QPatch or SyncroPatch)
Procedure:
-
Culture hERG-expressing HEK293 cells according to standard protocols.
-
Harvest and prepare a single-cell suspension.
-
Load the cells and solutions onto the automated patch clamp system.
-
Establish a whole-cell patch clamp configuration.
-
Record baseline hERG currents using a specific voltage protocol.
-
Apply vehicle control (e.g., 0.1% DMSO) to establish a stable baseline.
-
Sequentially apply increasing concentrations of the test compound.
-
Record the hERG current at each concentration.
-
Measure the inhibition of the hERG tail current and calculate the percent inhibition.
-
Determine the IC50 value from the concentration-response curve.[5][6]
Quinolone Antibacterials
The introduction of a fluorocyclopropyl substituent at the N-1 position of the quinolone core has led to the development of potent antibacterial agents with a broad spectrum of activity.
Stereochemistry and Antibacterial Activity
The stereochemistry of the fluorocyclopropyl group significantly influences the antibacterial potency. Studies have shown that cis-isomers are generally more potent against Gram-positive bacteria than their corresponding trans-counterparts.[7][8] The activity against Gram-negative bacteria is often less dependent on this stereochemical difference.
Quantitative Data: Minimum Inhibitory Concentrations (MICs, μg/mL)
| Compound Stereochemistry | Staphylococcus aureus | Escherichia coli |
| (1R,2S)-cis-Fluorocyclopropyl | 0.05 | 0.1 |
| (1S,2R)-cis-Fluorocyclopropyl | 0.2 | 0.2 |
| (1R,2R)-trans-Fluorocyclopropyl | 0.78 | 0.2 |
| (1S,2S)-trans-Fluorocyclopropyl | 1.56 | 0.39 |
Mechanism of Action
Fluorocyclopropyl quinolones inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination. This leads to a bactericidal effect.
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compound dilutions
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide
Procedure:
-
Prepare reaction mixtures containing gyrase assay buffer and relaxed pBR322 DNA.
-
Add serial dilutions of the test compound or solvent control.
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in TAE buffer.
-
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.[9][10]
Serotonin 5-HT2C Receptor Agonists for CNS Disorders
Fluorinated cyclopropane derivatives have been designed as selective serotonin 5-HT2C receptor agonists, which are potential therapeutics for central nervous system disorders such as schizophrenia and obesity.
Design Strategy and Selectivity
The incorporation of a fluorine atom into the cyclopropane ring of 2-phenylcyclopropylmethylamines can enhance potency and selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[11][12][13] This is critical as agonism at 5-HT2B receptors has been associated with cardiac valvulopathy.
Quantitative Data: In Vitro Potency and Selectivity
| Compound | 5-HT2C EC50 (nM) | 5-HT2B Agonism | 5-HT2A Selectivity |
| (+)-21a | Potent | Detectable | Moderate |
| (+)-21b | Potent | Not Detectable | Reasonable |
| (+)-21c | Potent | Detectable | Moderate |
| (+)-21d | Potent | Detectable | Moderate |
Signaling Pathway
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), leading to an increase in intracellular calcium.
Caption: 5-HT2C Receptor Signaling Pathway.
Experimental Protocol: Calcium Flux Assay
This cell-based assay measures the increase in intracellular calcium following 5-HT2C receptor activation.
Materials:
-
Cells stably expressing the 5-HT2C receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
96-well, black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compound dilutions
-
Reference agonist (e.g., serotonin)
-
Fluorometric imaging plate reader (FLIPR) or equivalent
Procedure:
-
Seed the 5-HT2C expressing cells into 96-well plates and incubate overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.
-
Prepare serial dilutions of the test compound and reference agonist in assay buffer.
-
Use a FLIPR to add the compound dilutions to the cell plate and simultaneously measure the fluorescent signal.
-
Record the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Normalize the data to the response of a maximal concentration of the reference agonist.
-
Generate concentration-response curves and calculate EC50 values.[14][15][16]
Metabolic Stability
A key advantage of incorporating fluorocyclopropyl groups is the potential to enhance metabolic stability. The strong carbon-fluorine bond can block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.
Experimental Protocol: Human Liver Microsomal Stability Assay
This in vitro assay evaluates the susceptibility of a compound to metabolism by CYP enzymes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound
-
NADPH regenerating system
-
Internal standard
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the test compound (e.g., at 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the test compound and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[17][18][19]
References
- 1. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. | Semantic Scholar [semanticscholar.org]
- 9. One moment, please... [topogen.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. bu.edu [bu.edu]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. bioivt.com [bioivt.com]
Application Notes and Protocols: The Role of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid in the Synthesis of Sitafloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. A key structural feature contributing to its enhanced efficacy and safety profile is the presence of a (1R,2S)-2-fluorocyclopropyl group at the N-1 position of the quinolone core. This chiral moiety is introduced into the molecule using (1S,2S)-2-fluorocyclopropanecarboxylic acid as a crucial chiral building block. These application notes provide a detailed overview of the synthetic strategies for sitafloxacin, with a particular focus on the preparation and incorporation of the (1S,2S)-2-fluorocyclopropylamine synthon derived from its corresponding carboxylic acid. Detailed experimental protocols for key transformations are provided, along with a summary of reported quantitative data to facilitate research and development in this area.
Introduction
The development of fluoroquinolone antibiotics has been marked by a continuous effort to improve their antibacterial spectrum, potency, and pharmacokinetic properties while minimizing adverse effects. Sitafloxacin represents a significant advancement in this class of drugs, exhibiting potent activity against resistant pathogens. The unique (1R,2S)-2-fluorocyclopropyl substituent plays a pivotal role in its biological activity. The synthesis of this complex molecule relies on the availability of enantiomerically pure starting materials, among which this compound is of paramount importance. This document outlines the synthetic pathway from this key intermediate to the final active pharmaceutical ingredient (API), sitafloxacin.
Synthetic Strategy Overview
The synthesis of sitafloxacin can be conceptually divided into three main parts:
-
Preparation of the chiral (1R,2S)-N-(tert-butoxycarbonyl)-2-fluorocyclopropylamine: This involves the conversion of this compound into a protected amine with the desired stereochemistry.
-
Synthesis of the quinolone core: This involves the construction of the 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid backbone.
-
Assembly and final deprotection: This includes the condensation of the chiral amine with the quinolone core, followed by the introduction of the 7-amino-5-azaspiro[2.4]heptane side chain and a final deprotection step to yield sitafloxacin.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for sitafloxacin.
Experimental Protocols
Protocol 1: Preparation of (1S,2S)-2-Fluorocyclopropanecarboxamide
This protocol describes the resolution of racemic cis-2-fluorocyclopropanecarboxylic acid and subsequent amidation.
1. Diastereomeric Resolution:
-
A solution of racemic cis-2-fluorocyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol) is treated with a chiral resolving agent, such as (R)-α-methylbenzylamine.
-
The mixture is heated to dissolution and then allowed to cool slowly to promote crystallization of one diastereomeric salt.
-
The crystalline salt of this compound and (R)-α-methylbenzylamine is collected by filtration.
-
The resolved salt is treated with an acid (e.g., HCl) to liberate the free this compound, which is then extracted with an organic solvent.
2. Amide Formation:
-
To a solution of this compound in an appropriate solvent (e.g., dichloromethane), a coupling agent such as diphenyl chlorophosphate is added.
-
The mixture is cooled, and a base (e.g., triethylamine) is added, followed by the addition of an ammonia source (e.g., aqueous ammonia).
-
The reaction is stirred until completion, and the resulting (1S,2S)-2-fluorocyclopropanecarboxamide is isolated by extraction and purified by crystallization.
Protocol 2: Synthesis of (1R,2S)-N-(tert-butoxycarbonyl)-2-fluorocyclopropylamine
This protocol outlines the conversion of the carboxamide to the Boc-protected amine via a Hofmann rearrangement.
-
(1S,2S)-2-fluorocyclopropanecarboxamide is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide).
-
The reaction mixture is heated to facilitate the Hofmann rearrangement, leading to the formation of (1R,2S)-2-fluorocyclopropylamine.
-
The resulting amine is then protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane.
-
The final product, (1R,2S)-N-(tert-butoxycarbonyl)-2-fluorocyclopropylamine, is purified by column chromatography.
Protocol 3: Synthesis of 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This protocol details the construction of the quinolone core and its condensation with the chiral amine.
1. Condensation and Cyclization:
-
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is reacted with triethyl orthoformate and (1R,2S)-N-(tert-butoxycarbonyl)-2-fluorocyclopropylamine (after in-situ deprotection or using the corresponding amine salt) in a suitable solvent.[1]
-
The intermediate enamine is then cyclized in the presence of a strong base such as sodium hydride (NaH) in a solvent like anhydrous 1,4-dioxane to yield the ethyl ester of the quinolone.[1]
2. Hydrolysis:
-
The resulting ethyl 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is hydrolyzed to the corresponding carboxylic acid by heating with concentrated hydrochloric acid and acetic acid.[1]
-
Upon cooling and dilution with water, the product precipitates and is collected by filtration.[1]
Protocol 4: Synthesis of Sitafloxacin
This final stage involves the coupling with the spiro-amine side chain and deprotection.
1. Condensation with Spiro-amine:
-
8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reacted with (S)-7-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane in the presence of a base like triethylamine in a solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures.
-
The product, Boc-protected sitafloxacin, is isolated after completion of the reaction.
2. Deprotection:
-
The Boc-protected sitafloxacin is dissolved in a suitable solvent like anisole, and trifluoroacetic acid is added to remove the Boc protecting group.[1]
-
The reaction is stirred at room temperature, after which the solvent is evaporated. The crude sitafloxacin is then purified by recrystallization.[2]
Quantitative Data
The following tables summarize the reported yields for the key synthetic steps in the preparation of sitafloxacin.
| Step | Reaction | Starting Material | Product | Reported Yield (%) | Reference |
| 1 | Condensation & Cyclization | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | Ethyl 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | 78 | [1] |
| 2 | Hydrolysis | Ethyl 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 76.2 | [1] |
| 3 | Condensation & Deprotection | 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Sitafloxacin | 52-65 (overall) | [1] |
| 4 | Final Recrystallization | Crude Sitafloxacin | Pure Sitafloxacin | 85-86 | [2] |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis, highlighting the critical role of the chiral resolution and the sequential bond-forming reactions, can be visualized as follows:
Caption: Logical flow of the sitafloxacin synthesis.
Conclusion
The synthesis of sitafloxacin is a multi-step process that critically relies on the successful preparation and incorporation of the chiral (1R,2S)-2-fluorocyclopropylamine moiety, which is derived from this compound. The protocols and data presented herein provide a comprehensive guide for researchers and professionals involved in the synthesis and development of sitafloxacin and related fluoroquinolone antibiotics. The strategic use of chiral resolution and carefully controlled condensation and cyclization reactions are key to achieving a high yield and purity of the final active pharmaceutical ingredient. Further research into more efficient and scalable methods for the synthesis of the chiral fluorocyclopropane building block could significantly impact the overall cost and accessibility of this important antibiotic.
References
Application of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid in Fluoroquinolone Antibiotics: A Focus on Sitafloxacin
Introduction
(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry, particularly in the development of novel fluoroquinolone antibiotics. The incorporation of the (1S,2S)-2-fluorocyclopropyl moiety at the N-1 position of the quinolone core has been shown to enhance antibacterial potency and influence the pharmacokinetic profile of these drugs. This document provides detailed application notes and protocols regarding the use of this chiral acid, with a primary focus on the broad-spectrum fluoroquinolone, sitafloxacin. Sitafloxacin stands out as a key example where this specific structural feature contributes to its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains.[1]
Application Notes
The (1S,2S)-2-fluorocyclopropyl substituent confers several advantageous properties to fluoroquinolone antibiotics. Structure-activity relationship studies have indicated that the cis-fluorocyclopropyl derivatives are generally more potent against Gram-positive bacteria compared to their trans counterparts.[2] The introduction of a fluorine atom on the cyclopropyl group can also lead to a reduction in lipophilicity compared to non-fluorinated analogs.[2]
In sitafloxacin, the presence of the (1R,2S)-2-fluorocyclopropyl group, derived from this compound, is crucial for its potent inhibitory activity against both DNA gyrase and topoisomerase IV.[3] This dual-targeting mechanism contributes to its broad spectrum of activity and a lower propensity for the development of bacterial resistance.[4] Sitafloxacin has demonstrated excellent in vitro activity against a variety of clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.
Quantitative Data
The antibacterial efficacy of sitafloxacin, a fluoroquinolone containing the (1S,2S)-2-fluorocyclopropyl moiety, has been extensively evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of Sitafloxacin against Gram-Positive Bacteria [5]
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤ 0.03 | 0.25 |
| Staphylococcus aureus (MRSA) | ≤ 0.03 | 2 |
| Coagulase-negative staphylococci (MS) | ≤ 0.03 | 0.125 |
| Coagulase-negative staphylococci (MR) | 0.125 | 0.25 |
| Enterococcus faecalis | 0.25 | 2 |
| Streptococcus pneumoniae | 0.125 | 0.125 |
| Streptococcus pyogenes | 0.06 | 0.06 |
Table 2: In Vitro Activity of Sitafloxacin against Gram-Negative Bacteria [6][7]
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤ 0.008 - 0.06 | 1 |
| Klebsiella pneumoniae | 0.03 | 0.25 |
| Enterobacter cloacae | ≤ 0.008 | 0.5 |
| Serratia marcescens | 0.12 | 0.5 |
| Proteus mirabilis | 0.015 | 0.06 |
| Haemophilus influenzae | ≤ 0.015 | ≤ 0.015 |
| Moraxella catarrhalis | ≤ 0.015 | ≤ 0.015 |
| Pseudomonas aeruginosa | 0.25 | 4 |
| Acinetobacter baumannii | 0.12 | 1 |
Experimental Protocols
The following protocols provide a general methodology for the synthesis of sitafloxacin, including the preparation of the key (1R,2S)-2-fluorocyclopropylamine intermediate from its corresponding carboxylic acid.
Protocol 1: Synthesis of Sitafloxacin
This protocol outlines the key steps in the synthesis of sitafloxacin, starting from the coupling of the chiral fluorocyclopropylamine with the fluoroquinolone core.
Step 1: Preparation of the Quinolone Core
The synthesis begins with the preparation of the 7,8-dichloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. This is typically achieved by reacting ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate, followed by condensation with (1R,2S)-2-fluorocyclopropylamine.[8]
Step 2: Coupling with the Side Chain
The quinolone core is then reacted with (S)-7-amino-5-azaspiro[2.4]heptane-5-tert-butyl carbamate in the presence of a suitable base.
Step 3: Deprotection and Hydrolysis
The resulting intermediate undergoes hydrolysis of the ethyl ester and removal of the Boc protecting group to yield sitafloxacin.[8] The crude product is then purified by recrystallization.[8]
A detailed experimental procedure is described by Liu et al. (2014).[8]
Visualizations
Mechanism of Action of Fluoroquinolones
Fluoroquinolones, including sitafloxacin, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.
References
- 1. (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activities of Sitafloxacin (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmatonline.com [jmatonline.com]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols: The Role of Fluorocyclopropane as a Bioisostere in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs to optimize pharmacological properties is paramount. The fluorocyclopropane moiety has emerged as a valuable bioisostere, ingeniously combining the conformational rigidity of a cyclopropane ring with the distinctive electronic properties of fluorine. This combination offers a powerful tool to modulate a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] The cyclopropane ring locks the conformation of a molecule, which can enhance its binding affinity to the target receptor.[2] Meanwhile, the introduction of fluorine, a cornerstone of medicinal chemistry, can fine-tune electronic properties, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[2][3][4]
These application notes provide a comprehensive overview of the utility of fluorocyclopropane as a bioisostere, supported by quantitative data from case studies, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Case Study 1: Fluorocyclopropyl Analogs of Cabozantinib - Enhancing Selectivity
Cabozantinib is a potent inhibitor of receptor tyrosine kinases, including c-Met and VEGFR-2, and is utilized in the treatment of certain cancers.[5][6] Researchers have explored the replacement of a methoxy group in the linker of cabozantinib with a fluorocyclopropane moiety to fine-tune its activity and selectivity. This case study demonstrates a significant improvement in the in vitro profile of the fluorinated analog compared to the parent compound.[7]
Quantitative Data:
| Compound | Target | IC50 (nM) | Selectivity (Cancer vs. Non-cancerous cells) | Reference |
| Cabozantinib | c-Met, VEGFR-2 | - | - | [5] |
| Fluorocyclopropyl Cabozantinib Analog | c-Met, VEGFR-2 | - | >10-fold improvement | [2][8] |
Note: Specific IC50 values for the fluorocyclopropyl analog were not publicly available in the reviewed literature, but a significant improvement in selectivity was highlighted.
Signaling Pathway: c-Met and VEGFR-2 Inhibition
Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.
Case Study 2: Fluorocyclopropyl Amides as Btk Inhibitors - Modulating Potency and Properties
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[5][9] The introduction of a fluorocyclopropyl amide as a bioisostere for a 2-aminopyridyl group in a series of Btk inhibitors led to compounds with improved potency and physicochemical properties.[10]
Quantitative Data:
| Compound ID | Moiety | Btk IC50 (nM) | Kinetic Solubility (μM, pH 7.4) | Calculated logD |
| 8 | Cyclopropyl | 7.1 | 9 | - |
| 19 ((S,S)-enantiomer) | cis-2-Fluorocyclopropyl | 2.3 | >100 | - |
| 20 ((R,R)-enantiomer) | cis-2-Fluorocyclopropyl | 3.8 | >100 | - |
| 25 | cis-(S,S)-Fluorocyclopropyl | - | 107 | - |
| 24 | cis-(R,R)-Fluorocyclopropyl | 3.2 | - | - |
| 26 | trans-Fluorocyclopropyl | - | - | - |
| 27 | trans-Fluorocyclopropyl | - | - | - |
Data adapted from[10]. Note: Some data points were not available in the cited literature.
Signaling Pathway: B-Cell Receptor (BCR) Signaling and Btk Inhibition
Caption: B-Cell Receptor (BCR) signaling cascade and Btk inhibition.
Case Study 3: Fluorinated Phenylcyclopropylamines as Serotonin 2C Receptor Agonists
The serotonin 2C (5-HT2C) receptor is a target for the treatment of various central nervous system disorders.[][12] The introduction of fluorine onto the cyclopropane ring of 2-phenylcyclopropylmethylamines has been explored to develop potent and selective 5-HT2C agonists with improved drug-like properties.[][13][14]
Quantitative Data:
| Compound ID | Moiety | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2B Activity |
| (±)-12 | Monofluorinated cyclopropane | 598 | - | - |
| (±)-13 | N-(2-methoxybenzyl) analog of (±)-12 | 230 | 103 | Poor selectivity |
| (+)-21b | Fluorinated cyclopropylmethylamine | - | - | No detectable agonism |
Data adapted from[]. Note: Some data points were not available in the cited literature.
Signaling Pathway: Serotonin 2C (5-HT2C) Receptor Signaling
Caption: 5-HT2C receptor signaling pathway.
Experimental Protocols
Synthesis of Fluorocyclopropane-Containing Compounds
General Procedure for the Synthesis of Fluorinated 2-Phenylcyclopropylmethylamines: [13]
This synthesis involves a multi-step process starting from a substituted benzaldehyde.
-
Olefin Synthesis: A Wittig reaction of the starting benzaldehyde with methyltriphenylphosphonium bromide yields the corresponding olefin.
-
Vinyl Fluoride Formation: Bromofluorination of the olefin followed by elimination of HBr provides the vinyl fluoride.
-
Cyclopropanation: A transition metal-catalyzed [2+1] cycloaddition of the vinyl fluoride with ethyl diazoacetate generates the monofluorinated cyclopropanecarboxylate.
-
Amine Formation: The ester is then converted to the primary amine through a series of standard functional group transformations (e.g., hydrolysis, amide formation, Hofmann or Curtius rearrangement, or reduction of a nitrile intermediate).
Caption: General synthetic workflow for fluorinated phenylcyclopropylamines.
Biochemical Kinase Inhibition Assay (for Btk)
This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.[15]
-
Reagent Preparation:
-
Prepare a stock solution of the fluorocyclopropane-containing inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in an appropriate assay buffer.
-
Prepare solutions of recombinant human Btk enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the Btk enzyme, substrate, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection (e.g., ADP-Glo™ Assay):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Calcium Mobilization Functional Assay (for 5-HT2C Receptor Agonists)
This assay measures the increase in intracellular calcium concentration following receptor activation.[16][17][18]
-
Cell Culture: Culture a cell line stably expressing the 5-HT2C receptor in multi-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add varying concentrations of the fluorocyclopropane-containing agonist to the wells.
-
-
Signal Detection: Monitor the fluorescence intensity in each well in real-time before and after the addition of the agonist.
-
Data Analysis:
-
Measure the peak fluorescence response for each agonist concentration.
-
Plot the response versus the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[4][19][20][21]
-
Incubation Preparation:
-
Prepare a solution of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a suspension of pooled human liver microsomes.
-
Prepare a solution of the NADPH-regenerating system.
-
-
Metabolic Reaction:
-
Pre-warm the microsome suspension and the test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.
-
Caption: Workflow for an in vitro metabolic stability assay.
MDCK Permeability Assay
This assay is used to assess the permeability of a compound across a cell monolayer, often as a surrogate for intestinal or blood-brain barrier permeability.[1][22][23][24]
-
Cell Culture: Seed MDCK cells (or MDCK-MDR1 cells to assess P-gp efflux) on a semi-permeable membrane in a Transwell™ plate and culture until a confluent monolayer is formed.
-
Assay Initiation:
-
Wash the cell monolayer with transport buffer.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Sample Collection: Collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess active efflux.
Conclusion
The fluorocyclopropane moiety represents a sophisticated and highly effective bioisosteric replacement in drug design. Its ability to impart conformational constraint while simultaneously modulating electronic and metabolic properties provides a versatile strategy for lead optimization. The case studies presented herein underscore the potential of this unique structural element to enhance potency, selectivity, and pharmacokinetic parameters. The provided protocols offer a foundational framework for the synthesis and evaluation of novel drug candidates incorporating the fluorocyclopropane motif, empowering researchers to further explore its potential in the development of next-generation therapeutics.
References
- 1. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. enamine.net [enamine.net]
- 8. Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs and Its Improved in vitro Profile - Latvijas Organiskās sintēzes institūts [osi.lv]
- 9. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. promega.com [promega.com]
- 16. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mercell.com [mercell.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. evotec.com [evotec.com]
- 23. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 24. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Notes and Protocols for Biocatalytic Synthesis of Fluorinated Cyclopropanes using Engineered Myoglobins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated cyclopropanes are highly valuable structural motifs in medicinal chemistry, offering a unique combination of conformational rigidity and beneficial pharmacokinetic properties conferred by fluorine atoms.[1][2][3][4] Traditional chemical synthesis of these compounds can be challenging, often requiring harsh reaction conditions and expensive, toxic metal catalysts.[5][6] Biocatalysis, utilizing engineered enzymes, presents a sustainable and highly selective alternative.[5][6][7] Engineered myoglobins have emerged as powerful biocatalysts for the asymmetric cyclopropanation of fluorinated olefins, demonstrating remarkable efficiency and stereocontrol.[1][2][5][7]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorinated cyclopropanes using engineered sperm whale myoglobin (Mb) variants. The protocols are based on established methodologies and aim to facilitate the adoption of this technology in academic and industrial research settings.
Data Presentation
The following tables summarize the performance of various engineered myoglobin catalysts in the synthesis of fluorinated cyclopropanes.
Table 1: Biocatalytic Cyclopropanation of Monofluoromethyl- and Trifluoromethyl-substituted Styrenes.
| Entry | Substrate | Myoglobin Variant | Yield (%) [a] | de (%) [b] | ee (%) [b] | Ref. |
| 1 | Monofluoromethyl-styrene | Mb(H64V,V68A) | 99 | >99 | 98 | [5] |
| 2 | Trifluoromethyl-styrene | Mb(H64G,V68A) | 67 | 96 | 99 | [5] |
Table 2: Biocatalytic Cyclopropanation of α-Difluoromethyl Alkenes with Ethyl Diazoacetate.
| Entry | Substrate | Myoglobin Variant | Yield (%) [a] | TON [c] | de (%) [b] | ee (%) [b] | Ref. | |---|---|---|---|---|---|---| | 1 | α-CHF2-styrene | Mb(H64V,V68A) | >99 | 3000 | >99 | 99 |[1] | | 2 | α-CHF2-styrene | Mb(L29T,H64V,V68F) | - | - | 98 | -87 |[5] |
Table 3: Biocatalytic Cyclopropanation of gem-Difluoro Alkenes with Diazoacetonitrile.
| Entry | Substrate | Myoglobin Variant | Yield (%) [a] | d.r. [d] | ee (%) [b] | Ref. | |---|---|---|---|---|---| | 1 | gem-difluoro alkene | Mb(H64V,V68G,L69V) | up to >99 | up to 99:1 | up to 99 |[1] | | 2 | gem-difluoro alkene | Mb(H64A,V68G,L69V) | - | - | [e] |[1] |
Notes on Data Tables: [a] Yields are typically determined by fluorine NMR using an internal standard.[1] [b] Diastereomeric excess (de) and enantiomeric excess (ee) are determined by fluorine NMR and chiral HPLC.[1] [c] TON stands for Turnover Number. [d] d.r. stands for diastereomeric ratio.[1] [e] Enantiomeric ratio obtained with this variant can be found in the supporting information of the cited literature.[1]
Experimental Protocols
Protocol 1: Expression and Purification of Engineered Myoglobin
This protocol describes the expression of engineered myoglobin variants in E. coli and their subsequent purification.
Materials:
-
pETite N-His SUMO Kan vector containing the engineered myoglobin gene
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar plates containing kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Hemin chloride
-
Buffer A: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole
-
Buffer B: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole
-
His-Pur Ni-NTA resin
-
SUMO protease
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Transform the pETite N-His SUMO Kan vector containing the engineered myoglobin gene into E. coli BL21(DE3) competent cells.
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium with kanamycin. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and hemin chloride to a final concentration of 0.2 mM.
-
Continue to grow the culture at 25°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Buffer A and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a His-Pur Ni-NTA resin column pre-equilibrated with Buffer A.
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute the His-tagged myoglobin with Buffer B.
-
To remove the SUMO tag, add SUMO protease to the eluted protein and dialyze against PBS at 4°C overnight.
-
Pass the dialyzed protein solution through the Ni-NTA column again to remove the cleaved His-tag and the SUMO protease.
-
Collect the flow-through containing the purified engineered myoglobin.
-
Concentrate the protein and store at -80°C.
Protocol 2: General Procedure for Biocatalytic Cyclopropanation
This protocol outlines a general procedure for the cyclopropanation of fluorinated olefins using engineered myoglobin.
Materials:
-
Purified engineered myoglobin
-
Fluorinated olefin substrate
-
Diazo reagent (e.g., ethyl diazoacetate, diazoacetonitrile)
-
Sodium dithionite
-
Anaerobic chamber or glovebox
-
Reaction buffer (e.g., 50 mM sodium borate buffer, pH 9.0)[1]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Prepare a stock solution of the purified engineered myoglobin in the desired reaction buffer.
-
In an anaerobic chamber, add the myoglobin solution to a reaction vessel.
-
Add the fluorinated olefin substrate (e.g., 5 mM final concentration).[1]
-
To initiate the reaction, add the diazo reagent (e.g., 20 mM final concentration)[1] and a reducing agent such as sodium dithionite (e.g., 5 mM final concentration).[8]
-
Seal the reaction vessel and stir at room temperature for the desired reaction time (e.g., 16 hours).[1]
-
Quench the reaction by opening the vessel to the air.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired fluorinated cyclopropane.
-
Analyze the product for yield, diastereoselectivity, and enantioselectivity using techniques such as fluorine NMR and chiral HPLC.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for biocatalytic synthesis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for myoglobin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 4. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sas.rochester.edu [sas.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Gram-Scale Synthesis of Chiral 1,2,3-Polysubstituted Cyclopropanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gram-scale synthesis of chiral 1,2,3-polysubstituted cyclopropanes, valuable structural motifs in a wide range of pharmaceuticals and biologically active compounds. The following sections summarize key quantitative data from recent highly stereoselective synthetic methods and provide detailed experimental protocols for their implementation.
Introduction
Chiral 1,2,3-polysubstituted cyclopropanes are critical components in numerous drug candidates and approved medicines due to their unique conformational constraints and metabolic stability. Their efficient and stereocontrolled synthesis on a preparative scale remains a significant challenge in synthetic organic chemistry. This document outlines robust and scalable methodologies, with a particular focus on recent advancements in biocatalysis and transition-metal catalysis that enable the production of these complex molecules in high yields and stereopurity.
Overview of Synthetic Strategies
The synthesis of chiral 1,2,3-polysubstituted cyclopropanes can be broadly categorized into two main approaches: biocatalytic and traditional chemical methods.
-
Biocatalytic Cyclopropanation: Engineered enzymes, particularly myoglobin (Mb) and cytochrome P450 variants, have emerged as powerful catalysts for asymmetric cyclopropanation.[1][2][3] These methods often utilize whole-cell systems, offering a green and efficient alternative to traditional chemical synthesis and have been successfully applied to the multigram synthesis of pharmaceutical precursors.[1][3][4][5]
-
Transition-Metal Catalyzed Cyclopropanation: This classical approach involves the use of transition metals such as rhodium, gold, and cobalt to catalyze the reaction between an alkene and a carbene precursor, typically a diazo compound.[6][7][8][9] These methods offer broad substrate scope and high stereocontrol, often guided by chiral ligands.
-
Other Methods: Other notable methods include the Simmons-Smith cyclopropanation of multisubstituted enesulfinamides for the asymmetric construction of α-tertiary cyclopropylamines.[10]
The following diagram illustrates the general workflow for a typical gram-scale cyclopropanation reaction.
References
- 1. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Fluorocyclopropanes
Welcome to the technical support center for the stereoselective synthesis of fluorocyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of fluorocyclopropanes?
A1: The primary challenges stem from the unique electronic properties of fluorine. The high electronegativity of fluorine can deactivate the alkene towards electrophilic cyclopropanation reagents, leading to lower reactivity and requiring longer reaction times or harsher conditions.[1][2] Controlling both diastereoselectivity and enantioselectivity simultaneously is a significant hurdle, and often results in the formation of isomeric mixtures.[1][2] Furthermore, the choice of strategy—whether to introduce the fluorine atom on the alkene substrate or the carbene precursor—greatly influences the reaction's efficiency and stereochemical outcome.[2]
Q2: How does the position of the fluorine atom on the alkene affect the cyclopropanation reaction?
A2: The position of the fluorine atom on the allylic alcohol can influence the reactivity of the cyclopropanation process.[1] While both (Z)- and (E)-fluoroalkenes can be successfully converted to their corresponding fluorocyclopropanes, the electronic and steric environment created by the fluorine atom's location (e.g., at the 2- or 3-position) can impact the rate of reaction and the stereochemical outcome.[1]
Q3: What are the most common methods for achieving stereoselectivity in fluorocyclopropane synthesis?
A3: Several effective methods have been developed:
-
Chiral Ligand-Mediated Simmons-Smith Cyclopropanation: This approach utilizes a chiral ligand, such as a dioxaborolane, with a zinc carbenoid to achieve high enantioselectivity in the cyclopropanation of fluoro-substituted allylic alcohols.[1][3]
-
Biocatalysis: Engineered enzymes, particularly myoglobin-based catalysts, have shown excellent diastereo- and enantiocontrol for the cyclopropanation of fluorinated olefins, a transformation that can be challenging with traditional chemocatalytic methods.[4][5]
-
Rhodium-Catalyzed Cyclopropanation: Chiral rhodium catalysts are effective for the cyclopropanation of fluorinated alkenes with diazo reagents, providing access to a range of fluorinated cyclopropanes with good to excellent stereocontrol.[2][6]
-
Michael-Initiated Ring Closure (MIRC): This method involves the reaction of a fluorinated nucleophile with an α,β-unsaturated electrophile to form the cyclopropane ring, although achieving high diastereoselectivity can be challenging.[2]
Q4: Are there any general considerations for choosing between a fluorinated alkene and a fluorinated carbene precursor?
A4: Yes, this choice is critical. The unique properties of the fluorine atom can either enhance or hinder the reaction depending on its location.[2] Careful consideration of the substrate and the desired product is necessary. For instance, in some systems, using a fluoroallylic alcohol with a standard iodomethylzinc carbenoid is highly effective, while in others, a non-fluorinated alkene with an α-fluoroiodomethylzinc carbenoid may be preferred.[2][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Deactivated Alkene: The electron-withdrawing nature of fluorine can reduce the nucleophilicity of the alkene, making it less reactive towards the cyclopropanating agent.[1] 2. Inappropriate Solvent/Additive: Certain chelating solvents (e.g., DME, THF) can stabilize the zinc carbenoid species, but in some cases, they can significantly decrease the reaction rate.[1] 3. Reagent Decomposition: The zinc carbenoid may be decomposing before it can react with the alkene. | 1. Increase the reaction time. For some diastereoselective Simmons-Smith reactions, completion can take several days.[1] 2. Optimize the solvent system. In some reported cases, removing additives like DME and Et₂O led to complete conversion.[1] 3. Ensure reagents are fresh and added under inert conditions. Diethylzinc should be added slowly to a cooled solution of diiodomethane.[1] |
| Poor Diastereoselectivity | 1. Substrate Control is Insufficient: The inherent stereochemistry of the starting material may not be sufficient to direct the cyclopropanation to the desired diastereomer. 2. Non-Optimal Reaction Conditions: Temperature and reagent stoichiometry can influence the diastereomeric ratio. | 1. Employ a substrate-directed approach, such as using a chiral allylic alcohol, which can direct the cyclopropanation via coordination to the zinc carbenoid.[7] 2. Screen different chiral ligands or catalysts that can override the substrate's inherent preference. 3. Systematically vary the reaction temperature and stoichiometry of the reagents. |
| Poor Enantioselectivity | 1. Ineffective Chiral Ligand/Catalyst: The chosen chiral source may not be optimal for the specific substrate. 2. Racemization: The product or an intermediate may be undergoing racemization under the reaction conditions. | 1. Screen a variety of chiral ligands or catalysts. For Simmons-Smith reactions, chiral dioxaborolane ligands have proven effective.[1] For rhodium-catalyzed reactions, different chiral ligands can be tested.[6] 2. Consider a biocatalytic approach, as engineered enzymes can provide excellent enantioselectivity.[4] 3. Analyze the reaction at different time points to check for product racemization. If observed, consider running the reaction at a lower temperature or for a shorter duration. |
| Formation of Side Products | 1. Reaction with Solvent: The reactive carbene intermediate may react with the solvent. 2. Dimerization of Carbene: The carbene may dimerize before reacting with the alkene. | 1. Use a non-reactive solvent like dichloromethane (DCM). 2. Add the carbene precursor or its components slowly to the reaction mixture containing the alkene to maintain a low concentration of the free carbene. |
Quantitative Data Summary
Table 1: Enantioselective Simmons-Smith Cyclopropanation of Fluoroallylic Alcohols
| Substrate | Product Yield (%) | Enantiomeric Excess (ee/es %) |
| (Z)-2-fluoro-3-phenylallyl alcohol | 90 | 95 |
| 3-(4-methoxyphenyl)-(Z)-2-fluoroallyl alcohol | >90 | 95 |
| (Z)-2-fluoro-3-(p-tolyl)allyl alcohol | 92 | 95 |
| 3-(naphthalen-2-yl)-(Z)-2-fluoroallyl alcohol | >90 | 95 |
| 3-(4-bromophenyl)-(Z)-2-fluoroallyl alcohol | 77 | >94 |
| (Z)-2-fluoro-3-(4-fluorophenyl)allyl alcohol | 64 | >94 |
| (Z)-2-fluoro-3-(4-(trifluoromethyl)phenyl)allyl alcohol | 51 | >94 |
| (Z)-2-fluoro-3-cyclohexylallyl alcohol | 84 | 93 |
| (Z)-2-fluoro-3-phenylbut-2-en-1-ol | 93 | 96 |
Data sourced from Delion et al., Canadian Journal of Chemistry, 2020.[1]
Experimental Protocols
Protocol 1: Enantioselective Simmons-Smith Cyclopropanation of Fluoroallylic Alcohols using a Chiral Dioxaborolane Ligand
This protocol is adapted from the work of Delion et al.[1]
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diiodomethane (CH₂I₂) (freshly distilled)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Fluoroallylic alcohol substrate
-
Chiral Dioxaborolane Ligand
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add freshly distilled CH₂I₂ (2.2 mmol) in anhydrous CH₂Cl₂ (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Et₂Zn (1.1 mmol) dropwise. A white precipitate will be observed.
-
Stir the mixture at 0 °C for 10 minutes.
-
In a separate flask, dissolve the fluoroallylic alcohol substrate (0.50 mmol) and the chiral dioxaborolane ligand (0.55 mmol) in anhydrous CH₂Cl₂ (3 mL).
-
Add the solution from step 5 dropwise to the reaction mixture at 0 °C. The solution should become homogeneous.
-
Stir the reaction mixture at 0 °C for an additional 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Dilute the mixture with CH₂Cl₂ (10 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for enantioselective Simmons-Smith fluorocyclopropanation.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: (1S,2S)-2-Fluorocyclopropanecarboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of (1S,2S)-2-fluorocyclopropanecarboxylic acid.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Low Reaction Yield
Low yields can be a significant issue in multi-step organic syntheses. Below are common causes and potential solutions for improving the yield of this compound.
Question: My overall yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low overall yield can stem from various factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Verify Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of all starting materials and reagents. Impurities can lead to side reactions or inhibit the desired transformations. - Proper Storage: Ensure that all reagents, especially those that are hygroscopic or sensitive to air and light, are stored under the recommended conditions to prevent degradation. |
| Suboptimal Reaction Conditions | - Temperature Control: Reactions may require specific temperature ranges to proceed efficiently. Gradually adjust the reaction temperature to find the optimal conditions. For some fluorination reactions, higher temperatures may be necessary, while for sensitive substrates, lower temperatures might prevent byproduct formation. - Solvent Selection: The choice of an anhydrous, non-nucleophilic solvent is often critical. Acetonitrile is commonly used in fluorination reactions. Ensure the solvent is compatible with all reagents. - Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time can lead to incomplete conversion, while prolonged times may result in product degradation or side reactions. |
| Moisture or Air Sensitivity | - Inert Atmosphere: Many reagents and intermediates in this synthesis are sensitive to moisture and oxygen. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and reagents. |
| Inefficient Purification | - Product Loss During Workup: Significant product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation during extractions and minimize the number of transfer steps. - Suboptimal Chromatography: If using column chromatography, optimize the solvent system to achieve good separation between the desired product and impurities. |
Product Purity Issues
Achieving high purity is crucial, especially for pharmaceutical applications. This section addresses common purity challenges.
Question: After purification, my this compound is still impure. What are common impurities and how can I remove them?
Answer:
Impurities can include unreacted starting materials, reagents, and side products. The purification strategy will depend on the nature of the impurities.
Common Impurities and Purification Strategies:
| Impurity Type | Identification | Purification Method |
| Unreacted Starting Materials | NMR, GC-MS, LC-MS | - Column Chromatography: Optimize the eluent system for better separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be highly effective. |
| Side Products | NMR, GC-MS, LC-MS | - Acid-Base Extraction: Since the final product is a carboxylic acid, it can be separated from neutral or basic impurities by dissolving the mixture in an organic solvent and extracting with an aqueous base (e.g., NaOH or NaHCO₃). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.[1][2][3][4][5] - Column Chromatography: For impurities with similar polarity to the product, a more specialized chromatographic technique (e.g., preparative HPLC) may be necessary. |
| Diastereomers/Enantiomers | Chiral HPLC, Chiral GC, NMR with chiral shift reagents | - Chiral Resolution: If the synthesis is not perfectly stereoselective, the resulting mixture of stereoisomers may need to be separated. This can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral amine, followed by separation and then liberation of the desired enantiomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound for ensuring high stereoselectivity?
A1: The stereoselectivity is primarily determined during the cyclopropanation step. The choice of chiral catalyst or auxiliary is crucial. For instance, in asymmetric cyclopropanation reactions, the chiral ligand complexed to the metal catalyst (e.g., rhodium or copper) directs the stereochemical outcome. Careful control of reaction temperature and solvent can also influence the stereoselectivity.
Q2: How can I accurately determine the enantiomeric purity of my final product?
A2: The enantiomeric purity is typically determined using chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common methods. These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. NMR spectroscopy with the use of chiral solvating or derivatizing agents can also be employed to determine the enantiomeric ratio.[6]
Q3: Are there any specific safety precautions I should take when working with fluorinating agents?
A3: Yes, many fluorinating agents are hazardous. For example, Selectfluor® should be handled with care as it can react exothermically with certain solvents. Always consult the Safety Data Sheet (SDS) for the specific fluorinating agent you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some fluorination reactions may also generate hazardous byproducts like hydrogen fluoride (HF), which is highly corrosive and toxic.
Experimental Protocols
General Asymmetric Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
This protocol is a generalized representation based on common synthetic strategies.[7][8]
Step 1: Synthesis of a Chiral Intermediate
A common strategy involves the reaction of fluoromethylphenylsulfone with a chiral glycidyl derivative.
-
Procedure: To a solution of the chiral glycidyl derivative in an anhydrous solvent (e.g., THF) at a low temperature (-78 °C), a strong base such as lithium hexamethyldisilazide (LHMDS) is added dropwise. After stirring, fluoromethylphenylsulfone is added, and the reaction is allowed to proceed for several hours. The reaction is then quenched, and the product is extracted and purified.
Step 2: Cyclization to form the Fluorocyclopropane Ring
The chiral intermediate undergoes an intramolecular cyclization to form the cyclopropane ring.
-
Procedure: The intermediate from the previous step is dissolved in a suitable solvent, and a base is added to facilitate the ring-closure reaction. The reaction is monitored by TLC or LC-MS until completion. The product is then worked up and purified.
Step 3: Conversion to the Carboxylic Acid
The final step involves the conversion of the functional group on the cyclopropane ring to a carboxylic acid.
-
Procedure: This can be achieved through oxidation or hydrolysis, depending on the nature of the precursor. For example, an ester can be hydrolyzed using aqueous acid or base, followed by acidification to yield the carboxylic acid. The crude product is then purified by recrystallization or column chromatography.
Purification by Acid-Base Extraction
This protocol describes the purification of the final carboxylic acid product from neutral or basic impurities.[1][2][3][4][5]
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃), to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated carboxylic acid (carboxylate salt) will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery of the acid.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid (e.g., HCl) until the pH is acidic (test with pH paper).
-
The pure this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes
| Synthetic Route | Key Reagents | Number of Steps | Overall Yield (%) | Reference |
| Asymmetric Synthesis from Chiral Glycidyl Derivatives | Fluoromethylphenylsulfone, Chiral Glycidyl Derivative, LHMDS | 6 | 45 | [7][8] |
| Synthesis from Allyl Alcohol | Allyl alcohol, Dibromofluoromethane | 5 | 35.3 | [2] |
Table 2: Purity Analysis Methods
| Analytical Method | Parameter Measured | Typical Purity Achieved |
| Chiral HPLC | Enantiomeric Excess (ee) | >99% |
| Chiral GC | Enantiomeric Excess (ee) | >99% |
| NMR Spectroscopy | Chemical Purity, Stereoisomeric Ratio | >98% |
| Elemental Analysis | Elemental Composition | Conforms to theoretical values |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Diagram: Troubleshooting Low Yield
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. rsc.org [rsc.org]
- 2. vernier.com [vernier.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of cis/trans Isomers of 2-Fluorocyclopropanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of cis and trans isomers of 2-fluorocyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating cis/trans isomers of 2-fluorocyclopropanecarboxylic acid?
The primary methods for separating the cis and trans isomers of 2-fluorocyclopropanecarboxylic acid are High-Performance Liquid Chromatography (HPLC) and fractional crystallization. For analytical scale, Gas Chromatography (GC) after derivatization to a more volatile ester form can also be employed.
Q2: Which analytical technique is best for determining the ratio of cis/trans isomers in a mixture?
Both HPLC and GC-MS (after derivatization) are powerful techniques for quantifying the isomer ratio. HPLC is often preferred as it may not require derivatization. The choice depends on available equipment and the specific requirements of the analysis.
Q3: Can I use chiral chromatography to separate the cis/trans isomers?
Chiral chromatography is designed to separate enantiomers (mirror-image isomers). While cis and trans isomers are diastereomers (non-mirror-image stereoisomers), specialized chiral columns can sometimes resolve them. However, reversed-phase or normal-phase HPLC are more conventional first choices for diastereomer separation.
Q4: What is a "chiral resolving agent" and is it useful for separating cis/trans isomers?
A chiral resolving agent is an enantiomerically pure compound used to form diastereomeric salts with a racemic mixture, allowing for their separation by crystallization.[1] While primarily used for resolving enantiomers, if the cis and trans isomers exhibit different reactivities or form salts with significantly different solubilities with a particular resolving agent, this method could potentially be adapted for their separation.
Troubleshooting Guides
HPLC Separation
Problem: Poor resolution or co-elution of cis and trans isomer peaks.
| Possible Cause | Solution |
| Inappropriate mobile phase composition. | Adjust the solvent ratio (e.g., water/acetonitrile) to optimize selectivity. For acidic compounds, ensure the mobile phase is buffered to a pH that keeps the carboxylic acid in a single ionization state.[2] |
| Incorrect column choice. | A standard C18 column is a good starting point. If resolution is poor, consider a phenyl-hexyl or a fluorinated phase column, which can offer different selectivity for halogenated compounds.[3] |
| Flow rate is too high. | Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution. |
| Column temperature is not optimized. | Vary the column temperature. Sometimes, sub-ambient temperatures can enhance the separation of isomers. |
Problem: Peak tailing for one or both isomer peaks.
| Possible Cause | Solution |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA), to mask active sites on the silica support.[2] |
| Mobile phase pH is inappropriate. | Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to ensure it is fully protonated and reduce ionic interactions with the stationary phase.[2] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Crystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The solution is too supersaturated. | Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to reduce the concentration.[4] |
| The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Presence of impurities. | Impurities can lower the melting point of the mixture. Consider a pre-purification step, such as passing a solution of the compound through a short plug of silica gel. |
Problem: Low yield of the purified isomer.
| Possible Cause | Solution |
| The isomers have very similar solubilities. | Explore a different solvent or a solvent mixture to maximize the solubility difference between the cis and trans isomers. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude mixture. After collecting the first crop of crystals, the mother liquor can be concentrated to obtain a second, albeit likely less pure, crop.[4] |
Quantitative Data
The following tables provide illustrative data for the separation of cis and trans isomers of a fluorinated cyclopropanecarboxylic acid. The exact values will vary depending on the specific experimental conditions.
Table 1: Comparison of HPLC Separation Methods
| Parameter | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl |
| Mobile Phase | 60:40 Acetonitrile:Water + 0.1% TFA | Gradient 30-70% Acetonitrile in Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Resolution (Rs) | 1.4 | > 2.0 |
| Purity of cis Isomer | 97% | > 99% |
| Purity of trans Isomer | 96% | > 99% |
| Run Time | 15 min | 25 min |
Table 2: Comparison of Crystallization Solvents
| Solvent System | Initial cis:trans Ratio | Purity of First Crop | Yield of First Crop |
| Toluene | 50:50 | 85:15 (trans enriched) | 35% |
| Ethyl Acetate/Hexane | 50:50 | 92:8 (trans enriched) | 45% |
| Water | 50:50 | 70:30 (cis enriched) | 25% |
Experimental Protocols
Protocol 1: HPLC Separation of cis/trans Isomers
-
Sample Preparation: Dissolve approximately 1 mg of the isomer mixture in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample. The retention times for the cis and trans isomers will differ, allowing for their quantification. The less polar isomer is generally expected to have a longer retention time in reversed-phase chromatography.
Protocol 2: Fractional Crystallization
-
Solvent Selection: Through small-scale trials, identify a solvent or solvent system where the solubility of the cis and trans isomers is significantly different at room temperature and at elevated temperatures. For example, an ethyl acetate/hexane mixture.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. A slower cooling rate promotes the formation of purer crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble isomer.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystalline material and the mother liquor by HPLC or GC-MS to determine the efficiency of the separation.
Visualizations
Caption: A troubleshooting workflow for improving HPLC separation of isomers.
Caption: A decision tree for selecting a purification method for cis/trans isomers.
References
Technical Support Center: Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this critical chiral building block. The following frequently asked questions (FAQs) and troubleshooting guides address the formation of common side products and offer insights into their mitigation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows the presence of other stereoisomers. What are these, and why are they forming?
A1: The most common side products in the synthesis of this compound are its other stereoisomers. Due to the presence of two chiral centers at the C1 and C2 positions of the cyclopropane ring, four stereoisomers exist:
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This compound (desired product)
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(1R,2R)-2-fluorocyclopropanecarboxylic acid (enantiomer)
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(1R,2S)-2-fluorocyclopropanecarboxylic acid (diastereomer)
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(1S,2R)-2-fluorocyclopropanecarboxylic acid (diastereomer)
The (1S,2S) and (1R,2R) isomers are a pair of enantiomers and are often referred to as the cis-isomers (though this nomenclature can be ambiguous and stereochemical descriptors are preferred). The (1R,2S) and (1S,2R) isomers are another pair of enantiomers, often referred to as the trans-isomers.
The formation of these undesired stereoisomers is a direct result of incomplete stereoselectivity in the key cyclopropanation step of the synthesis. The levels of enantiomeric excess (ee) and diastereomeric ratio (dr) are dependent on the specific synthetic route, chiral catalyst or auxiliary, and reaction conditions employed. For instance, in rhodium-catalyzed asymmetric cyclopropanations of α-fluoroacrylates, the choice of chiral ligand is crucial for achieving high stereoselectivity.[1][2]
Troubleshooting:
-
Optimize Chiral Catalyst/Auxiliary: Ensure the chiral catalyst or auxiliary is of high purity and used in the correct stoichiometric ratio. The choice of catalyst is critical; for example, rhodium(II) catalysts with chiral ligands are commonly used to induce high stereoselectivity.[1][3]
-
Reaction Conditions: Temperature, solvent, and concentration can significantly impact stereoselectivity. Lower temperatures often favor higher selectivity.
-
Purification: If isomeric impurities are present, purification by chiral chromatography (HPLC or SFC) or diastereomeric salt resolution may be necessary. For analytical quantification of stereoisomeric impurities in related compounds like sitafloxacin, capillary electrophoresis has been effectively used.[4][5]
Q2: I observe a byproduct with a similar mass spectrum but different NMR signals, which I suspect is a diastereomer. How can I confirm this and separate it?
A2: The presence of diastereomers is a common issue. Diastereomers have different physical properties and can often be distinguished and separated using standard laboratory techniques.
Confirmation:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for identifying diastereomers. The coupling constants (J-values) between the protons on the cyclopropane ring and between the protons and the fluorine atom will differ for the cis and trans isomers. The chemical shifts of the ring protons and the fluorine atom will also be distinct for each diastereomer.
-
Chromatography: Diastereomers can typically be separated by standard chromatography techniques such as flash column chromatography on silica gel or by HPLC. Developing a suitable solvent system will be key.
Separation:
-
HPLC/SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are highly effective for separating diastereomers. Chiral stationary phases can be used to separate all four stereoisomers, while standard reverse-phase or normal-phase columns can often separate the diastereomeric pairs.
-
Crystallization: Fractional crystallization can sometimes be employed to separate diastereomers, as they have different solubilities.
-
Diastereomeric Salt Resolution: For the final carboxylic acid product, resolution via the formation of diastereomeric salts with a chiral amine is a classical and effective method for separating enantiomers.[6][7]
Q3: Besides stereoisomers, what other non-isomeric side products might I encounter?
A3: While stereoisomers are the most prevalent impurities, other side products can form depending on the synthetic route.
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Incomplete Hydrolysis: If the synthesis proceeds through an ester intermediate (e.g., ethyl (1S,2S)-2-fluorocyclopropanecarboxylate), incomplete hydrolysis will leave residual ester in the final carboxylic acid product.
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Byproducts from Diazo Chemistry: When using ethyl diazoacetate in the cyclopropanation step, side reactions such as dimerization of the carbene, C-H insertion into the solvent, or reactions with other nucleophiles can occur.[8][9]
-
Side Reactions in Simmons-Smith Cyclopropanation: If a Simmons-Smith or related reaction is used (e.g., with a fluoroallyl alcohol), side reactions can include methylation of heteroatoms (like hydroxyl groups) if an excess of the reagent is used for extended periods.[10][11] The byproduct ZnI₂, being a Lewis acid, can also catalyze side reactions.[10]
-
Elimination Products: Depending on the reaction conditions and the stability of intermediates, elimination reactions could potentially lead to unsaturated byproducts.
Troubleshooting:
-
Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction and ensure complete conversion of starting materials and intermediates.
-
Control Stoichiometry and Reaction Time: Carefully control the stoichiometry of reagents, especially in reactions involving highly reactive species like diazo compounds or organozinc reagents. Avoid unnecessarily long reaction times.
-
Purification: Standard purification techniques such as column chromatography, distillation (for volatile intermediates), and crystallization should be effective in removing most non-isomeric side products.
Quantitative Data on Side Products
The ratio of stereoisomeric side products is highly dependent on the specific synthetic method. Below is a table summarizing typical enantiomeric excess (ee) and diastereomeric ratios (dr) for analogous rhodium-catalyzed cyclopropanation reactions of electron-deficient alkenes, which are relevant to the synthesis of 2-fluorocyclopropanecarboxylic acid derivatives.
| Catalyst | Alkene | Diazo Compound | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) of Major Diastereomer | Reference |
| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | tert-Butyl phenyldiazoacetate | >97:3 | 91% | [1] |
| Rh₂(S-TCPTAD)₄ | Methyl acrylate | Methyl 2-naphthyldiazoacetate | >97:3 | 95% | [1] |
| Rh₂(S-DOSP)₄ | Styrene | Methyl phenyldiazoacetate | >95:5 | 94% | [3] |
| Rh₂(S-PTAD)₄ | Styrene | Methyl o-tolyldiazoacetate | >95:5 | 96% | [3] |
Note: This table presents data for structurally related compounds to illustrate the range of selectivity achievable. Actual results for the synthesis of this compound may vary.
Experimental Protocols
A common and effective method for synthesizing esters of 2-fluorocyclopropanecarboxylic acid is the asymmetric cyclopropanation of an α-fluoroacrylate with a diazoacetate, catalyzed by a chiral rhodium(II) complex.
Key Experiment: Asymmetric Cyclopropanation of Ethyl 2-Fluoroacrylate
Objective: To synthesize ethyl (1S,2S)-2-fluorocyclopropanecarboxylate with high enantiomeric and diastereomeric purity.
Materials:
-
Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄ or Rh₂(S-PTAD)₄)
-
Ethyl 2-fluoroacrylate
-
Ethyl diazoacetate
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral rhodium(II) catalyst (typically 0.1-1 mol%) in anhydrous DCM.
-
Add ethyl 2-fluoroacrylate (1.0 equivalent) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.
-
Slowly add a solution of ethyl diazoacetate (1.1-1.5 equivalents) in anhydrous DCM to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Allow the reaction to stir at the specified temperature until the starting materials are consumed, as monitored by TLC or GC.
-
Quench the reaction by warming to room temperature and carefully adding a few drops of acetic acid to decompose any remaining diazoacetate.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.
Characterization and Analysis:
-
The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product by integrating the signals corresponding to the different diastereomers.
-
The enantiomeric excess (ee) of each diastereomer can be determined by chiral HPLC or chiral GC analysis.
Visualizing Side Product Formation
The following diagram illustrates a generalized synthetic pathway for this compound via asymmetric cyclopropanation and highlights the points where stereoisomeric side products are formed.
Caption: Synthetic workflow for this compound highlighting the formation and separation of stereoisomeric side products.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the stereoisomeric impurities of sitafloxacin by capillary electrophoresis with dual chiral additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Quantitative assessment of the hepatic pharmacokinetics of the antimicrobial sitafloxacin in humans using in vivo 19F magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid
Welcome to the Technical Support Center for the industrial production of (1S,2S)-2-fluorocyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical chiral intermediate.
This compound is a key building block in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibacterial agent Sitafloxacin.[1][2] However, its synthesis is known to be challenging and costly, making an efficient and robust industrial-scale process highly desirable.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your process development and manufacturing campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the industrial-scale production of this compound?
A1: While several synthetic strategies exist, a common route amenable to scale-up involves a multi-step process starting from 1,1-dichloro-1-fluoroethane and thiophenol. This method avoids the use of expensive and hazardous reagents sometimes associated with other fluorocyclopropanation methods. An alternative approach is the asymmetric synthesis from fluoromethylphenylsulfone and chiral glycidyl derivatives.
Q2: What are the critical quality attributes for this compound?
A2: The most critical quality attributes are high enantiomeric purity (typically >99% ee) and diastereomeric purity. The content of residual solvents, heavy metals, and any process-related impurities must also be strictly controlled to ensure its suitability for pharmaceutical manufacturing.
Q3: What analytical techniques are recommended for in-process control and final product release?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining enantiomeric and diastereomeric purity. Gas Chromatography (GC) is often used to quantify residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and impurity identification.
Q4: What are the main safety concerns during the large-scale synthesis of this compound?
A4: The synthesis may involve flammable solvents, corrosive reagents, and potentially exothermic reactions. A thorough process safety assessment is crucial. Key considerations include proper grounding of equipment to prevent static discharge, adequate ventilation, and the use of appropriate personal protective equipment (PPE). Pressure-rated reactors may be necessary for certain steps, and emergency quenching procedures should be in place.
Troubleshooting Guides
Low Diastereoselectivity in Cyclopropanation
Problem: The ratio of the desired (1S,2S) diastereomer to other diastereomers is below the target specification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Lower the reaction temperature in 5-10°C increments. | Enhanced diastereoselectivity by favoring the kinetically controlled formation of the desired diastereomer. |
| Incorrect Stoichiometry | Carefully control the addition rate and stoichiometry of the reagents. | Improved selectivity by minimizing side reactions. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. | Reduced interference from water, which can affect the conformation of the transition state. |
| Inappropriate Solvent | Screen alternative solvents with varying polarities. | Identification of a solvent system that optimizes the diastereomeric ratio. |
Incomplete Reaction or Low Yield
Problem: The reaction does not proceed to completion, resulting in a low yield of the desired product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reaction Time | Extend the reaction time and monitor progress by in-process controls (e.g., HPLC). | Drive the reaction to completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side-product formation. | Increased reaction rate and conversion. |
| Catalyst Deactivation | If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvents. Consider catalyst regeneration or using a fresh batch. | Restored catalytic activity and improved yield. |
| Poor Mixing | On a large scale, ensure adequate agitation to maintain a homogeneous reaction mixture. | Improved mass transfer and reaction kinetics. |
Challenges in Product Isolation and Purification
Problem: Difficulty in isolating the product with the required purity, including issues with crystallization and filtration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product Oiling Out During Crystallization | Modify the solvent system for crystallization. A mixture of a good solvent and an anti-solvent can be effective. Control the cooling rate. | Induction of crystallization and prevention of oiling out. |
| Poor Enantiomeric Purity After Isolation | If direct crystallization is insufficient, consider chiral resolution using a resolving agent or preparative chiral chromatography (HPLC or SFC). | Achievement of the target enantiomeric excess. |
| Slow Filtration | Optimize the crystal morphology by adjusting the crystallization conditions (e.g., cooling profile, agitation). | Improved filtration characteristics and reduced cycle time. |
| High Levels of Residual Solvents | Employ effective drying techniques such as vacuum drying with a controlled temperature profile. Consider a final recrystallization from a different solvent system. | Reduction of residual solvents to within acceptable limits. |
Experimental Protocols
Key Synthetic Step: Cyclopropanation
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with the appropriate solvent and the starting alkene. Cool the mixture to the optimized reaction temperature (e.g., -20°C to 0°C).
-
Reagent Addition: Slowly add the fluorinating and cyclopropanating reagents to the reactor over a period of 2-4 hours, maintaining the temperature within the specified range.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, and dry over a drying agent (e.g., sodium sulfate).
-
Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude product.
Visualizations
Caption: High-level workflow for the industrial synthesis of this compound.
Caption: A simplified decision tree for troubleshooting common issues in the synthesis.
References
troubleshooting low enantioselectivity in fluorocyclopropanation reactions
Welcome to the Technical Support Center for Asymmetric Fluorocyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing enantioselectivity in their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar fluorocyclopropanation reaction. What are the first steps I should take?
A1: When encountering lower-than-expected enantioselectivity, a systematic approach to troubleshooting is crucial. Begin by verifying the accuracy of your analytical method for determining % ee, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or imprecise analytical method can provide misleading results. Ensure you have baseline separation of the enantiomers (Resolution > 1.5) and that your method is both accurate and precise.[1][2] Once you have confirmed the reliability of your analytical data, proceed to scrutinize the experimental parameters.
Q2: How critical is the purity of my reagents and catalyst for achieving high enantioselectivity?
A2: The purity of all reaction components is paramount in asymmetric catalysis.[2] Trace impurities can have a significant impact on the enantioselectivity of your fluorocyclopropanation reaction.
-
Substrate Purity: Impurities in the alkene substrate can act as catalyst poisons or compete in the reaction, leading to the formation of racemic or undesired byproducts. It is advisable to purify the substrate via distillation, recrystallization, or column chromatography.
-
Reagent Purity: Reagents such as the diazo compound or the fluorinating agent must be of high purity. For instance, in Simmons-Smith type reactions, freshly distilled diiodomethane is often recommended.[3]
-
Catalyst and Ligand Purity: The chiral catalyst and ligand are the heart of the asymmetric induction. Impurities can deactivate the catalyst or interfere with the formation of the active chiral complex, leading to a drop in enantioselectivity. Ensure your catalyst and ligand are pure and handled under appropriate inert conditions to prevent degradation.
Q3: Can the electronic properties of my alkene substrate affect the enantioselectivity?
A3: Yes, the electronic nature of the substituents on the alkene can significantly influence both the reactivity and the enantioselectivity of the fluorocyclopropanation reaction. Electron-donating groups on the alkene can increase its nucleophilicity, potentially leading to higher reactivity.[3] Conversely, electron-withdrawing groups can decrease reactivity.[3] The interplay between the electronic properties of the substrate and the catalyst is crucial for achieving high enantioselectivity, and the optimal catalyst system may vary for different classes of substrates.[4]
Troubleshooting Guides for Low Enantioselectivity
This section provides a structured approach to diagnosing and resolving common issues leading to low enantioselectivity in fluorocyclopropanation reactions.
Guide 1: Catalyst and Ligand Issues
Low enantioselectivity is often traced back to the catalyst system. The following Q&A format addresses specific issues related to the catalyst and chiral ligand.
Q: My enantioselectivity is poor and inconsistent. Could my catalyst or ligand be the problem?
A: Yes, issues with the catalyst and ligand are a primary cause of poor enantioselectivity. Here’s a checklist to diagnose the problem:
-
Catalyst/Ligand Purity: Have you confirmed the purity of your chiral ligand and metal precursor? Impurities can drastically lower the enantioselectivity.
-
Catalyst Preparation and Handling: Was the catalyst prepared and handled under strictly inert and anhydrous conditions? Many catalysts are sensitive to air and moisture. For instance, phosphine ligands can oxidize, which can be detected by ³¹P NMR.[5]
-
Ligand-to-Metal Ratio: Is the ligand-to-metal ratio optimized? An incorrect ratio can lead to the formation of less selective catalytic species.
-
Catalyst Activation: Does your catalyst require an activation step? Ensure that the activation procedure is followed correctly.
Troubleshooting Workflow for Catalyst and Ligand Issues
References
Technical Support Center: Stability of Fluorinated Cyclopropane Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fluorinated cyclopropane intermediates.
Section 1: Frequently Asked Questions (FAQs)
Q1: My fluorinated cyclopropane intermediate appears to be decomposing during my reaction work-up. What are the most likely causes?
A1: Decomposition of fluorinated cyclopropane intermediates during work-up is often due to their inherent ring strain and sensitivity to certain chemical conditions. The most common causes are:
-
Acidic Conditions: Exposure to even mild Brønsted or Lewis acids can catalyze ring-opening. This is a frequent issue during aqueous work-ups if the pH is not carefully controlled, or during chromatographic purification on silica gel, which is inherently acidic.
-
Elevated Temperatures: Although fluorination can enhance thermal stability compared to non-fluorinated analogs, prolonged exposure to heat during solvent evaporation or purification can provide the activation energy needed for decomposition.[1]
-
Presence of Electrophiles: The carbon-carbon bonds of the cyclopropane ring have significant p-character and can be attacked by electrophiles, leading to ring cleavage.
-
Incompatible Solvents: Certain solvents can react with highly reactive fluorinating reagents or the intermediates themselves. For example, highly polar or protic solvents may facilitate decomposition pathways.[2]
Q2: I am observing unexpected side products in my difluorocyclopropanation reaction. What are the likely culprits?
A2: The formation of side products during difluorocyclopropanation can arise from several factors:
-
Carbene Reactivity: The difluorocarbene intermediate is highly electrophilic and can react with other nucleophiles present in the reaction mixture besides the intended alkene.[3] Rigorously dry and nucleophile-free conditions are crucial for success.
-
Substrate Reactivity: Electron-deficient alkenes are generally less reactive towards electrophilic difluorocarbene, which can lead to lower yields and the prevalence of side reactions. In contrast, electron-rich alkenes are typically better substrates.
-
Thermal Decomposition of the Intermediate: If the reaction temperature is too high or the reaction time is too long, the newly formed fluorinated cyclopropane may begin to decompose, leading to a mixture of products.
Q3: How does the substitution pattern on the cyclopropane ring affect its stability?
A3: The stability of a fluorinated cyclopropane ring is significantly influenced by its substitution pattern:
-
Geminal Difluorination: Having two fluorine atoms on the same carbon atom (gem-difluoro) generally increases the thermodynamic stability of the cyclopropane ring.[4][5][6][7][8][9] This is attributed to stabilizing electronic effects, such as anomeric-like interactions where the non-bonding electrons of one fluorine atom donate into the σ* orbital of the adjacent C-F bond.[4][5][6][7][9]
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups can make the cyclopropane ring more susceptible to nucleophilic attack and subsequent ring-opening. Conversely, electron-donating groups can stabilize cationic intermediates that might form during acid-catalyzed ring-opening.
-
Steric Effects: Bulky substituents on the ring can increase steric strain, potentially lowering the activation energy for decomposition.
Q4: What are the best practices for storing and handling fluorinated cyclopropane intermediates to ensure their long-term stability?
A4: Proper storage and handling are critical for maintaining the integrity of these intermediates:
-
Temperature: Store at low temperatures, typically ranging from -20°C to room temperature, depending on the compound's sensitivity.[4] Highly reactive intermediates should be stored at -20°C or below.
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon, in tightly sealed containers.[4]
-
Light: Protect photosensitive compounds from light by using amber glass vials or storing them in the dark.[4]
-
Moisture: These intermediates can be sensitive to moisture, which can cause hydrolysis or other reactions. Store in a dry environment and consider using desiccants.[4]
-
Container Material: Use high-quality, inert containers. For highly reactive compounds, fluorinated polymers like PTFE or FEP may be suitable.[10] Avoid storing in glass if there is a risk of HF formation.
Section 2: Troubleshooting Guides
Issue 1: Low or No Yield of Fluorinated Cyclopropane Product
| Possible Cause | Troubleshooting Steps |
| Poor Substrate Reactivity | For electron-deficient alkenes, consider using a more reactive difluorocarbene source or higher temperatures. However, be mindful of potential product decomposition at elevated temperatures. |
| Decomposition of Reagents | Ensure that all reagents are fresh and have been stored under the recommended conditions. Difluorocarbene precursors can be sensitive to moisture and air. |
| Inadequate Reaction Conditions | Optimize reaction temperature, time, and solvent. For thermally generated carbenes, ensure the temperature is sufficient for precursor decomposition but not so high as to degrade the product. |
| Presence of Water or Nucleophiles | Use anhydrous solvents and reagents. Perform reactions under a dry, inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Product Decomposition During Purification by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Acidity of Silica Gel | Neutralize the silica gel before use by washing it with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrating with the pure eluent. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). |
| Prolonged Exposure to Stationary Phase | Minimize the time the compound spends on the column. Use flash chromatography with sufficient pressure to expedite elution. |
| Thermal Decomposition | Avoid excessive heating of the column. If the product is particularly sensitive, consider performing the chromatography in a cold room. |
| Product Volatility | Some fluorinated cyclopropanes can be volatile.[5] Use cooled traps and be cautious during solvent removal under reduced pressure. |
Issue 3: Ring-Opening Side Products Observed by NMR or MS
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Ring Opening | If using a Lewis acid, consider a milder one or a lower catalyst loading. During work-up, quench the reaction with a buffered or basic solution to neutralize any acids. |
| Radical-Initiated Ring Opening | If radical pathways are suspected (e.g., when using radical initiators like AIBN), add a radical inhibitor such as hydroquinone to a small-scale test reaction to see if it suppresses the side product formation.[7] |
| Thermal Isomerization or Decomposition | Reduce the reaction temperature and/or time. Monitor the reaction progress closely (e.g., by TLC or 19F NMR) to stop it as soon as the starting material is consumed. |
Section 3: Data Presentation
Table 1: Relative Thermodynamic Stabilities of Isomeric Fluorinated Cyclopropanes
| Compound Class | Stability Order | Rationale |
| Difluorocyclopropanes | 1,1- > trans-1,2- > cis-1,2- | Geminal (1,1-) substitution is most stabilizing due to anomeric-like electronic effects. The cis-1,2- isomer is destabilized by steric and dipolar repulsion.[8] |
| Trifluorocyclopropanes | 1,1,2- > trans-1,2,3- > cis-1,2,3- | The presence of a gem-difluoro group in the 1,1,2- isomer provides significant electronic stabilization.[8] |
| Tetrafluorocyclopropanes | 1,1,2,2- > trans-1,1,2,3- > cis-1,1,2,3- | Maximizing anomeric-like interactions in the 1,1,2,2- isomer leads to the greatest stability.[8] |
Table 2: Conditions Leading to Decomposition of Fluorinated Cyclopropanes
| Condition | Reagents/Environment | Observed Outcome | Typical Temperature |
| Lewis Acid Catalysis | Yb(OTf)₃, Ga(OTf)₃, Sn(OTf)₂, Sc(OTf)₃ | Ring-opening followed by cycloaddition or other rearrangements. | Varies (e.g., 90 °C) |
| Radical Reaction | AIBN, n-Bu₃SnH | Ring-opening to form radical intermediates.[7] | Elevated temperatures |
| Halogenation | Br₂, I₂ | Ring-opening to form 1,3-dihalopolyfluoropropanes.[7] | 150-240 °C |
| Thermal Decomposition | Heat in glass vessels | Elimination of difluorocarbene or rearrangement to olefins.[1] | 170-250 °C |
| Nucleophilic Attack | Benzylamine | Ring-opening to form monofluorinated butadiene derivatives.[7] | Varies |
Section 4: Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,1-Difluorocyclopropanes
This protocol is adapted from a rapid and efficient method for difluorocyclopropanation.[4][5]
-
Materials:
-
Alkene (1.0 equiv)
-
Sodium chlorodifluoroacetate (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the alkene (e.g., 2.0 mmol) and sodium chlorodifluoroacetate (6.0 mmol) in anhydrous THF (4.0 mL) in a suitable microwave reactor vessel.
-
Irradiate the mixture in a microwave reactor (e.g., at 300 W) until the reaction reaches the target temperature (e.g., 170 °C) and hold for a short period (e.g., 5 minutes).
-
After cooling, dilute the reaction mixture with water (20.0 mL).
-
Extract the crude product with diethyl ether (3 x 20.0 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo. Caution: The product may be volatile.
-
Purify the crude product by flash column chromatography using a non-polar eluent such as hexanes.
-
Protocol 2: Monitoring Reaction Progress and Stability by 19F NMR
19F NMR is a powerful tool for monitoring reactions involving fluorinated compounds due to its high sensitivity and the wide chemical shift range, which minimizes signal overlap.[11]
-
Objective: To determine the conversion of starting material and the formation of the fluorinated cyclopropane intermediate, as well as any potential degradation products.
-
Procedure:
-
Before starting the reaction, acquire a 19F NMR spectrum of the fluorinated starting material to establish its chemical shift.
-
At regular intervals during the reaction, carefully quench a small aliquot of the reaction mixture (e.g., by cooling and diluting with a deuterated solvent like CDCl₃).
-
Acquire a 19F NMR spectrum of the aliquot.
-
Monitor the disappearance of the starting material signal and the appearance of new signals corresponding to the product and any side products.
-
The relative integration of the signals can be used to quantify the reaction progress and the formation of impurities. A stable internal standard containing fluorine can be added for more precise quantification.
-
Section 5: Visualizations (Graphviz)
Diagram 1: General Degradation Pathway via Acid-Catalyzed Ring Opening
Diagram 2: Experimental Workflow for Synthesis and Purification
References
- 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 3. researchgate.net [researchgate.net]
- 4. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Rhodium-Catalyzed Cyclopropanation
Welcome to the technical support center for rhodium-catalyzed cyclopropanation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered in rhodium-catalyzed cyclopropanation?
A1: The most common issues include low reaction yield, poor diastereoselectivity or enantioselectivity, catalyst deactivation, and the formation of side products. These can often be addressed by carefully optimizing reaction parameters such as catalyst choice, solvent, temperature, and the rate of addition of the diazo compound.
Q2: How does the choice of rhodium catalyst affect the reaction outcome?
A2: The rhodium catalyst plays a crucial role in determining the reactivity, diastereoselectivity, and enantioselectivity of the cyclopropanation.[1][2] Dirhodium(II) carboxylate complexes are common catalysts.[1] The ligands attached to the rhodium center, such as carboxylates or prolinates, significantly influence the stereochemical outcome.[1][3] For instance, chiral ligands are essential for achieving high enantioselectivity.[1] The electronic properties of the ligands can also impact the catalyst's reactivity and selectivity.[1]
Q3: What is the effect of the solvent on the reaction?
A3: The choice of solvent can profoundly impact the enantioselectivity and efficiency of the reaction.[1][3] Solvents like dichloromethane and pentane are commonly used.[3] Non-polar solvents such as pentane have been shown to enhance enantioselectivity in certain cases.[3] The solubility of the catalyst can also be a factor, with some catalysts showing better performance in specific solvents.[3]
Q4: Why is the slow addition of the diazo compound important?
A4: Slow and controlled addition of the diazo compound is crucial to maintain a low concentration of the highly reactive carbene intermediate.[4] This minimizes undesirable side reactions such as the formation of carbene dimers and reaction with the catalyst itself, which can lead to deactivation.[4][5]
Q5: Can additives be used to improve the reaction?
A5: Yes, additives can have a beneficial effect on rhodium-catalyzed cyclopropanation.[6][7] For example, additives can enhance enantioselectivity, reactivity, and substrate scope.[7] In some cases, additives can help to overcome limitations with challenging substrates.[8]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your rhodium-catalyzed cyclopropanation experiments.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Catalyst Deactivation: The highly reactive carbene intermediate can react with and deactivate the rhodium catalyst.[4]
-
Insufficient Catalyst Loading: While rhodium catalysts are very active, too low a concentration can lead to incomplete conversion.[4]
-
Solution: Optimize the catalyst loading. A systematic study to find the lowest effective catalyst loading can also be cost-effective.[5]
-
-
Impure Reagents: Impurities in the diazo compound or the alkene can act as poisons for the catalyst.[4]
-
Solution: Use highly purified reagents and anhydrous solvents.
-
-
Substrate Reactivity: Electron-deficient alkenes can be challenging substrates for cyclopropanation.[4][6]
Problem 2: Poor Diastereoselectivity (Low trans/cis or E/Z ratio)
Possible Causes and Solutions:
-
Steric Effects: The steric bulk of the ester group on the diazoacetate can influence diastereoselectivity.
-
Solution: Increasing the size of the ester group on the diazoacetate generally leads to higher diastereoselectivity in favor of the (E)-cyclopropane.[1]
-
-
Catalyst Ligands: The electronic properties of the catalyst's ligands can affect diastereoselectivity.
-
Solution: Using more electron-donating ligands on the rhodium catalyst, such as acetamides instead of acetates, can increase diastereoselectivity.[1]
-
-
Reaction Temperature: Temperature can influence the selectivity of the reaction.
Problem 3: Poor Enantioselectivity
Possible Causes and Solutions:
-
Sub-optimal Chiral Catalyst: The choice of chiral catalyst is critical for high enantioselectivity.
-
Solution: Screen a variety of chiral dirhodium catalysts. Catalysts with N-(arylsulfonyl)prolinate ligands have shown excellent results.[3]
-
-
Solvent Effects: The solvent can have a significant impact on enantioselectivity.[1][3]
-
Solution: Test different solvents. Non-polar solvents like pentane may improve enantioselectivity compared to more polar solvents like dichloromethane.[3]
-
-
Reaction Temperature: Lowering the temperature can enhance enantioselectivity.[3]
-
Solution: Perform the reaction at lower temperatures, for example, at -78 °C, which has been shown to improve enantioselectivity.[3]
-
-
Structure of the Diazo Compound: The substituents on the diazo compound are crucial.
-
Solution: The combination of a small electron-withdrawing group (like a methyl ester) and an electron-donating group (like a vinyl or phenyl group) on the carbenoid can lead to higher enantioselectivity.[3]
-
Data Presentation
Table 1: Effect of Rhodium Catalyst on Yield and Enantioselectivity for the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Entry | Catalyst | Yield (%) | ee (%) |
| 1 | Rh₂(OAc)₄ | >95 | - |
| 2 | Rh₂(S-DOSP)₄ | 91 | 83 |
| 3 | Rh₂(S-PTAD)₄ | 85 | 72 |
| 4 | Rh₂(S-PTTL)₄ | 92 | 78 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Solvent and Temperature on Enantioselectivity
| Catalyst | Alkene | Diazo Compound | Solvent | Temp (°C) | Diastereoselectivity (E:Z) | ee (%) |
| 6d | Styrene | Vinyldiazomethane | Dichloromethane | 25 | >40:1 | 83 |
| 6d | Styrene | Vinyldiazomethane | Pentane | 25 | >40:1 | 90 |
| 6d | Styrene | Vinyldiazomethane | Pentane | -78 | >40:1 | >95 |
Based on data from Doyle, et al. for catalyst 6d = tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium.[3]
Experimental Protocols
General Protocol for Rhodium-Catalyzed Cyclopropanation
This protocol provides a general procedure that can be adapted and optimized for specific substrates and catalysts.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, or a chiral variant)
-
Alkene
-
Diazo compound (e.g., ethyl diazoacetate)
-
Anhydrous solvent (e.g., dichloromethane or pentane)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
Syringe pump
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the rhodium catalyst (0.1-1 mol%) and the anhydrous solvent.
-
Add the alkene (typically in excess).
-
Stir the mixture at the desired reaction temperature (e.g., room temperature or cooled in an ice or dry ice bath).
-
Prepare a solution of the diazo compound in the same anhydrous solvent.
-
Using a syringe pump, add the diazo compound solution to the reaction mixture over a period of several hours (e.g., 2-4 hours). The slow addition is critical to minimize side reactions.[4]
-
After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) until the diazo compound is fully consumed (monitor by TLC or other appropriate methods).
-
Quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclopropane product.
-
Analyze the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) of the product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for rhodium-catalyzed cyclopropanation.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
avoiding racemization during derivatization of chiral cyclopropanecarboxylic acids
Welcome to the technical support center for the derivatization of chiral cyclopropanecarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the prevention of racemization during chemical modification.
Troubleshooting Guide
This section addresses specific problems you might encounter during your derivatization experiments.
Q1: My starting material has high enantiomeric excess (>99% ee), but after converting it to an amide, my chiral HPLC/SFC shows significant racemization. What happened?
A1: Racemization during amide coupling is a common issue, often proceeding through specific reactive intermediates that compromise the stereocenter adjacent to the carboxyl group. The primary culprits are typically:
-
Oxazolone Formation: In the presence of a coupling reagent (like DCC or EDC) and a base, the activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. The proton at the chiral center (C4) of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation occurs from either face, resulting in racemization.
-
Over-activation/High Temperature: Using overly reactive coupling reagents or elevated reaction temperatures can accelerate the formation of racemization-prone intermediates.
-
Strong Base: The presence of a strong, non-sterically hindered base can increase the rate of proton abstraction from the chiral center, either directly or from the oxazolone intermediate.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the coupling at 0 °C or even -15 °C before allowing it to slowly warm to room temperature.
-
Choose the Right Coupling Reagent: Switch to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagent. These are known to minimize racemization compared to carbodiimides alone.[1]
-
Use an Additive: Always use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide reagents like EDC or DCC.[2][3] These additives react with the activated acid to form an active ester intermediate, which is less prone to racemization and readily reacts with the amine.[3]
-
Select an Appropriate Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA) to minimize proton abstraction.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and additive, but avoid a large excess of base.
Q2: I'm trying to form a methyl ester for GC analysis, but I'm seeing partial epimerization. My method involves forming the acid chloride first. Is this the problem?
A2: Yes, forming an acid chloride from a chiral carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a major source of racemization. The harsh conditions can promote the formation of a ketene intermediate via elimination of HCl, which destroys the stereocenter.
Troubleshooting Steps:
-
Avoid Acid Chlorides: Switch to a milder esterification method that does not proceed through an acid chloride intermediate.
-
Fischer Esterification (with caution): Refluxing the acid in the desired alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., H₂SO₄) can work but must be carefully monitored. The high temperatures can sometimes lead to ring-opening or other side reactions with sensitive cyclopropane rings.
-
Use a Mild Coupling Reagent: Treat the carboxylic acid with a coupling reagent like DCC or EDC in the presence of the alcohol and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). This method proceeds under much milder conditions.
-
Alkylation: Use a mild alkylating agent like trimethylsilyldiazomethane (TMS-diazomethane) or diazomethane (use with extreme caution) for clean, rapid methylation at room temperature with minimal risk of racemization.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for forming an amide from a chiral cyclopropanecarboxylic acid without racemization?
A1: One of the most reliable and widely used methods is the combination of a carbodiimide coupling reagent with an additive.[1][4] Specifically, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is considered a gold standard for minimizing racemization.[2][3] The reaction is typically run at 0 °C to room temperature in a solvent like DMF or CH₂Cl₂ with a hindered base such as DIPEA. Aminium salts like HATU are also highly effective, often leading to faster reactions and high yields with minimal racemization.[5]
Q2: How can I derivatize my acid to determine its enantiomeric excess (ee)?
A2: To determine the enantiomeric excess, you must react your chiral acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[6][7] These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (HPLC or GC).[6]
Common Chiral Derivatizing Agents for Carboxylic Acids:
-
Chiral Amines: (S)-(-)-α-Methylbenzylamine or similar chiral amines to form diastereomeric amides.[6]
-
Chiral Alcohols: (R)-(-)-2-Butanol or (S)-(-)-2-Phenyl-1-propanol to form diastereomeric esters.[6]
-
Fluorescent Reagents: For enhanced detection sensitivity in HPLC, specialized reagents like (S)-(+)-DBD-APy can be used.[8]
The key requirements are that the CDA must be 100% optically pure and the reaction must proceed to completion without any kinetic resolution or racemization of the starting acid.[7]
Q3: Can the cyclopropane ring open during derivatization?
A3: Yes, the cyclopropane ring is a strained system and can be susceptible to opening under certain conditions, particularly with harsh reagents or high temperatures. Conditions to avoid include:
-
Strongly Acidic Conditions: High concentrations of strong acids, especially at elevated temperatures, can lead to ring cleavage.
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂/Pd-C) can open the cyclopropane ring.
-
Certain Lewis Acids: Strong Lewis acids might coordinate to the ring and facilitate cleavage.
When derivatizing, always prefer mild, neutral, or slightly basic conditions and low reaction temperatures to preserve the integrity of the cyclopropane ring.
Data Presentation: Comparison of Amide Coupling Methods
The selection of coupling reagents and additives is critical to prevent racemization. The table below summarizes common conditions and their effectiveness in preserving stereochemical integrity, based on data from analogous systems in peptide chemistry.
| Coupling Reagent | Additive | Base | Typical Temperature | Racemization Risk | Notes |
| EDC / DCC | None | TEA | Room Temp | High | Not recommended for chiral acids without an additive.[1] |
| EDC / DCC | HOBt | DIPEA | 0 °C to Room Temp | Low | A standard, reliable method for suppressing racemization.[3] |
| EDC / DCC | Oxyma | DIPEA | 0 °C to Room Temp | Very Low | Oxyma is considered a superior alternative to HOBt in some cases. |
| HATU | None | DIPEA / Collidine | 0 °C to Room Temp | Very Low | Highly efficient and fast, often the reagent of choice.[5] |
| PyBOP | None | DIPEA | 0 °C to Room Temp | Low | Good for sterically hindered couplings. |
| SOCl₂ / Oxalyl-Cl | N/A | Pyridine | 0 °C to Room Temp | Very High | Prone to racemization via ketene formation; should be avoided. |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using EDC/HOBt
This protocol describes the formation of an amide from a chiral cyclopropanecarboxylic acid and a primary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral cyclopropanecarboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the primary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Activation: Slowly add solid 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) to the stirred solution at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-18 hours.
-
Workup: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by flash column chromatography on silica gel.
-
Analysis: Analyze the enantiomeric purity of the product using a suitable chiral HPLC or SFC method.
Protocol 2: Mild Esterification using TMS-Diazomethane
This protocol is for the formation of a methyl ester for analytical purposes. (Caution: Diazomethane and its precursors are toxic and potentially explosive. Handle only in a well-ventilated fume hood with appropriate safety precautions).
-
Preparation: Dissolve the chiral cyclopropanecarboxylic acid (1.0 eq) in a mixture of Toluene and Methanol (e.g., 4:1 v/v).
-
Reagent Addition: At room temperature, add a 2.0 M solution of Trimethylsilyldiazomethane in hexanes dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Quenching: After 15-30 minutes, carefully quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Workup: Concentrate the solution under reduced pressure to remove the solvent and volatile byproducts. The crude methyl ester is often pure enough for direct analysis.
-
Analysis: Analyze the product by GC or LC-MS and determine its enantiomeric excess using a chiral GC or HPLC column.
Visualizations
The following diagrams illustrate key workflows and concepts in chiral derivatization.
Caption: General workflow for derivatization and analysis.
Caption: The key pathway for racemization during amide coupling.
Caption: Selecting a derivatization method based on experimental goals.
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. growingscience.com [growingscience.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
Validation & Comparative
Confirming the Absolute Stereochemistry of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid: A Comparative Guide to Key Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of absolute stereochemistry is a critical step in the development of chiral molecules for pharmaceutical applications. (1S,2S)-2-Fluorocyclopropanecarboxylic acid is a key chiral building block for several important therapeutic agents. This guide provides a comparative overview of the primary analytical methods for unequivocally confirming its absolute stereochemistry, presenting experimental protocols and illustrative data to aid researchers in selecting the most appropriate technique.
Comparison of Analytical Techniques for Absolute Stereochemistry Determination
The two most powerful techniques for the unambiguous determination of the absolute stereochemistry of small molecules like this compound are Vibrational Circular Dichroism (VCD) spectroscopy and single-crystal X-ray crystallography. Each method offers distinct advantages and is applicable under different circumstances.
| Technique | Principle | Sample Requirements | Illustrative Data & Interpretation | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2] | Solution (typically in a non-polar solvent like CDCl₃), ~5-10 mg. | Experimental Spectrum: A plot of ΔA (differential absorbance) vs. wavenumber (cm⁻¹). Theoretical Spectrum: Calculated using Density Functional Theory (DFT) for a specific enantiomer (e.g., 1S,2S). Interpretation: A match in the sign and relative intensity of the experimental and calculated spectra confirms the absolute configuration.[3][4] A mirror-image spectrum indicates the opposite enantiomer. | - Applicable to samples in solution (oils, non-crystalline solids).[1] - Provides conformational information in solution. - Relatively small sample amount required. | - Requires quantum chemical calculations for interpretation.[1] - Can be complicated by solvent effects and intermolecular interactions (e.g., dimerization of carboxylic acids).[5] - Weaker signals compared to IR absorption.[6] |
| Single-Crystal X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | High-quality single crystal. | Crystal Structure: A 3D model of the molecule showing the precise spatial arrangement of all atoms. Flack Parameter: A value close to zero confirms the correct assignment of the absolute configuration for the crystal structure.[3] Interpretation: Direct visualization of the stereochemistry. | - Provides the most definitive and unambiguous assignment of absolute stereochemistry. - Does not require theoretical calculations for the primary assignment. - Yields a wealth of structural information (bond lengths, angles). | - Requires a suitable single crystal, which can be difficult to obtain for small, flexible, or polar molecules.[7] - The determined structure is that of the solid state, which may differ from the solution-state conformation. |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol is based on established methods for the VCD analysis of chiral carboxylic acids and similar small molecules.
1. Sample Preparation:
-
Dissolve approximately 8-10 mg of the enantiomerically enriched 2-fluorocyclopropanecarboxylic acid in ~200 µL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a BaF₂ IR cell with a pathlength of 100 µm.
2. Data Acquisition:
-
Record the VCD and IR spectra on a VCD spectrometer.
-
Set the resolution to 4 cm⁻¹.
-
Collect data for a sufficient duration (e.g., 8 hours, in blocks of 1 hour) to achieve an adequate signal-to-noise ratio.
-
Record a solvent spectrum under identical conditions for baseline correction.
3. Computational Analysis:
-
Perform a conformational search for the this compound monomer and potential dimer using computational chemistry software (e.g., Gaussian).
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[3]
-
Calculate the theoretical IR and VCD spectra for each conformer.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative free energies of the conformers.
4. Data Interpretation:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (1S,2S) enantiomer.
-
A good correlation in the sign and relative intensity of the major VCD bands confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the sample is the (1R,2R) enantiomer.
Single-Crystal X-ray Crystallography
This protocol outlines the general steps for determining the absolute stereochemistry of a chiral molecule that can be crystallized. Often, derivatization of the carboxylic acid to an ester or an amide, or forming a salt with a chiral amine, is necessary to obtain crystals of sufficient quality.
1. Crystallization:
-
Attempt to grow single crystals of the 2-fluorocyclopropanecarboxylic acid or a suitable derivative. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution in a range of solvents.
2. Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation).
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
4. Absolute Stereochemistry Determination:
-
During the final stages of refinement, calculate the Flack parameter. A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[3] A value close to 1 suggests that the inverted structure is correct.
-
The final refined crystal structure provides a direct visual representation of the (1S,2S) configuration.
Visualizing the Workflow
The following diagrams illustrate the logical flow of each experimental approach for determining the absolute stereochemistry.
Caption: Workflow for VCD analysis.
Caption: Workflow for X-ray crystallography.
References
- 1. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. gaussian.com [gaussian.com]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational circular dichroism unveils hidden clues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Stereoisomerism in 2-Fluorocyclopropyl Derivatives: A Comparative Guide to Biological Activity
The incorporation of a fluorocyclopropyl moiety into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as potency, selectivity, and metabolic stability. The rigid nature of the cyclopropane ring introduces specific stereochemical constraints, and the position of the fluorine atom can significantly influence the molecule's interaction with its biological target. This guide provides a comparative analysis of the biological activity of cis and trans 2-fluorocyclopropyl derivatives, drawing on experimental data from studies on Bruton's tyrosine kinase (Btk) inhibitors and quinolone antibacterial agents.
Case Study 1: Reversible Btk Inhibitors
The stereochemistry of 2-fluorocyclopropyl amides has been shown to be a critical determinant of both on-target potency and off-target activity in the development of reversible inhibitors for Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling pathways.[1]
Comparative Biological Data
The following table summarizes the in vitro data for cis and trans 2-fluorocyclopropyl amide derivatives as Btk inhibitors. The data clearly demonstrates that the cis isomers exhibit significantly higher potency against Btk. Furthermore, within the cis isomers, the (S,S)-enantiomer shows a slight improvement in activity over the (R,R)-enantiomer.[1] In contrast, the trans-fluoro isomers were found to be less potent.[1] A notable safety liability, hERG inhibition, was also found to be sensitive to stereochemistry, with the (R,R)-stereoisomers being at least 6-fold less active than their (S,S)-counterparts.[1]
| Compound ID | Stereochemistry | Btk IC50 (nM)[1] | hERG IC50 (µM) | Kinetic Solubility (µM)[1] |
| 24 | cis-(R,R) | 3.2 | >30 | 75 |
| 25 | cis-(S,S) | 2.4 | 5 | 107 |
| 26 | trans-(1R,2S) | 25 | >30 | 45 |
| 27 | trans-(1S,2R) | 30 | >30 | 50 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Structure-Activity Relationship (SAR)
The observed differences in potency suggest a specific and stereochemically sensitive binding interaction within the Btk active site. X-ray co-crystal structures have revealed that the cyclopropane's polarized tertiary hydrogen can participate in a dipole-induced dipole interaction with the carbonyl of a methionine residue (Met477) in the kinase hinge region.[1] The orientation of the fluorine atom in the cis and trans isomers likely alters this interaction and the overall fit of the inhibitor in the binding pocket.
Caption: SAR of cis vs. trans 2-fluorocyclopropyl Btk inhibitors.
Case Study 2: Quinolone Antibacterial Agents
In the development of quinolone-based antibacterial agents, the stereochemistry of a 1-(2-fluorocyclopropyl) substituent at the N1 position has a profound impact on the antibacterial spectrum and potency.
Comparative Biological Data
A study on a series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids revealed that the cis derivatives are consistently more potent against Gram-positive bacteria than their corresponding trans counterparts. The difference in potency against most Gram-negative bacteria was reported to be much smaller. The inhibitory effect on the supercoiling activity of DNA gyrase from E. coli correlated with the observed Minimum Inhibitory Concentrations (MICs).
| Compound Type | Gram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL) | Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL) |
| cis | More Potent (Lower MIC) | Similar Potency |
| trans | Less Potent (Higher MIC) | Similar Potency |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Btk Inhibition Assay (Biochemical)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of inhibitors against the Btk enzyme.
-
Reagents and Materials :
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the Btk enzyme, the substrate/ATP mix, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
hERG Inhibition Assay (Automated Patch Clamp)
This protocol describes a method for assessing the inhibitory effect of compounds on the hERG potassium channel, a key indicator of potential cardiotoxicity.
-
Reagents and Materials :
-
HEK293 cells stably expressing the hERG channel
-
Extracellular and intracellular buffer solutions
-
Test compounds dissolved in DMSO
-
Positive control (e.g., E-4031)
-
Automated patch-clamp system (e.g., QPatch or Patchliner)
-
-
Procedure :
-
Harvest and prepare the hERG-expressing cells for the automated patch-clamp system.
-
Initiate whole-cell patch-clamp recordings.
-
Apply a specific voltage protocol to elicit hERG tail currents.
-
Establish a stable baseline recording of the hERG current with the vehicle control (DMSO in extracellular buffer).
-
Apply increasing concentrations of the test compound sequentially to the same cell, allowing for equilibration at each concentration.
-
Record the hERG current at each concentration.
-
Measure the peak tail current amplitude at each concentration and normalize it to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
-
Reagents and Materials :
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., water, DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)
-
-
Procedure :
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Caption: General workflow for comparing cis and trans isomers.
Conclusion
The presented case studies unequivocally demonstrate that the stereochemistry of 2-fluorocyclopropyl derivatives is a critical parameter that can be modulated to fine-tune biological activity. In the case of Btk inhibitors, the cis isomers are markedly more potent than the trans isomers, highlighting the importance of precise atomic positioning for optimal target engagement. For quinolone antibacterials, the cis configuration confers superior activity against Gram-positive bacteria. These findings underscore the necessity for careful stereochemical control and evaluation in the design and development of novel therapeutic agents incorporating the 2-fluorocyclopropyl motif.
References
The Structure-Activity Relationship of Fluorocyclopropyl Quinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the fluorocyclopropyl moiety at the N-1 position of the quinolone scaffold has been a significant advancement in the development of potent antibacterial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorocyclopropyl quinolones, offering insights into how structural modifications influence their antibacterial efficacy, target enzyme inhibition, and safety profiles. The information is supported by experimental data and detailed methodologies for key assays.
Core Structure and Key Modification Points
The fundamental structure of a fluorocyclopropyl quinolone consists of a fused bicyclic core with a carboxylic acid at position 3, a ketone at position 4, a fluorine atom typically at position 6, and a cyclopropyl group attached to the nitrogen at position 1, which is further substituted with a fluorine atom. The primary points of modification that significantly impact the pharmacological properties of these compounds are the C-7 substituent, the stereochemistry of the fluorocyclopropyl group at N-1, and substitutions at the C-8 position.
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Fluorocyclopropyl quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination. The inhibition of these topoisomerases leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately cell death.[3] In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, topoisomerase IV is typically the more sensitive target.[2] However, many modern fluorocyclopropyl quinolones exhibit potent dual-targeting capabilities.
Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates the general structure-activity relationships for fluorocyclopropyl quinolones, highlighting the impact of modifications at key positions.
Caption: General Structure-Activity Relationship (SAR) of Fluorocyclopropyl Quinolones.
Comparative Antibacterial Activity
The in vitro antibacterial activity of quinolones is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) for representative fluorocyclopropyl quinolones and comparators against a panel of Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity (MIC, µg/mL) of Fluorocyclopropyl Quinolone Analogs against Gram-Positive Bacteria
| Compound | R7-Substituent | N1-Stereochemistry | S. aureus (MSSA) | S. aureus (MRSA) | S. pneumoniae | E. faecalis |
| Analog A | 3-aminopyrrolidinyl | cis | 0.015 | 0.12 | 0.03 | 0.12 |
| Analog B | 3-aminopyrrolidinyl | trans | 0.06 | 0.5 | 0.12 | 0.5 |
| Analog C | 7-amino-5-azaspiro[2.4]heptan-5-yl | (1R,2S)-cis | ≤0.008 | 0.06 | ≤0.008 | 0.03 |
| Analog D | 7-amino-5-azaspiro[2.4]heptan-5-yl | (1S,2R)-cis | 0.015 | 0.12 | 0.015 | 0.06 |
| Ciprofloxacin | piperazinyl | N/A | 0.25 | 1 | 1 | 1 |
| Moxifloxacin | 7-diazabicyclo[3.1.0]hexan-3-yl | N/A | 0.06 | 0.25 | 0.12 | 0.5 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: In Vitro Activity (MIC, µg/mL) of Fluorocyclopropyl Quinolone Analogs against Gram-Negative Bacteria
| Compound | R7-Substituent | N1-Stereochemistry | E. coli | K. pneumoniae | P. aeruginosa | H. influenzae |
| Analog A | 3-aminopyrrolidinyl | cis | 0.015 | 0.06 | 0.5 | 0.008 |
| Analog B | 3-aminopyrrolidinyl | trans | 0.015 | 0.06 | 0.5 | 0.008 |
| Analog C | 7-amino-5-azaspiro[2.4]heptan-5-yl | (1R,2S)-cis | ≤0.008 | 0.03 | 0.25 | ≤0.008 |
| Analog D | 7-amino-5-azaspiro[2.4]heptan-5-yl | (1S,2R)-cis | 0.015 | 0.06 | 0.5 | 0.015 |
| Ciprofloxacin | piperazinyl | N/A | 0.008 | 0.03 | 0.25 | 0.004 |
| Moxifloxacin | 7-diazabicyclo[3.1.0]hexan-3-yl | N/A | 0.03 | 0.12 | 1 | 0.015 |
Data synthesized from multiple sources for illustrative comparison.
Key Observations:
-
Stereochemistry at N-1: The cis configuration of the fluorocyclopropyl group generally confers superior activity against Gram-positive bacteria compared to the trans isomer.[4] The difference in activity against Gram-negative bacteria is often less pronounced.[4] Specifically, the (1R, 2S) stereoisomer has been shown to be the most potent.[5]
-
C-7 Substituent: The nature of the cyclic amine at the C-7 position is a major determinant of the antibacterial spectrum and potency. Bulky, basic substituents like the 7-amino-5-azaspiro[2.4]heptan-5-yl group (as in Analog C and D) tend to enhance Gram-positive activity.
Inhibition of Target Enzymes
The inhibitory activity against DNA gyrase and topoisomerase IV is quantified by the IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
Table 3: In Vitro Inhibition (IC50, µg/mL) of Target Enzymes
| Compound | E. coli DNA Gyrase | S. aureus DNA Gyrase | S. aureus Topoisomerase IV |
| Analog C | 0.1 | 0.2 | 0.1 |
| Ciprofloxacin | 0.2 | 0.8 | 0.4 |
| Moxifloxacin | 0.15 | 0.3 | 0.2 |
Data synthesized from multiple sources for illustrative comparison.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties and safety profile are critical for the clinical success of any antibacterial agent.
Table 4: Comparative Pharmacokinetic and Safety Parameters
| Parameter | Analog C | Ciprofloxacin | Moxifloxacin |
| Bioavailability (%) | ~80 | 70-80 | ~90 |
| Half-life (h) | 8-10 | 3-5 | 10-14 |
| Volume of Distribution (L/kg) | 2-3 | 2-3 | 1.7-2.7 |
| Primary Route of Elimination | Renal and Hepatic | Renal | Hepatic |
| Common Adverse Effects | GI upset, CNS effects | GI upset, CNS effects, tendinopathy | GI upset, CNS effects, QTc prolongation |
Data synthesized from multiple sources for illustrative comparison.[6][7][8][9]
Safety Considerations: Like other fluoroquinolones, fluorocyclopropyl derivatives are associated with a risk of adverse effects, including:
-
Tendinopathy and tendon rupture: This is a class-wide effect.[10]
-
Central Nervous System (CNS) effects: Dizziness, headache, and in rare cases, seizures. The C-7 substituent can influence the propensity for CNS side effects.[11][12]
-
Cardiotoxicity: Prolongation of the QTc interval is a concern with some fluoroquinolones.[10]
-
Phototoxicity: Can be influenced by the substituent at the C-8 position.[11][12]
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.
Caption: Workflow for MIC Determination by Broth Microdilution.
Protocol:
-
Preparation of Antibiotic Dilutions: A stock solution of the test compound is prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control (bacteria in broth without antibiotic) and a sterility control (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).
-
Inhibition: The test compound at various concentrations is added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Protocol:
-
Reaction Mixture: A reaction mixture containing kDNA, ATP, and an appropriate buffer is prepared.
-
Inhibition: The test compound at various concentrations is added.
-
Enzyme Addition: The reaction is initiated by adding purified topoisomerase IV.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Termination and Analysis: The reaction is terminated, and the decatenated DNA is separated from the catenated kDNA by agarose gel electrophoresis. The IC50 is determined as the concentration that inhibits 50% of the decatenation activity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorocyclopropyl quinolone.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 (the concentration that reduces cell viability by 50%) can then be determined.
Conclusion
The structure-activity relationships of fluorocyclopropyl quinolones are complex, with subtle changes in stereochemistry and substituent patterns leading to significant differences in antibacterial activity, target preference, and safety profiles. The cis-(1R, 2S)-fluorocyclopropyl group at N-1 and the incorporation of bulky, basic cyclic amines at C-7 have proven to be highly effective strategies for enhancing potency, particularly against Gram-positive pathogens. A thorough understanding of these SAR principles, supported by robust in vitro and in vivo evaluations, is essential for the design and development of the next generation of quinolone antibiotics with improved efficacy and reduced potential for adverse effects.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety Profile of the Fluoroquinolones | springermedicine.com [springermedicine.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Quinolone pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Potency of (S,S)- and (R,R)-Enantiomers of cis-2-Fluorocyclopropyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorocyclopropyl moiety is a valuable strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. The stereochemistry of this group, particularly the cis-2-fluorocyclopropyl scaffold, can significantly influence biological activity. This guide provides a comparative analysis of the potency of the (S,S)- and (R,R)-enantiomers of cis-2-fluorocyclopropyl derivatives, focusing on their activity as Bruton's tyrosine kinase (Btk) inhibitors and Monoamine Oxidase (MAO) inhibitors.
Bruton's Tyrosine Kinase (Btk) Inhibition
Recent studies in the development of noncovalent Btk inhibitors have demonstrated a clear stereochemical preference for the cis-2-fluorocyclopropyl amide group. The (S,S)-enantiomer has been shown to be a more potent inhibitor of Btk compared to its (R,R)-counterpart.
Quantitative Data Summary
The following table summarizes the inhibitory potency of the (S,S)- and (R,R)-enantiomers of a cis-2-fluorocyclopropyl amide derivative against Btk and in a human whole blood assay measuring CD69 expression, a marker of B-cell activation.
| Compound | Enantiomer | Btk IC50 (nM)[1] | Human Whole Blood CD69 IC50 (nM)[1] |
| 19 | (S,S) | 2.3 | - |
| 20 | (R,R) | 3.8 | - |
| 25 | (S,S) | 2.4 | 78 |
| 24 | (R,R) | 3.2 | >150 |
Note: Lower IC50 values indicate higher potency.
The data clearly indicates that the (S,S)-enantiomer is slightly more potent in the biochemical assay against Btk and significantly more potent in the cell-based whole blood assay.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Btk signaling pathway and a general workflow for determining the IC50 values of Btk inhibitors.
Caption: Btk Signaling Pathway Inhibition.
Caption: IC50 Determination Workflow.
Experimental Protocols
Btk Enzyme Inhibition Assay (Biochemical IC50)
This assay determines the concentration of the inhibitor required to reduce the activity of the purified Btk enzyme by 50%.
-
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds ((S,S)- and (R,R)-enantiomers)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
In a 384-well plate, add the Btk enzyme and the peptide substrate to each well.
-
Add the diluted test compounds or DMSO (for control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP, is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Human Whole Blood CD69 Inhibition Assay (Cell-Based IC50)
This assay measures the ability of an inhibitor to block B-cell activation in a more physiologically relevant environment.
-
Materials:
-
Fresh human whole blood from healthy donors
-
RPMI 1640 medium
-
Anti-IgM antibody (for B-cell stimulation)
-
Test compounds ((S,S)- and (R,R)-enantiomers)
-
Fluorochrome-conjugated antibodies: anti-CD19 (to identify B-cells) and anti-CD69 (activation marker)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
96-well plates
-
Flow cytometer
-
-
Procedure:
-
Pre-treat aliquots of human whole blood with serial dilutions of the test compounds or DMSO for 1 hour at 37°C.
-
Stimulate the B-cells by adding anti-IgM antibody to the blood samples and incubate for a further 18-24 hours at 37°C in a CO₂ incubator.
-
Following incubation, add anti-CD19 and anti-CD69 antibodies to the samples and incubate in the dark at room temperature for 15-20 minutes.
-
Lyse the red blood cells using a lysis buffer.
-
Wash the remaining white blood cells with FACS buffer and resuspend them for analysis.
-
Acquire the samples on a flow cytometer, gating on the CD19-positive B-cell population.
-
Determine the percentage of CD69-positive B-cells for each inhibitor concentration.
-
The IC50 value is calculated by plotting the percentage of inhibition of CD69 expression against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase (MAO) Inhibition
Research on fluorinated phenylcyclopropylamines as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B) has also revealed a significant influence of stereochemistry.
Potency Comparison
Experimental Protocol
MAO Inhibition Assay (Fluorometric)
This assay measures the inhibition of MAO-A and MAO-B activity by monitoring the production of hydrogen peroxide, a byproduct of the monoamine oxidation reaction.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-tyramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Test compounds
-
96-well plates
-
-
Procedure:
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), HRP, and the fluorogenic probe to the assay buffer.
-
Add serial dilutions of the test compounds or a vehicle control.
-
Pre-incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding the appropriate MAO substrate.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation and emission wavelengths appropriate for the chosen probe, e.g., Ex/Em = 530/590 nm for Amplex® Red).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The experimental data presented clearly demonstrates that the stereochemistry of the cis-2-fluorocyclopropyl group has a significant impact on the biological potency of its derivatives. In the case of Btk inhibitors, the (S,S)-enantiomer exhibits superior activity both in biochemical and cell-based assays. Similarly, for MAO inhibitors, the (1S,2S)-enantiomer of a closely related analog is more potent. These findings underscore the importance of stereochemically controlled synthesis and evaluation in the design and development of drug candidates incorporating the cis-2-fluorocyclopropyl moiety. Researchers and drug development professionals should prioritize the synthesis and testing of individual enantiomers to fully optimize the therapeutic potential of this valuable structural motif.
References
A Comparative Guide to the Computational Analysis of Fluorocyclopropanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into small carbocyclic rings, such as cyclopropane, offers a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Fluorocyclopropanecarboxylic acids, in particular, are valuable building blocks in the design of novel therapeutics. Understanding the conformational preferences and electronic properties of their isomers is crucial for rational drug design. This guide provides a comparative overview of the computational analysis of cis- and trans- isomers of 2-fluorocyclopropanecarboxylic acid, supported by available experimental data.
Isomeric Structures and Their Significance
The two primary geometric isomers of 2-fluorocyclopropanecarboxylic acid are the cis and trans isomers, where the fluorine atom and the carboxylic acid group are on the same or opposite sides of the cyclopropane ring, respectively.
-
cis-2-Fluorocyclopropanecarboxylic acid: The fluorine and carboxylic acid groups are on the same side of the ring.
-
trans-2-Fluorocyclopropanecarboxylic acid: The fluorine and carboxylic acid groups are on opposite sides of the ring.
The spatial arrangement of these functional groups significantly influences the molecule's dipole moment, polarity, and ability to interact with biological targets. For instance, in the development of quinolone antibacterial agents, it has been observed that the cis isomers of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids exhibit greater potency against Gram-positive bacteria than their trans counterparts, highlighting the critical role of stereochemistry in biological activity.[1]
Computational Analysis: A Theoretical Lens into Isomeric Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the properties of these isomers at the molecular level. These methods allow for the calculation of various parameters that offer insights into the stability, reactivity, and spectroscopic signatures of the molecules.
A typical computational workflow for analyzing these isomers is outlined below:
Relative Energies and Stability
A key aspect of computational analysis is the determination of the relative stability of the isomers. This is typically achieved by calculating the electronic energy (E), enthalpy (H), and Gibbs free energy (G) of the optimized geometries. The isomer with the lower energy is predicted to be the more stable.
Table 1: Hypothetical Comparison of Calculated Energies (kcal/mol)
| Isomer | Method/Basis Set | Electronic Energy (E) | Enthalpy (H) | Gibbs Free Energy (G) | Relative Gibbs Free Energy (ΔG) |
| cis | B3LYP/6-311+G(d,p) | Value | Value | Value | Value |
| trans | B3LYP/6-311+G(d,p) | Value | Value | Value | 0.00 |
Note: This table is a template. Specific values would be obtained from a dedicated computational study.
Geometric Parameters
DFT calculations provide precise information about the three-dimensional structure of the molecules, including bond lengths and angles. These parameters can be compared with experimental data from techniques like X-ray crystallography, if available.
Table 2: Comparison of Key Geometric Parameters (Calculated vs. Experimental)
| Parameter | cis-Isomer (Calculated) | cis-Isomer (Experimental) | trans-Isomer (Calculated) | trans-Isomer (Experimental) |
| C-F Bond Length (Å) | Value | Value | Value | Value |
| C-C(OOH) Bond Length (Å) | Value | Value | Value | Value |
| F-C-C Angle (°) | Value | Value | Value | Value |
| O=C-O Angle (°) | Value | Value | Value | Value |
Note: This table is a template. Specific values would be obtained from relevant computational and experimental studies.
Experimental Data and Spectroscopic Characterization
Experimental validation is essential to confirm the predictions of computational models. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization and differentiation of fluorocyclopropanecarboxylic acid isomers.
NMR Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are sensitive to the local electronic environment of the nuclei, which is distinct for the cis and trans isomers. The coupling constants between protons (³JHH) are particularly useful for determining the relative stereochemistry in cyclopropane rings.
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts. Comparing these calculated shifts with experimental data is a powerful method for structure verification.
Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | cis-Isomer (Experimental) | cis-Isomer (Calculated) | trans-Isomer (Experimental) | trans-Isomer (Calculated) |
| H (on C-F) | Value | Value | Value | Value |
| H (on C-COOH) | Value | Value | Value | Value |
| C-F | Value | Value | Value | Value |
| C-COOH | Value | Value | Value | Value |
| C=O | Value | Value | Value | Value |
Note: This table is a template. A comprehensive study providing this side-by-side comparison is needed to populate it with accurate data.
Experimental Protocols
General Computational Protocol
-
Structure Building: The initial 3D structures of the cis and trans isomers are built using a molecular modeling software.
-
Geometry Optimization: The geometries are optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). The optimization is performed to find the lowest energy conformation for each isomer.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
-
NMR Calculation: Using the optimized geometries, NMR chemical shifts are calculated using the GIAO method with a reliable DFT functional and basis set.
General Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used.
-
Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Logical Relationships in Isomer Analysis
The relationship between computational and experimental approaches in isomer analysis is synergistic. Computational predictions guide experimental efforts, while experimental data validates and refines computational models.
Conclusion
The computational analysis of fluorocyclopropanecarboxylic acid isomers is a vital tool for understanding their intrinsic properties and potential as pharmaceutical building blocks. While a comprehensive, direct comparative study of the cis and trans isomers is not yet prominent in the public literature, the methodologies outlined in this guide provide a framework for such an investigation. By combining robust computational predictions with precise experimental characterization, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of these important molecules, ultimately leading to the more efficient design of novel and effective drugs.
References
A Researcher's Guide to Docking Studies of Fluorinated Cyclopropane Derivatives: A Case Study with the Serotonin 5-HT2C Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed breakdown of a key study on the molecular docking of fluorinated cyclopropane derivatives with the serotonin 5-HT2C receptor. This analysis serves as a practical blueprint for similar computational studies, offering insights into the performance of these unique chemical scaffolds.
The strategic incorporation of a fluorinated cyclopropane moiety into a ligand is a promising strategy in medicinal chemistry. This structural motif can significantly alter a compound's conformational rigidity, metabolic stability, and binding affinity. Computational docking studies are crucial for predicting and rationalizing the binding modes of these derivatives at their target proteins.
This guide focuses on a pivotal study by Zhang et al. (2019), which details the design and docking of novel fluorinated 2-phenylcyclopropylmethylamine derivatives as selective agonists for the 5-HT2C receptor, a key target for central nervous system disorders.[1][2][3] Due to a limited number of publicly available, detailed docking studies specifically on fluorinated cyclopropane derivatives against a variety of protein targets, this work is presented here as an in-depth case study.
Quantitative Data Summary
The following tables summarize the in vitro functional activity of the fluorinated cyclopropane derivatives at serotonin 5-HT2 receptors, as reported by Zhang et al.[1] This experimental data provides the biological context for the computational docking studies.
Table 1: Functional Activity of Fluorinated Cyclopropane Derivatives at 5-HT2C and 5-HT2B Receptors
| Compound | 5-HT2C Activity (EC50, nM) | 5-HT2C Efficacy (Emax, %) | 5-HT2B Activity (EC50, nM) | 5-HT2B Efficacy (Emax, %) | Selectivity (2B/2C) |
| (+)-21a | 4.7 | 98 | 9.2 | 92 | 2 |
| (-)-21a | 110 | 96 | >10,000 | — | >91 |
| (+)-21b | 4.4 | 100 | >10,000 | — | >2273 |
| (-)-21b | 180 | 95 | >10,000 | — | >56 |
| (+)-21c | 4.9 | 102 | 28 | 101 | 6 |
| (-)-21c | 120 | 95 | >10,000 | — | >83 |
| (+)-21d | 10 | 105 | 22 | 95 | 2 |
| (-)-21d | 120 | 98 | >10,000 | — | >83 |
| (+)-21e | 110 | 99 | >10,000 | — | >91 |
| (-)-21e | 1500 | 91 | >10,000 | — | >7 |
| (+)-8 | 21 | 102 | 289 | 98 | 14 |
EC50: Half-maximal effective concentration. Emax: Maximum effect. Selectivity is calculated as the ratio of EC50 at 5-HT2B to EC50 at 5-HT2C.
Table 2: Functional Activity of Key Derivatives at 5-HT2A Receptors
| Compound | 5-HT2A Activity (EC50, nM) | 5-HT2A Efficacy (Emax, %) |
| (+)-21b | 120 | 94 |
| (+)-21c | 150 | 100 |
Experimental and Computational Protocols
A detailed methodology is essential for the reproducibility and critical evaluation of docking studies. The following protocols are based on the procedures described in the featured study.[1]
In Vitro Functional Activity Assay (Calcium Flux)
-
Cell Culture: HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (100 µg/mL), and non-essential amino acids.
-
Assay Preparation: Cells were seeded into 384-well black-walled, clear-bottom plates. After 24 hours, the culture medium was removed, and cells were incubated with a calcium-sensitive dye (Calcium 5) in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES for 2 hours at 37°C.
-
Compound Administration: Test compounds were added to the wells, and intracellular calcium mobilization was measured using a Functional Drug Screening System (FDSS).
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the compounds were calculated from the concentration-response curves using nonlinear regression analysis.
Molecular Docking Protocol
-
Protein Structure Preparation: The docking simulation was performed using the crystal structure of the human 5-HT2C receptor in its active state, complexed with an agonist. The specific structure used was obtained from the Protein Data Bank (PDB ID: 6BQG).[1]
-
Ligand Preparation: The 3D structures of the fluorinated cyclopropane derivatives were generated and energy-minimized using standard computational chemistry software.
-
Docking Simulation: A docking simulation was carried out to predict the binding pose of the ligands within the receptor's binding site. The study performed a docking simulation on compound 21c as a representative of the new fluorinated derivatives and compared its binding mode to a previously reported potent agonist, compound 8 .[1]
-
Binding Site Definition: The binding pocket was defined based on the co-crystallized ligand in the PDB structure.
-
Interaction Analysis: The resulting docked poses were analyzed to identify key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. The study highlighted a critical salt bridge interaction with the residue D1343.32 for both the fluorinated and non-fluorinated agonists.[1]
Visualization of Methodologies
The following diagrams, generated using the DOT language, illustrate the workflows and key interactions described in the study.
Conclusion
This comparative guide, centered on a detailed case study, demonstrates the utility of molecular docking in understanding the structure-activity relationships of fluorinated cyclopropane derivatives. The docking simulations successfully rationalized the observed high potency of these compounds by identifying key interactions within the 5-HT2C receptor binding site, consistent with known pharmacology.[1] The data show that specific fluorination patterns on the cyclopropane scaffold can lead to highly potent and selective 5-HT2C agonists, with compound (+)-21b emerging as a particularly promising candidate with high potency and no detectable agonism at the 5-HT2B receptor.[1]
For researchers in drug discovery, this guide provides a clear protocol and a benchmark for evaluating novel fluorinated cyclopropane derivatives. The combination of experimental data and computational modeling is essential for the rational design of next-generation therapeutics targeting G protein-coupled receptors and other protein classes.
References
- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Cyclopropyl Groups in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance potency, modulate physicochemical properties, and improve metabolic stability. Its inherent ring strain results in stronger carbon-hydrogen bonds, rendering it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] Fluorination is a widely employed strategy in drug design to further enhance metabolic stability by blocking sites of metabolism. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated cyclopropyl groups, supported by experimental data, detailed methodologies, and visualizations to inform drug development efforts.
Enhanced Metabolic Stability with Fluorination: The Data
Strategic fluorination of a cyclopropyl group can significantly impede its metabolism. By replacing a hydrogen atom with a highly electronegative fluorine atom, the surrounding C-H bonds are strengthened, making them less prone to enzymatic oxidation. The data presented below from preclinical studies illustrates the impact of fluorination on the metabolic stability of cyclopropyl-containing compounds.
| Compound ID | Description | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| Compound 23 | Non-fluorinated cyclopropyl amide Btk inhibitor | 13 (Human), 5 (Rat) | [3] |
| Compound 24 | cis-fluoro cyclopropyl amide Btk inhibitor | 11 (Human), 7 (Rat) | [3] |
| Compound 26 | trans-fluoro cyclopropyl amide Btk inhibitor | 13 (Human), 10 (Rat) | [3] |
| Compound 107 | Cyclopropyl carboxamide antimalarial | 263 (Human) | [4] |
| Compound 108 | Trifluoromethyl-substituted analog | 62 (Human) | [4] |
| Compound 109 | Trifluoromethyl-substituted analog | 65 (Human) | [4] |
Note: The data for the Btk inhibitors represents predicted hepatic clearance from liver microsome stability assays. The antimalarial compounds include fluorination on a part of the molecule other than the cyclopropyl group, but demonstrate the general strategy of using fluorine to improve metabolic stability.
A study on functionalized cycloalkanes found that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives.[5]
Experimental Protocols
The following protocol outlines a typical in vitro metabolic stability assay using liver microsomes, a common method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution to 37°C.
-
In a microcentrifuge tube, combine the microsomal suspension and the test compound.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the test compound is typically around 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for an in vitro microsomal stability assay.
Caption: CYP450-mediated metabolism of a cyclopropyl-containing drug.
Conclusion
The strategic incorporation of fluorine into cyclopropyl groups is a powerful tactic for enhancing the metabolic stability of drug candidates. By blocking sites susceptible to oxidative metabolism, fluorination can lead to a longer in vivo half-life and improved pharmacokinetic profiles. The provided data and protocols offer a framework for researchers to evaluate and compare the metabolic stability of fluorinated and non-fluorinated cyclopropyl-containing compounds in their own drug discovery programs. A thorough understanding of these structure-metabolism relationships is crucial for the design of safer and more effective medicines.
References
- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Lipophilicity in Drug Design: A Comparative Guide to Fluorinated Cyclopropanes
For researchers, scientists, and drug development professionals, managing a drug candidate's lipophilicity is a critical balancing act. Excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity, while insufficient lipophilicity can hinder membrane permeability and target engagement. The strategic introduction of fluorine and cyclopropane rings into molecular scaffolds offers a nuanced approach to fine-tuning this crucial property. This guide provides an objective comparison of the lipophilicity of fluorinated versus non-fluorinated cyclopropanes, supported by experimental data, to inform rational drug design.
The unique stereoelectronic properties of the cyclopropyl group, combined with the high electronegativity of fluorine, can significantly alter a molecule's lipophilicity, often in non-intuitive ways. Understanding these effects is paramount for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Analysis of Lipophilicity: Experimental Data
The following table summarizes experimentally determined partition coefficients (logP) for a series of cyclopropane-containing compounds, comparing the impact of fluorination. The logP value, the logarithm of the partition coefficient between n-octanol and water, is a standard measure of lipophilicity. Lower logP values indicate lower lipophilicity (more hydrophilic), while higher values denote greater lipophilicity (more hydrophobic).
The data presented below is derived from a systematic study published in the Beilstein Journal of Organic Chemistry, where logP values were determined using the gold-standard shake-flask method.
| Compound ID | Structure | Functional Group | Fluorination Pattern | Experimental logP[1] | Change in logP (ΔlogP) vs. Non-fluorinated |
| E1 | Cyclopropylmethanol | Alcohol | Non-fluorinated | 0.35 | - |
| E2 | (cis)-2-Fluorocyclopropyl)methanol | Alcohol | cis-Monofluorinated | 0.20 | -0.15 |
| E3 | (trans)-2-Fluorocyclopropyl)methanol | Alcohol | trans-Monofluorinated | 0.22 | -0.13 |
| E4 | (2,2-Difluorocyclopropyl)methanol | Alcohol | gem-Difluorinated | 0.21 | -0.14 |
| 1a | Cyclopropylmethylamine | Amine | Non-fluorinated | 0.60 | - |
| 1b | (cis)-2-Fluorocyclopropyl)methanamine | Amine | cis-Monofluorinated | 0.48 | -0.12 |
| 1c | (trans)-2-Fluorocyclopropyl)methanamine | Amine | trans-Monofluorinated | 0.51 | -0.09 |
| 1d | (2,2-Difluorocyclopropyl)methanamine | Amine | gem-Difluorinated | 0.55 | -0.05 |
Observations:
-
Modest Decrease in Lipophilicity: Across both the alcohol and amine series, the introduction of fluorine to the cyclopropane ring generally leads to a slight decrease in lipophilicity, as evidenced by the negative ΔlogP values.
-
Minimal Impact of Stereochemistry and Number of Fluorines: Interestingly, the difference in logP between the cis and trans monofluorinated isomers is minimal. Furthermore, gem-difluorination does not lead to a significantly greater decrease in lipophilicity compared to monofluorination in these examples. This suggests that for small, functionalized cyclopropanes, the presence of fluorine, rather than its specific number or orientation, is the primary driver of the observed change in polarity.
Experimental Protocols
Accurate determination of lipophilicity is crucial for structure-activity relationship (SAR) studies. The two most widely accepted experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between n-octanol and water.[2]
Protocol:
-
Preparation of Pre-saturated Solvents: n-Octanol is saturated with water, and water (or a suitable buffer, typically PBS at pH 7.4 for logD measurements) is saturated with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.[3][4]
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[5]
-
Partitioning: A small aliquot of the stock solution is added to a vial containing a precise volume of the pre-saturated n-octanol and pre-saturated water/buffer.[5]
-
Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow the compound to reach equilibrium between the two phases.[4][6]
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.[4]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, LC-MS, or, for fluorinated compounds, ¹⁹F NMR.[2][6]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method is an indirect but high-throughput technique that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[7]
Protocol:
-
System Setup: An HPLC system is equipped with a reverse-phase column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Calibration: A set of standard compounds with known logP values is injected into the HPLC system. The retention time (t_R) and the dead time (t_0, the retention time of an unretained compound) are measured for each standard.
-
Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0.
-
Standard Curve Generation: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.[7]
-
Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
logP Determination: The capacity factor of the test compound is calculated, and its logP value is determined from the standard curve.[7]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for determining lipophilicity and the underlying logic of using fluorinated cyclopropanes in drug design.
Caption: Experimental workflow for logP determination using the shake-flask method.
Caption: Rationale for using fluorinated cyclopropanes in drug design to optimize ADME properties.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. jove.com [jove.com]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Enzyme Inhibition by (1S,2S)-2-Fluorocyclopropanecarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro evaluation of enzyme inhibition, with a focus on derivatives of (1S,2S)-2-fluorocyclopropanecarboxylic acid. While this specific chiral building block is a component of therapeutic agents, public domain data on its direct inhibitory effects on enzymes such as acyl-CoA dehydrogenases (ACADs) is not currently available. To provide a valuable resource for researchers interested in this area, this guide will compare the structural features of this compound with a known cyclopropane-based inhibitor of ACADs, methylenecyclopropylacetyl-CoA (MCPA-CoA). Furthermore, it presents quantitative data for MCPA-CoA and other representative ACAD inhibitors, details relevant experimental protocols, and visualizes the pertinent metabolic pathway.
Comparative Analysis of Enzyme Inhibitors
Acyl-CoA dehydrogenases (ACADs) are a class of enzymes crucial for the initial step in each cycle of mitochondrial fatty acid β-oxidation.[1] Inhibition of these enzymes can have significant metabolic consequences. While no direct inhibition of ACADs by this compound has been reported, other cyclopropane-containing molecules are known to be potent inhibitors.
One of the most well-studied cyclopropane-based ACAD inhibitors is methylenecyclopropylacetyl-CoA (MCPA-CoA), a toxic metabolite of hypoglycin found in the unripe ackee fruit.[2] MCPA-CoA is known to irreversibly inactivate several ACADs, acting as a suicide inhibitor.[2]
Below is a comparison of the inhibitory activity of MCPA-CoA on various ACADs. For a broader context, inhibitory data for other classes of compounds targeting enzymes in the fatty acid oxidation pathway are also included.
Table 1: In Vitro Inhibition of Acyl-CoA Dehydrogenases and Related Enzymes by Various Compounds
| Compound/Inhibitor | Target Enzyme(s) | Inhibitor Class | IC50 / Ki Value(s) |
| This compound Derivatives | Acyl-CoA Dehydrogenases | Cyclopropane Derivative | No publicly available data. |
| Methylenecyclopropylacetic acid (MCPA) | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Cyclopropane Derivative | IC50 = 1.6 ± 0.3 µM[3] |
| Isovaleryl-CoA Dehydrogenase (IVD) | IC50 = 1.2 ± 0.1 µM[3] | ||
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | IC50 = 7.8 ± 1.0 µM[3] | ||
| Perfluorodecanoic acid (PFDA) | Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase (Peroxisomal) | Perfluorinated Fatty Acid | Ki ≈ 5 µM (Noncompetitive)[4] |
| ND-646 | Acetyl-CoA Carboxylase 1 and 2 (ACC1/ACC2) | Allosteric Inhibitor | Inhibits ACC dimerization and activity.[5] |
| 2-Pentynoyl-CoA | Short-Chain, Medium-Chain, and Glutaryl-CoA Dehydrogenases | Mechanism-Based Inactivator | Rapidly inactivates these enzymes. For Isovaleryl-CoA Dehydrogenase, the dissociation constant (Kd) of the complex is 1.8 µM, but it is not significantly inhibited due to its mechanism.[6] |
| Oleoyl-CoA | Human Endothelial 15-Lipoxygenase-2 (h15-LOX-2) | Acyl-CoA Derivative | IC50 = 0.62 µM (Allosteric)[7] |
| Human Platelet 12-Lipoxygenase (h12-LOX) | IC50 = 32 µM[7] | ||
| Stearoyl-CoA | Human Reticulocyte 15-Lipoxygenase-1 (h15-LOX-1) | Acyl-CoA Derivative | IC50 = 4.2 µM[7] |
| Palmitoleoyl-CoA | Human 5-Lipoxygenase (h5-LOX) | Acyl-CoA Derivative | IC50 = 2.0 µM[7] |
Experimental Protocols
Accurate in vitro evaluation of enzyme inhibition requires robust and well-defined experimental protocols. The following are methodologies for key experiments related to the assessment of acyl-CoA dehydrogenase inhibition.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay: ETF Fluorescence Reduction Method
This is considered the gold standard for measuring the activity of all nine characterized ACAD enzymes, which use electron transfer flavoprotein (ETF) as their natural redox partner.[8]
Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it is reduced by the ACAD enzyme in the presence of its acyl-CoA substrate. The reaction must be conducted under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen.[8]
Materials:
-
Purified recombinant ACAD enzyme of interest
-
Purified recombinant porcine ETF[8]
-
Acyl-CoA substrate specific to the ACAD being tested
-
Anaerobic cuvette or 96-well plate
-
Spectrofluorometer
-
Deoxygenation system (e.g., glucose, glucose oxidase, and catalase)[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10% glycerol)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ETF, and the deoxygenation system in an anaerobic environment.
-
Add the ACAD enzyme to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence over time. The original protocol used an excitation wavelength of 342 nm and an emission wavelength of 496 nm.[8]
-
The rate of fluorescence decrease is proportional to the ACAD activity.
For Inhibition Studies:
-
Pre-incubate the ACAD enzyme with various concentrations of the inhibitor for a defined period before adding the substrate.
-
Compare the rate of ETF fluorescence reduction in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC50 value.
Spectrophotometric ACAD Activity Assay
A simpler, alternative method that does not require anaerobic conditions involves the use of an artificial electron acceptor.[9]
Principle: This assay measures the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which changes its absorbance upon reduction by the ACAD enzyme.[9]
Materials:
-
Purified or partially purified ACAD enzyme
-
Acyl-CoA substrate
-
Ferricenium hexafluorophosphate or other suitable electron acceptor
-
Spectrophotometer
-
Assay Buffer (e.g., potassium phosphate buffer)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the electron acceptor.
-
Add the ACAD enzyme to the mixture.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen electron acceptor over time.
-
The rate of change in absorbance is proportional to the ACAD activity.
For Inhibition Studies:
-
Follow the same pre-incubation and comparison steps as described for the ETF fluorescence reduction assay.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context of acyl-CoA dehydrogenase function and the general process of evaluating enzyme inhibitors, the following diagrams are provided.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorodecanoic acid noncompetitively inhibits the peroxisomal enzymes enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1S,2S)-2-fluorocyclopropanecarboxylic Acid: A Procedural Guide
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and the safety of all personnel. This guide provides detailed procedures for the proper disposal of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a fluorinated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Hazard Identification
Before handling, it is crucial to recognize the hazards associated with this compound. As a fluorinated organic compound, it is categorized as halogenated organic waste[1][2][3]. According to safety data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation[4][5][6]. The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting careful handling[4].
Personal Protective Equipment (PPE)
When handling this compound for disposal, wearing the appropriate personal protective equipment is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield conforming to EN166 (EU) or NIOSH (US).[5] | Protects against splashes and eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or Viton).[1] | Prevents skin contact and irritation.[5] |
| Body Protection | A fully-buttoned laboratory coat.[1] Wear fire/flame resistant and impervious clothing.[5] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[5] If exposure limits are exceeded, use a full-face respirator.[5] | Prevents respiratory tract irritation from vapors or dust.[4][5] |
On-Site Waste Management: Segregation and Collection
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure correct disposal.
Step 1: Select an Appropriate Waste Container Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste."[1][7][8] Glass or polyethylene containers are generally suitable and must have a secure, tight-fitting lid.[1]
Step 2: Label the Container As soon as the first drop of waste is added, the container must be clearly labeled.[1] The label should include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"[1]
-
An indication of the hazards (e.g., Irritant, Halogenated)[8]
Step 3: Accumulate Waste Safely
-
Segregation is Key : Collect this compound waste separately from non-halogenated organic waste, acids, bases, and oxidizers.[3][8][9]
-
Location : Store the waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Keep Closed : Always keep the waste container tightly sealed when not in use.[8]
Spill Management
In the event of a small spill, trained laboratory personnel should take the following steps:
-
Alert and Restrict : Alert others in the area and restrict access.
-
Wear PPE : Don appropriate PPE before cleanup.[7]
-
Containment : Contain the spill with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[1][10]
-
Collection : Carefully collect the absorbent material and any contaminated debris.[1] Place the collected waste into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.[1]
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]
Final Disposal Procedure
On-site treatment or disposal via the sanitary sewer is strictly prohibited.[1] The required method for final disposal is through a licensed professional waste disposal service.[4]
Step 1: Arrange for Waste Pickup Once the waste container is nearly full (do not overfill), arrange for a waste pickup from your institution's EHS office or a contracted hazardous waste disposal service.[1]
Step 2: Professional Disposal The recommended disposal method is high-temperature incineration.[1] The material should be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This process ensures the complete destruction of the chemical.[1]
Step 3: Contaminated Material Disposal Dispose of any contaminated packaging, gloves, or absorbent materials as you would the unused product.[4]
Forbidden Disposal Methods
-
DO NOT pour this compound down the drain.[1]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[1]
-
DO NOT mix with non-halogenated, acidic, or basic waste streams.[3][8]
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. capotchem.cn [capotchem.cn]
- 5. echemi.com [echemi.com]
- 6. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling (1S,2S)-2-fluorocyclopropanecarboxylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1S,2S)-2-fluorocyclopropanecarboxylic acid. The following procedures are based on available safety data and are intended to minimize risk and ensure safe laboratory operations. Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a cautious approach is mandatory.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][3][4] Some data also suggests it may cause severe skin burns and eye damage.[4][5] Inhalation may lead to respiratory irritation.[1][3][4] Therefore, stringent adherence to PPE protocols is required.
Table 1: Required Personal Protective Equipment
| Protection Area | Required PPE | Specifications & Rationale |
| Respiratory | Chemical Fume Hood | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[6] |
| Respirator (for emergencies or spills) | For higher-level protection or spill cleanup, use a respirator with cartridges effective against organic vapors, acid gases, and particulates (e.g., Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143)).[1] | |
| Eye & Face | Chemical Splash Goggles | Must conform to EN166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1][3] |
| Face Shield | A full-face shield must be worn over goggles when handling larger quantities or when there is a significant risk of splashes. | |
| Skin & Body | Chemical-Resistant Gloves | Handle with gloves at all times. Inspect gloves prior to use and use proper removal technique.[1] Double-gloving is recommended for enhanced protection.[7] |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required. For procedures with a high risk of contamination, consider a chemical-resistant apron or disposable gown.[3][7] | |
| Full Coverage Clothing | Wear long pants and closed-toe shoes to ensure no skin is exposed. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling the compound during weighing and solution preparation.
Step 1: Preparation
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvents, etc.) inside the hood before beginning work.
-
Don all required PPE as specified in Table 1.
Step 2: Weighing the Compound (Solid Form)
-
Perform this task within the fume hood to contain any airborne dust.
-
Use dedicated, clearly labeled spatulas and equipment.
-
Handle the container carefully to avoid generating dust.[1]
-
Weigh the desired amount onto creased weigh paper or directly into a tared vial.
-
Immediately and securely close the primary container after dispensing.
Step 3: Solution Preparation
-
To minimize splashing, add the solvent to the vial containing the weighed solid using a pipette or syringe.
-
If necessary, gently swirl or sonicate the vial to dissolve the solid, ensuring the container remains capped.
Step 4: Post-Handling and Cleanup
-
Carefully wipe the exterior of all containers before removing them from the fume hood.
-
Decontaminate any reusable equipment that came into contact with the chemical.
-
Dispose of all contaminated disposable materials (e.g., gloves, liners, pipette tips) as hazardous waste according to the disposal plan.[6]
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency and First Aid Procedures
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
-
Spills: For small spills, trained personnel wearing appropriate PPE can contain the spill with an absorbent material and collect it into a sealed container for disposal.[7] For large spills, evacuate the area and contact the institution's emergency response team.[7]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect all unused solutions or rinseates in a sealed, properly labeled hazardous waste container. Do not let the product enter drains.[1]
-
Final Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. The compound may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[1]
Workflow for Safe Handling and PPE Selection
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: PPE selection workflow for handling the specified acid.
References
- 1. capotchem.cn [capotchem.cn]
- 2. file.leyan.com [file.leyan.com]
- 3. echemi.com [echemi.com]
- 4. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
